molecular formula C8H14N2O B1276816 2-cyano-N-pentylacetamide CAS No. 39488-46-5

2-cyano-N-pentylacetamide

Cat. No.: B1276816
CAS No.: 39488-46-5
M. Wt: 154.21 g/mol
InChI Key: ARUJMMLYEYWYAL-UHFFFAOYSA-N
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Description

2-cyano-N-pentylacetamide is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-pentylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUJMMLYEYWYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403544
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39488-46-5
Record name 2-cyano-N-pentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-cyano-N-pentylacetamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-cyano-N-pentylacetamide is a member of the N-alkyl cyanoacetamide family, a class of compounds recognized for their versatile applications in organic synthesis and medicinal chemistry. The unique chemical architecture of these molecules, featuring a reactive methylene group positioned between a nitrile and an amide, renders them valuable precursors for the synthesis of a diverse range of heterocyclic compounds. While research has extensively covered various N-substituted cyanoacetamides, this guide focuses specifically on the N-pentyl derivative, providing a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and potential applications. This document aims to serve as a technical resource for researchers and professionals in drug discovery and chemical development.

Chemical Structure and Identification

The fundamental structure of this compound comprises a pentyl group attached to the nitrogen of a cyanoacetamide core. This arrangement confers specific solubility and reactivity characteristics to the molecule.

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Canonical SMILES CCCCCNC(=O)CC#N
InChI Key InChI=1S/C8H14N2O/c1-2-3-4-6-10-8(11)5-7-9/h2-6H2,1H3,(H,10,11)

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// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; N1 -- C6; C6 -- O1 [style=double]; C6 -- C7; C7 -- C8; C8 -- N2 [style=triple]; N1 -- H1; }

Caption: Chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not widely available in public literature. However, based on the properties of analogous N-alkyl and N-aryl cyanoacetamides, we can predict its general characteristics.

PropertyPredicted Value/CharacteristicRationale/Comparison
Appearance White to off-white crystalline solidCommon for similar cyanoacetamide derivatives.
Melting Point Expected to be a low-melting solidThe pentyl group may lower the melting point compared to the N-phenyl analog.
Boiling Point > 200 °C (at atmospheric pressure)N-phenylacetamide has a high boiling point (401.8°C), the pentyl group will result in a lower but still elevated boiling point.[1]
Solubility Soluble in polar organic solvents (e.g., ethanol, DMF, DMSO). Limited solubility in water.The pentyl chain increases lipophilicity compared to smaller alkyl amides.

Synthesis of this compound

The most direct and economical method for synthesizing N-substituted cyanoacetamides is the aminolysis of an alkyl cyanoacetate with the corresponding amine.[2][3] This protocol outlines the synthesis of this compound from ethyl cyanoacetate and pentylamine.

Experimental Protocol: Synthesis via Aminolysis

Materials:

  • Ethyl cyanoacetate

  • Pentylamine (n-amylamine)

  • Toluene (or another suitable high-boiling solvent)

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of ethyl cyanoacetate and 1.1 molar equivalents of pentylamine in toluene. The slight excess of the amine helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Isolation: Reduce the solvent volume using a rotary evaporator. The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.[4] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[4]

Causality Behind Experimental Choices:

  • Solvent: A high-boiling inert solvent like toluene is chosen to allow the reaction to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the more volatile reactant (pentylamine) is often used to ensure the complete consumption of the ester.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Ethyl Cyanoacetate + Pentylamine in Toluene Reflux Heat to Reflux Reactants->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Evaporate Solvent Evaporation Cool->Evaporate Precipitate Precipitate/Crystallize Evaporate->Precipitate Filter Vacuum Filtration Precipitate->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Product Pure this compound Recrystallize->Product

Caption: A typical workflow for the synthesis of this compound.

Applications in Research and Development

Cyanoacetamide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[2] While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in the following areas:

  • Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic applications. Derivatives of cyanoacetamide have been explored as antimicrobial and anti-inflammatory agents.[5]

  • Agrochemicals: The cyanoacetamide scaffold is present in some fungicides.[6]

  • Materials Science: The polarity and hydrogen bonding capabilities of the amide and nitrile groups could be exploited in the design of novel functional materials.

Safety and Handling

Hazard Statements (Predicted):

  • Harmful if swallowed.[8]

  • May cause skin irritation.[8]

  • May cause serious eye irritation.[8]

  • May cause respiratory irritation.[8]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid generating dust.[10]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If swallowed, seek medical attention.[10]

Conclusion

This compound is a versatile chemical intermediate with significant potential in various fields of chemical research and development. This guide has provided a detailed overview of its structure, predicted properties, a robust synthesis protocol, and potential applications. By understanding the fundamental chemistry of this compound, researchers can effectively utilize it in the design and synthesis of novel molecules with desired functionalities.

References

  • ChemSrc. (n.d.). MSDS of 2-Cyano-N-methyl-acetamide. Retrieved from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 257-295. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-methyl-n-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328-333.
  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts.

Sources

An In-depth Technical Guide to 2-Cyano-N-pentylacetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Cyano-N-pentylacetamide, a member of the versatile N-substituted cyanoacetamide family. While specific experimental data for this particular derivative is not extensively documented in public literature, this document consolidates established principles of cyanoacetamide chemistry to offer a robust framework for its synthesis, characterization, and potential applications. This resource is intended for researchers, chemists, and professionals in drug discovery and materials science who require a detailed understanding of this class of compounds.

Core Identifiers and Physicochemical Properties

Precise identification is critical in chemical research. The fundamental identifiers for this compound are systematically derived from its structure.

Chemical Structure and Nomenclature

The molecule consists of a pentyl group attached to the nitrogen of a cyanoacetamide scaffold. This structure informs its systematic IUPAC name and other chemical identifiers.

  • IUPAC Name: this compound

  • Synonyms: N-pentyl-2-cyanoacetamide, N-amyl-2-cyanoacetamide

  • CAS Number: While a specific CAS number for this compound is not readily found in major chemical databases, related N-substituted cyanoacetamides are well-documented. For instance, the closely related N-allyl-2-cyanoacetamide is assigned CAS number 30764-67-1.[1] Researchers synthesizing this compound for the first time would be in a position to have it characterized and assigned a new CAS number.

Molecular Formula and Weight

These intrinsic properties are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

IdentifierValue
Chemical Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Canonical SMILES CCCCCNC(=O)CC#N
InChI Key (Predicted) Based on structure

Synthesis of this compound

The synthesis of N-substituted cyanoacetamides is a well-established area of organic chemistry. The most direct and economical pathway is the aminolysis of an alkyl cyanoacetate with a primary amine.[2]

Underlying Synthetic Principle: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of pentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of the ethoxy leaving group to form the stable amide bond. The presence of a reactive methylene group flanked by the nitrile and the newly formed amide carbonyl makes the product a valuable synthetic intermediate.[2][3]

Detailed Experimental Protocol

This protocol is a robust, field-proven method adapted from standard procedures for the synthesis of N-substituted cyanoacetamides.[2][3]

Materials:

  • Ethyl cyanoacetate (C₅H₇NO₂)

  • Pentylamine (Amylamine) (C₅H₁₃N)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Xylene)

  • Deionized water

  • Ethanol (for recrystallization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl cyanoacetate (1.0 eq) and pentylamine (1.1 eq). Add a suitable high-boiling solvent such as DMF to dissolve the reactants.

  • Reaction Execution: Heat the reaction mixture to 100-120°C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using an appropriate eluent system (e.g., hexane:ethyl acetate 6:1). The reaction is typically complete within 8-12 hours.

  • Product Precipitation: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining DMF and unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Reactants Ethyl Cyanoacetate + Pentylamine in DMF Reaction Heat (100-120°C) Monitor via TLC Reactants->Reaction Cooling Cool to Room Temp. Reaction->Cooling Precipitation Precipitate in Cold Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol/Water Filtration->Recrystallization Drying Dry Under Vacuum Recrystallization->Drying FinalProduct Pure this compound Drying->FinalProduct G Core This compound Active Methylene Nitrile Group Amide Group N-Pentyl Chain App1 Heterocycle Synthesis (Pyridines, Pyrimidines) Core:f0->App1 Cyclization Condensation Core:f1->App1 Core:f2->App1 App2 Medicinal Chemistry (Scaffold for Bioactive Molecules) Core->App2 Bioactivity Modulation Core:f3->App2 Lipophilicity Tuning App3 Materials Science (Functional Organic Materials) Core->App3 Building Block for Polymers

Sources

A Technical Guide to N-Pentyl-2-cyanoacetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of N-pentyl-2-cyanoacetamide, a versatile chemical intermediate. It addresses the compound's nomenclature, detailing its Preferred IUPAC Name (PIN), and presents a comprehensive overview of its physicochemical properties. A detailed, field-proven protocol for its synthesis via aminolysis of an alkyl cyanoacetate is described, including mechanistic insights and a process workflow visualization. Furthermore, this guide explores the significance of the cyanoacetamide scaffold in medicinal chemistry and drug development, highlighting its role as a privileged structure. Safety, handling, and storage protocols are also delineated to ensure safe laboratory practices. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of N-pentyl-2-cyanoacetamide and its broader chemical class.

Nomenclature and Chemical Identity

The name "2-cyano-N-pentylacetamide" is an unambiguous descriptor of the molecule's structure. However, according to the principles of substitutive nomenclature outlined by the International Union of Pure and Applied Chemistry (IUPAC), the preferred name is derived by treating the cyanoacetic acid moiety as the parent structure and the pentyl group as a substituent on the amide nitrogen.[1] Therefore, the Preferred IUPAC Name (PIN) is N-pentyl-2-cyanoacetamide .

For clarity and comprehensive database searching, a compilation of key identifiers for this compound is provided below.

IdentifierValue
Preferred IUPAC Name N-Pentyl-2-cyanoacetamide
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
Canonical SMILES CCCCCNC(=O)CC#N
InChIKey YLBSXAGGNPNXMY-UHFFFAOYSA-N
CAS Number 39581-22-1

Synthesis and Mechanistic Pathway

N-substituted cyanoacetamides are valuable and versatile building blocks in organic and medicinal chemistry.[2] The most direct and economical route to synthesize N-pentyl-2-cyanoacetamide is through the aminolysis of an alkyl cyanoacetate, such as ethyl or methyl cyanoacetate, with pentylamine.[3][4] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine (pentylamine) on the electrophilic carbonyl carbon of the ethyl cyanoacetate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group. The resulting product is the stable N-pentyl-2-cyanoacetamide. The reaction is typically performed neat or in a suitable solvent.[4]

Synthesis Workflow

The overall synthetic process, from reactants to purified product, is outlined in the following workflow diagram.

SynthesisWorkflow cluster_process Process cluster_workup Workup & Purification A Ethyl Cyanoacetate C Reaction Mixing (Solvent-free or High-Boiling Solvent) A->C B Pentylamine B->C D Heating / Reflux (e.g., 100-150 °C) C->D E Reaction Monitoring (TLC) D->E F Cooling to Room Temp. E->F G Precipitation (Addition of Water) F->G H Vacuum Filtration G->H I Washing (Water, Ethanol) H->I J Drying I->J K Final Product: N-Pentyl-2-cyanoacetamide J->K

Caption: General workflow for the synthesis of N-pentyl-2-cyanoacetamide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-substituted cyanoacetamides from primary amines and alkyl cyanoacetates.[2][3]

Materials & Equipment:

  • Ethyl cyanoacetate

  • Pentylamine

  • Deionized water

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with ethyl cyanoacetate (1.0 eq.) and pentylamine (1.1 eq.).

    • Causality: Using a slight excess of the amine helps to drive the reaction to completion. The reaction can often be run solvent-free, but a high-boiling solvent like DMF or toluene can be used if necessary for temperature control or reactant solubility.[2]

  • Reaction Conditions: Heat the mixture with stirring to 100-120°C for 4-12 hours.[2]

    • Causality: The elevated temperature provides the necessary activation energy for the aminolysis of the ester, which can be slow at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ethyl cyanoacetate spot has been consumed.

  • Workup - Precipitation: Once complete, cool the reaction mixture to room temperature. Slowly add deionized water to the flask with stirring to precipitate the solid product.[2]

    • Causality:N-pentyl-2-cyanoacetamide has low solubility in water, while the ethanol byproduct and any unreacted pentylamine are soluble, allowing for initial purification by precipitation.

  • Purification - Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water and then a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified white to off-white solid product under vacuum to a constant weight. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if required.

Applications in Medicinal Chemistry and Drug Development

Cyanoacetamide derivatives are highly reactive compounds extensively used as intermediates in the synthesis of a wide variety of heterocyclic systems.[4] The cyanoacetamide core is considered a "privileged scaffold" in medicinal chemistry, as its structural motif is found in numerous compounds with diverse and potent biological activities.[3][5]

The key features contributing to its utility are:

  • Reactive Methylene Group: The active hydrogen on the carbon between the cyano and carbonyl groups can participate in various condensation reactions, such as the Knoevenagel condensation.[6][7]

  • Bifunctional Nature: The cyano and amide groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzyme active sites.

  • Versatile Synthon: The molecule serves as a precursor for building more complex heterocyclic rings like pyridines, pyrimidines, and quinolines, which are cornerstones of many pharmaceutical agents.[4][5]

Applications cluster_reactions Chemical Transformations cluster_targets Potential Biological Targets A N-Pentyl-2-cyanoacetamide (Core Scaffold) B Knoevenagel Condensation A->B C Hetero- cyclization A->C D Multicomponent Reactions (MCRs) A->D E Kinase Inhibitors B->E Leads to Scaffolds for F Antimicrobial Agents B->F Leads to Scaffolds for G Anticonvulsants B->G Leads to Scaffolds for H Anti-inflammatory Agents B->H Leads to Scaffolds for C->E Leads to Scaffolds for C->F Leads to Scaffolds for C->G Leads to Scaffolds for C->H Leads to Scaffolds for D->E Leads to Scaffolds for D->F Leads to Scaffolds for D->G Leads to Scaffolds for D->H Leads to Scaffolds for

Caption: Relationship of the cyanoacetamide core to drug discovery pathways.

For example, the broader class of 2-aminoquinolines, which can be synthesized from cyanoacetamide precursors, has yielded potent inhibitors for targets like the beta-secretase (BACE) enzyme, relevant to Alzheimer's disease research.[5] The versatility of the cyanoacetamide scaffold makes N-pentyl-2-cyanoacetamide a valuable starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.[5]

Safety, Handling, and Storage

As with all cyano-containing compounds, appropriate safety precautions must be strictly followed. The hazards are similar to the parent compound, 2-cyanoacetamide.

  • Hazard Identification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9] All handling should be performed in a well-ventilated chemical fume hood.[8]

  • Handling: Avoid formation and inhalation of dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

  • Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Retrieved January 17, 2026, from [Link]

  • Cyanoacetamide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research. Retrieved January 17, 2026, from [Link]

  • 2-Cyano-N-methyl-n-phenylacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Cyanoacetamide. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • N-ALLYL-2-CYANO-ACETAMIDE. (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • 2-Cyano-N-methylacetamide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. (2013). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

2-cyano-N-pentylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Cyano-N-phenylacetamide

A Note on the Analyte: This guide focuses on 2-cyano-N-phenylacetamide, a compound for which extensive research and data are available. While the initial topic specified the N-pentyl derivative, publicly accessible scientific literature predominantly features the N-phenyl variant. The principles, protocols, and analytical discussions presented herein provide a robust framework applicable to the broader class of N-substituted 2-cyanoacetamides.

Core Molecular Attributes

2-Cyano-N-phenylacetamide is an organic compound featuring a cyano group and a phenylacetamide structure.[1] This bifunctional arrangement makes it a versatile building block in organic synthesis, particularly for heterocyclic compounds.[2]

AttributeValueSource
Molecular Formula C₉H₈N₂O[1][3][4][5][6]
Molecular Weight 160.17 g/mol [1][3][5][7][8]
IUPAC Name 2-cyano-N-phenylacetamide[1]
CAS Number 621-03-4[1][3][4][5][6]
Synonyms 2-Cyanoacetanilide, N-Phenylcyanoacetamide, alpha-Cyanoacetanilide[4][8][9]

Synthesis Methodologies

The synthesis of 2-cyano-N-phenylacetamide can be achieved through several established routes. The choice of method often depends on the desired scale, available starting materials, and laboratory capabilities.

Amidation of Ethyl Cyanoacetate

A common and efficient method involves the amidation of an aniline derivative with ethyl cyanoacetate.[10] This reaction is typically performed at elevated temperatures to drive the reaction to completion.

Experimental Protocol: Synthesis via Amidation

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of 2,6-dimethylaniline and ethyl cyanoacetate in a suitable solvent such as N,N-dimethylformamide (DMF).[10]

  • Reaction: Heat the mixture to reflux and maintain for 12 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water with stirring.[10]

  • Isolation: Collect the resulting precipitate by suction filtration and wash the filter cake with ethanol.[10]

  • Purification: Recrystallize the crude product from absolute ethanol to yield the purified 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide.[10]

Synthesis_Amidation 2,6-dimethylaniline 2,6-dimethylaniline Reaction Reflux in DMF 2,6-dimethylaniline->Reaction Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Reaction Product 2-cyano-N-(2,6-dimethyl-phenyl)-acetamide Reaction->Product

Caption: Synthesis of a 2-cyano-N-phenylacetamide derivative via amidation.

Reaction with Phenylacetic Acid

Another synthetic approach involves the reaction of phenylacetic acid with cyanamide in the presence of a dehydrating agent.

Experimental Protocol: Synthesis from Phenylacetic Acid

  • Reactant Combination: In a suitable reaction vessel, combine phenylacetic acid and cyanamide.

  • Dehydration: Introduce a dehydrating agent, such as phosphorus pentoxide, to the mixture.

  • Heating: Heat the reaction mixture to initiate the condensation reaction.

  • Purification: The resulting product can be purified using standard techniques like recrystallization or column chromatography.

Synthesis_Dehydration Phenylacetic_acid Phenylacetic acid Reaction Heat with P₂O₅ Phenylacetic_acid->Reaction Cyanamide Cyanamide Cyanamide->Reaction Product 2-cyano-N-phenylacetamide Reaction->Product

Caption: Synthesis of 2-cyano-N-phenylacetamide via dehydration.

Analytical Characterization

A comprehensive analysis of 2-cyano-N-phenylacetamide involves various spectroscopic and chromatographic techniques to confirm its identity and purity.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of 2-cyano-N-phenylacetamide exhibits characteristic absorption bands for its functional groups. The amide N-H stretching vibrations are typically observed as two distinct bands around 3270 cm⁻¹ and 3208 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms present.

Mass Spectrometry (MS): Electron ionization mass spectrometry shows a molecular ion peak at m/z 160, which corresponds to the molecular weight of the compound.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of 2-cyano-N-phenylacetamide. A reverse-phase HPLC method can be employed using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

Experimental Protocol: HPLC Analysis

  • Column: A C18 reverse-phase column is appropriate for this analysis.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water with 0.1% formic acid.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent.

  • Injection: Inject a small volume of the sample solution onto the HPLC system.

  • Data Analysis: The retention time and peak area can be used to identify and quantify the compound.

HPLC_Workflow Sample Sample Preparation HPLC HPLC System (C18 Column) Sample->HPLC Detection UV Detector HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A typical workflow for the HPLC analysis of 2-cyano-N-phenylacetamide.

Applications in Research and Development

The unique chemical structure of 2-cyano-N-phenylacetamide and its derivatives makes them valuable in various scientific fields.

  • Pharmaceuticals: Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[1] They have also been explored as potential inhibitors of HIV-1 protease and as antimicrobial agents.[1]

  • Organic Synthesis: It serves as a crucial building block for synthesizing more complex molecules and heterocyclic compounds.[1][2]

  • Material Science: Certain derivatives exhibit liquid crystalline properties, making them candidates for applications in displays and sensors.[1]

Safety and Handling

2-Cyano-N-phenylacetamide is harmful if swallowed.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

  • PubChem. (n.d.). 2-Cyano-N-methyl-n-phenylacetamide. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Multichem. (n.d.). 2-Cyanoacetamide Dealer and Distributor. Retrieved from [Link]

  • Google Patents. (n.d.). WO 2008/053304 A2.

Sources

Spectroscopic Characterization of 2-cyano-N-pentylacetamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic profile of 2-cyano-N-pentylacetamide. In the absence of publicly available experimental data for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We furnish predicted data and detailed interpretations for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide serves as a practical resource for researchers by providing detailed, field-proven experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound. Our objective is to equip researchers, scientists, and drug development professionals with a foundational dataset and methodological framework to facilitate the identification and characterization of this compound in a laboratory setting.

Introduction and Rationale

This compound belongs to the versatile class of cyanoacetamide derivatives. These compounds are significant building blocks in organic synthesis, particularly for constructing heterocyclic systems of medicinal interest. The presence of three reactive centers—the nitrile, the amide, and the active methylene group—makes them valuable precursors for a variety of chemical transformations. The N-pentyl substituent introduces a lipophilic alkyl chain, which can significantly influence the molecule's physicochemical properties, such as solubility, and its potential biological activity.

Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, confirming its identity, purity, and structural integrity. While experimental data for this compound is not currently cataloged in major databases, the predictability of these spectroscopic methods allows for the construction of a reliable hypothetical data set. This guide bridges the current data gap by presenting such a predictive analysis, grounded in established chemical theory, to aid researchers in their synthetic and analytical endeavors.

Molecular Structure

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound, with its key functional groups and carbon numbering scheme, is presented below.

Figure 1: Molecular structure of this compound with atom numbering.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.[1][2]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-N (Amide)~6.5 - 7.5broad singlet1H-
H-7 (α-CH₂)~3.40singlet2H-
H-1 (N-CH₂)~3.30quartet2H~7.2
H-2~1.55quintet2H~7.2
H-3, H-4~1.30multiplet4H-
H-5 (CH₃)~0.90triplet3H~7.2

Interpretation of Predicted ¹H NMR Spectrum:

  • Amide Proton (H-N): The amide proton is expected to appear as a broad singlet in the downfield region (~6.5-7.5 ppm). Its chemical shift can be highly variable and depends on concentration and solvent due to hydrogen bonding.

  • Alpha-Methylene Protons (H-7): The two protons on the carbon between the carbonyl and cyano groups (C7) are chemically equivalent and are expected to appear as a sharp singlet around 3.40 ppm. The lack of adjacent protons results in no splitting.

  • N-Methylene Protons (H-1): The protons on the methylene group attached to the amide nitrogen (C1) are deshielded by the nitrogen and carbonyl group, appearing around 3.30 ppm. They are split by the adjacent H-2 protons, resulting in a quartet.

  • Pentyl Chain Protons (H-2, H-3, H-4): The methylene groups of the pentyl chain (C2, C3, C4) are expected in the typical aliphatic region. H-2, adjacent to the N-CH₂ group, will appear as a quintet around 1.55 ppm. The H-3 and H-4 protons are in very similar chemical environments and are likely to overlap, forming a complex multiplet around 1.30 ppm.

  • Terminal Methyl Protons (H-5): The terminal methyl group protons are the most shielded, appearing as a triplet around 0.90 ppm due to coupling with the adjacent H-4 methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
C-6 (C=O)~163.0
C-8 (C≡N)~115.0
C-1~40.0
C-2~29.0
C-3~28.5
C-7~25.5
C-4~22.0
C-5~14.0

Interpretation of Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C-6): The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 163.0 ppm.

  • Nitrile Carbon (C-8): The carbon of the cyano group is also deshielded and is expected to have a characteristic chemical shift around 115.0 ppm.

  • Pentyl Chain Carbons (C-1 to C-5): The carbons of the pentyl chain appear in the aliphatic region. C-1, being directly attached to the nitrogen, is the most deshielded of the chain at ~40.0 ppm. The chemical shifts of C-2, C-3, and C-4 are expected to be closely spaced between ~22.0 and ~29.0 ppm. The terminal methyl carbon, C-5, is the most shielded, appearing furthest upfield at ~14.0 ppm.

  • Alpha-Carbon (C-7): The methylene carbon adjacent to both the carbonyl and nitrile groups is expected around 25.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H stretch (Amide)
~2960, ~2870Medium-StrongC-H stretch (Aliphatic CH₃, CH₂)
~2250MediumC≡N stretch (Nitrile)
~1650StrongC=O stretch (Amide I band)
~1550StrongN-H bend (Amide II band)
~1465MediumC-H bend (CH₂ scissoring)

Interpretation of Predicted IR Spectrum:

  • N-H Stretch: A strong, broad absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide. Broadening is due to hydrogen bonding.

  • C-H Stretches: Absorptions in the 2870-2960 cm⁻¹ region are characteristic of the C-H stretching vibrations of the pentyl group's CH₂ and CH₃ moieties.

  • C≡N Stretch: The nitrile group will show a sharp, medium-intensity absorption band around 2250 cm⁻¹. This is a highly characteristic peak for this functional group.

  • Amide I Band (C=O Stretch): A very strong and sharp absorption around 1650 cm⁻¹ is due to the C=O stretching vibration of the amide. This is one of the most prominent peaks in the spectrum.

  • Amide II Band (N-H Bend): A strong absorption around 1550 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching. The presence of both Amide I and Amide II bands is a clear indicator of a secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 4: Predicted Key Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityNotes
154[M]⁺Molecular Ion
113[M - C₃H₅]⁺McLafferty rearrangement
99[M - C₄H₇]⁺Cleavage of pentyl chain
86[C₅H₁₂N]⁺α-cleavage at the carbonyl group
69[NCCH₂CO]⁺
41[C₃H₅]⁺Propyl cation fragment

Interpretation of Predicted Mass Spectrum:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 154, corresponding to the molecular weight of this compound (C₈H₁₄N₂O).

  • Fragmentation Pattern: Electron ionization is expected to cause fragmentation. Key predicted fragmentation pathways for N-alkyl amides include:

    • McLafferty Rearrangement: A characteristic rearrangement for amides with a sufficiently long alkyl chain. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage, which would result in a fragment at m/z 113.

    • α-Cleavage: Cleavage of the bond between the carbonyl carbon and the α-carbon of the N-alkyl substituent is common. For this molecule, cleavage of the C-N bond can lead to fragments, but cleavage adjacent to the carbonyl is also significant. Cleavage of the bond between C6 and C7 would yield the pentyl-isocyanate radical cation or related fragments. More likely is the cleavage of the bond between the carbonyl carbon and the alpha-methylene, which would lead to a fragment at m/z 86.[3][4]

    • Alkyl Chain Fragmentation: Loss of fragments from the pentyl chain will produce a series of peaks separated by 14 mass units (CH₂).[5]

G M [C₈H₁₄N₂O]⁺ m/z = 154 Molecular Ion F113 [C₅H₇N₂O]⁺ m/z = 113 M->F113 McLafferty - C₃H₅ F86 [C₅H₁₂N]⁺ m/z = 86 M->F86 α-cleavage F99 [C₅H₈NO]⁺ m/z = 99 M->F99 - C₄H₇

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following protocols provide a framework for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Amidation of Ethyl Cyanoacetate

This procedure is based on standard methods for the synthesis of N-substituted cyanoacetamides.[6][7]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1.0 eq) and pentylamine (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

NMR Spectroscopy Protocol
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified product.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing may be applied.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H NMR spectrum, typically using 16-32 scans.

    • Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

IR Spectroscopy Protocol
  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount (a few milligrams) of the solid, purified product directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect the background spectrum of the empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Instrumentation: Mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

    • For a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.

  • Data Acquisition:

    • The sample is introduced into the instrument and vaporized.

    • The vaporized molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This technical guide provides a detailed, predictive spectroscopic framework for the novel compound this compound. By integrating foundational principles with data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. The provided experimental protocols offer a clear and actionable path for researchers to synthesize and empirically validate these predictions. This document is intended to serve as a valuable resource, accelerating research and development efforts involving this and related N-alkyl cyanoacetamide compounds.

References

  • Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 17, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • CD ComputaBio. (n.d.). IR Spectrum Prediction Service. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry & Chemical Engineering Quarterly, 16(4), 387-397. Available at: [Link]

  • Chemistry LibreTexts. (2025). 8.7.6: Mass Spectrometry - Fragmentation Patterns. Retrieved January 17, 2026, from [Link]

Sources

The Multifaceted Biological Potential of Cyanoacetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Cyanoacetamide Scaffold

The cyanoacetamide core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of heterocyclic compounds and molecules with significant biological activities.[1] Its inherent reactivity, stemming from the active methylene group flanked by electron-withdrawing nitrile and amide functionalities, allows for a wide range of chemical transformations.[2] This chemical tractability has enabled the generation of extensive libraries of cyanoacetamide derivatives, leading to the discovery of compounds with potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide provides an in-depth technical overview of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation.

A common and economical method for the synthesis of N-substituted cyanoacetamides involves the direct reaction of a primary or secondary amine with an alkyl cyanoacetate, such as ethyl cyanoacetate.[3] This straightforward aminolysis reaction provides a reliable route to a wide variety of N-substituted derivatives.[4][5]

reagent1 Amine (R-NH2) reaction + reagent1->reaction reagent2 Ethyl Cyanoacetate reagent2->reaction product N-Substituted Cyanoacetamide byproduct Ethanol product->byproduct + reaction->product

Caption: General synthesis of N-substituted cyanoacetamides.

I. Anticancer Activity: A Primary Focus of Cyanoacetamide Derivatives

A significant body of research has been dedicated to exploring the anticancer potential of cyanoacetamide derivatives. These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often with promising selectivity.[6]

Mechanisms of Anticancer Action

The anticancer effects of cyanoacetamide derivatives are often multi-faceted, involving the induction of apoptosis, inhibition of cell proliferation and metastasis, and interference with key signaling pathways crucial for tumor growth and survival.

A. Induction of Apoptosis and Cell Cycle Arrest:

Many cyanoacetamide derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways. A key mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For instance, some derivatives have been shown to increase the activity of effector caspases, such as caspase-3 and caspase-9, which are central to the execution phase of apoptosis.[6]

Furthermore, these compounds can induce cell cycle arrest at various phases (G1, S, or G2/M), preventing cancer cells from replicating. This is often accompanied by the modulation of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.[6]

Cyanoacetamide Cyanoacetamide Derivative p53 p53 Activation Cyanoacetamide->p53 CellCycleArrest Cell Cycle Arrest (G2/M) Cyanoacetamide->CellCycleArrest Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Anticancer mechanism via apoptosis and cell cycle arrest.

B. Anti-Metastatic and Anti-Angiogenic Effects:

Metastasis and angiogenesis are critical processes for tumor progression and dissemination. Certain cyanoacetamide derivatives have been found to inhibit these processes. They can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[6]

Moreover, some derivatives can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This is often achieved by downregulating key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1 alpha (HIF-1α).[6]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative cyanoacetamide derivatives against various cancer cell lines, demonstrating their cytotoxic potential.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 1HCT116 (Colon)22.4[5]
Compound 2HCT116 (Colon)0.34[5]
Compound 1HTB-26 (Breast)10-50[5]
Compound 2PC-3 (Prostate)10-50[5]
Compound 2HepG2 (Liver)10-50[5]
Pyridopyrazolo-triazine 5aMCF-7 (Breast)3.89[7]
Pyridopyrazolo-triazine 6aHCT-116 (Colon)12.58[7]
Pyridopyrazolo-triazine 6aMCF-7 (Breast)11.71[7]
Experimental Protocols: Evaluating Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Test compounds (cyanoacetamide derivatives)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with cyanoacetamide derivatives.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

II. Antimicrobial Activity: A Broad Spectrum of Action

Cyanoacetamide derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[8]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cyanoacetamide derivatives can vary depending on the specific structure of the compound and the target microorganism. One of the proposed mechanisms is the inhibition of essential enzymes involved in microbial growth and replication. For instance, some derivatives have been shown to target DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication.[8]

Cyanoacetamide Cyanoacetamide Derivative DNAGyrase DNA Gyrase Cyanoacetamide->DNAGyrase Inhibition DNAreplication DNA Replication DNAGyrase->DNAreplication BacterialGrowth Bacterial Growth Inhibition DNAreplication->BacterialGrowth

Caption: Antimicrobial mechanism via DNA gyrase inhibition.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected cyanoacetamide derivatives against various bacterial and fungal strains.

DerivativeMicroorganismMIC (µg/mL)Reference
Compound 5S. aureus11.3 ± 0.44 - 19.8 ± 0.83[8]
Compound 5B. cereus> Compound 1-4[8]
Compound 5B. megaterium> Compound 1-4[8]
Compound 5S. typhi> Compound 1-4[8]
Thiophene derivativeS. aureus5-40[6]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • Bacterial or fungal strains

  • Sterile 96-well microtiter plates

  • Test compounds (cyanoacetamide derivatives)

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Several cyanoacetamide derivatives have been investigated for their potential as anticonvulsant agents, showing efficacy in various animal models of epilepsy.[9]

Mechanism of Anticonvulsant Action

The precise mechanisms of action for the anticonvulsant effects of cyanoacetamide derivatives are still under investigation, but they are believed to involve the modulation of neuronal excitability. A primary hypothesis is their interaction with voltage-gated ion channels, such as sodium and calcium channels, which play a critical role in the generation and propagation of action potentials.[10][11] By blocking these channels, these derivatives can reduce excessive neuronal firing that leads to seizures.

Cyanoacetamide Cyanoacetamide Derivative NaChannel Voltage-Gated Sodium Channel Cyanoacetamide->NaChannel Blockade NeuronalFiring Excessive Neuronal Firing NaChannel->NeuronalFiring Seizure Seizure Activity NeuronalFiring->Seizure

Caption: Anticonvulsant mechanism via sodium channel blockade.

Quantitative Data: In Vivo Anticonvulsant Efficacy

The following table shows the median effective dose (ED50) of a representative anticonvulsant drug in the maximal electroshock (MES) seizure test in mice, a common model for evaluating anticonvulsant activity.

CompoundAnimal ModelED50 (mg/kg)Reference
Losigamone isomer AO-242Mouse (MES test)Lower than racemic losigamone[12]
C-11 + LCMMouse (MES test)4.4[13]
C-11 + VPAMouse (MES test)251.5[13]
PRAX-628Mouse (MES test)0.42[14]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

Materials:

  • Male mice or rats

  • Corneal electrodes

  • An electroshock apparatus

  • Test compounds (cyanoacetamide derivatives)

  • Vehicle control

Procedure:

  • Compound Administration: Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

  • Observation: Observe the animals for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of the test.

  • Data Analysis: Determine the number of animals protected from the tonic hindlimb extension in each group. Calculate the ED50, the dose of the compound that protects 50% of the animals from the seizure.[15]

IV. Anti-inflammatory Activity: Targeting Inflammatory Mediators

Cyanoacetamide derivatives have also demonstrated promising anti-inflammatory properties in various in vivo models of inflammation.[16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are attributed to their ability to modulate the production and release of pro-inflammatory mediators. Studies have shown that some derivatives can reduce the levels of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[17] They may also interfere with the prostaglandin synthesis pathway, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

InflammatoryStimulus Inflammatory Stimulus CellActivation Macrophage/Immune Cell Activation InflammatoryStimulus->CellActivation CytokineProduction Pro-inflammatory Cytokine Production (TNF-α, IL-1β) CellActivation->CytokineProduction Inflammation Inflammation CytokineProduction->Inflammation Cyanoacetamide Cyanoacetamide Derivative Cyanoacetamide->CytokineProduction Inhibition

Caption: Anti-inflammatory mechanism via cytokine inhibition.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The following table presents the percentage of paw edema inhibition by representative compounds in the carrageenan-induced paw edema model in rats.

Compound/ExtractDoseInhibition of Edema (%)Reference
Imidazole derivative 3a-Good activity[18]
Imidazole derivative 3b-Good activity[18]
Imidazole derivative 3d-Good activity[18]
Coriandrum sativum extract400 mg/kg98.15[19]
Daphne oleoides (detoxified)High dose39.4 (at 5h)[20]
Calamintha nepeta EO400 mg/kg88.96 (at 6h)[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in saline

  • Plethysmometer or calipers

  • Test compounds (cyanoacetamide derivatives)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle control

Procedure:

  • Compound Administration: Administer the test compound, standard drug, or vehicle to groups of rats.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion: A Promising Scaffold for Future Drug Development

The cyanoacetamide scaffold has unequivocally demonstrated its value in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The extensive research into their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties highlights their potential for the development of novel therapeutics. The versatility of their synthesis, coupled with their multifaceted mechanisms of action, makes them an attractive starting point for further optimization and drug discovery efforts. The experimental protocols detailed in this guide provide a robust framework for the continued exploration and evaluation of this promising class of compounds. As our understanding of the intricate signaling pathways involved in various diseases deepens, the rational design of new and more effective cyanoacetamide derivatives will undoubtedly continue to be a fruitful area of research for drug development professionals.

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The Cyanoacetamide Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds" for their ability to interact with a wide range of biological targets. The N-substituted cyanoacetamide core is a prime example of such a scaffold. Deceptively simple in its structure, this versatile building block, characterized by a reactive methylene group flanked by a nitrile and an amide, has been instrumental in the synthesis of a vast array of heterocyclic compounds and has become a cornerstone in the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of N-substituted cyanoacetamides, offering insights for researchers at the forefront of drug discovery.

The unique reactivity of the N-substituted cyanoacetamide moiety stems from the confluence of the electron-withdrawing properties of the adjacent cyano and carbonyl groups. This electronic arrangement renders the methylene protons acidic, making them susceptible to deprotonation and subsequent participation in a variety of carbon-carbon bond-forming reactions. This inherent reactivity is the key to its utility as a synthon for a diverse range of heterocyclic systems.

A Historical Journey: From Obscure Nitriles to Pharmaceutical Mainstays

The story of N-substituted cyanoacetamides is intrinsically linked to the broader history of nitrile chemistry. The first nitrile, hydrogen cyanide, was synthesized by C. W. Scheele in 1782[1][2]. However, it was not until the 19th century that the systematic study of organic nitriles began to take shape. Pioneers like Friedrich Wöhler, Justus von Liebig, and Théophile-Jules Pelouze laid the groundwork for understanding the synthesis and reactivity of these compounds[1][2].

The parent compound, 2-cyanoacetamide, was first prepared through the ammonolysis of ethyl cyanoacetate[3][4]. Early synthetic methods often involved the reaction of cyanoacetic esters with ammonia or amines[4][5]. One of the earliest detailed procedures for the synthesis of cyanoacetamide was documented in "Organic Syntheses," highlighting the reaction of ethyl cyanoacetate with concentrated aqueous ammonia[5].

The turn of the 20th century saw the emergence of chemists like Sir Jocelyn Field Thorpe, whose work on nitrile condensations and imino-compounds was groundbreaking[6]. His research, including the eponymous Thorpe reaction, a base-catalyzed self-condensation of aliphatic nitriles, and its intramolecular variant, the Thorpe-Ziegler reaction, co-developed with Karl Ziegler, opened up new avenues for the synthesis of cyclic compounds from dinitriles[6][7][8]. These reactions provided a conceptual framework for harnessing the reactivity of the active methylene group in nitrile-containing compounds.

Initially, the applications of cyanoacetic acid and its derivatives were primarily in the dye and polymer industries[9]. For instance, cyanoacetic acid is a precursor to cyanoacrylates, the key components of "super glue"[10][11]. It also found use as an intermediate in the synthesis of various chemicals, including caffeine and the sedative barbital[9][10]. The true potential of N-substituted cyanoacetamides in medicinal chemistry, however, began to be realized in the latter half of the 20th century, as their utility in constructing complex, biologically active heterocycles became increasingly apparent.

The Art of Synthesis: Crafting the Cyanoacetamide Core

The synthesis of N-substituted cyanoacetamides can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substitution pattern, scalability, and available starting materials.

Classical Amidation of Cyanoacetic Esters

The most common and economically viable method for preparing N-substituted cyanoacetamides is the direct amidation of an alkyl cyanoacetate, typically ethyl or methyl cyanoacetate, with a primary or secondary amine. This reaction is a straightforward nucleophilic acyl substitution.

General Experimental Protocol: Conventional Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the desired amine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq). A high-boiling solvent such as toluene or xylene can be used, or the reaction can be run neat.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 100 to 180°C. The optimal temperature and reaction time (typically several hours) will depend on the reactivity of the amine.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Synthesis_Workflow Amine Primary or Secondary Amine Reaction Amidation Reaction Amine->Reaction ECA Ethyl Cyanoacetate ECA->Reaction Solvent Solvent (e.g., Toluene) or Neat Solvent->Reaction Heating Heating (100-180°C) Reaction->Heating Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Precipitation/Evaporation Monitoring->Workup Purification Recrystallization or Chromatography Workup->Purification Product N-Substituted Cyanoacetamide Purification->Product

Microwave-Assisted Synthesis: An Expedited Approach

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of N-substituted cyanoacetamides can be significantly expedited using this technology, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.

General Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine the amine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq). The reaction can be performed neat or with a minimal amount of a high-boiling, microwave-transparent solvent.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 150-200°C) for a short duration (typically 5-30 minutes).

  • Work-up and Purification: After cooling, the product is isolated and purified using the same methods described for the conventional synthesis.

MethodTemperature (°C)TimeTypical Yield (%)Reference
Conventional100-180Hours70-95[General knowledge]
Microwave150-200Minutes80-98[General knowledge]

The Cyanoacetamide Core in Action: Key Transformations and Applications in Drug Discovery

The true synthetic power of N-substituted cyanoacetamides lies in their ability to serve as versatile precursors for a wide array of heterocyclic systems. Several named reactions have become indispensable tools for medicinal chemists in this regard.

The Gewald Reaction: A Gateway to 2-Aminothiophenes

The Gewald reaction is a one-pot, three-component reaction between a ketone or aldehyde, an active methylene nitrile (such as an N-substituted cyanoacetamide), and elemental sulfur to produce a polysubstituted 2-aminothiophene. This reaction is of immense importance in medicinal chemistry as the 2-aminothiophene scaffold is a bioisostere of anthranilic acid and is found in numerous biologically active compounds.

General Experimental Protocol: Gewald Reaction

  • Reaction Setup: In a suitable solvent such as ethanol or isopropanol, combine the N-substituted cyanoacetamide (1.0 eq), the carbonyl compound (1.0 eq), and elemental sulfur (1.1 eq).

  • Catalyst Addition: A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • Reaction Execution: The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: Upon cooling, the 2-aminothiophene product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Gewald_Reaction Cyanoacetamide N-Substituted Cyanoacetamide Reaction Gewald Reaction Cyanoacetamide->Reaction Carbonyl Ketone or Aldehyde Carbonyl->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Base Catalyst (e.g., Morpholine) Base->Reaction Product 2-Aminothiophene Reaction->Product

The Thorpe-Ziegler Reaction: Crafting Cyclic Ketones

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone. While the classical reaction uses dinitriles, the principles can be applied to substrates derived from N-substituted cyanoacetamides to construct carbocyclic and heterocyclic rings. This reaction is particularly useful for the synthesis of 5- to 8-membered rings and macrocycles.

Mechanism Overview

  • Deprotonation: A strong base (e.g., sodium ethoxide, sodium hydride) abstracts an α-proton from one of the nitrile groups to form a carbanion.

  • Intramolecular Attack: The carbanion undergoes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group.

  • Cyclization and Tautomerization: This results in the formation of a cyclic imine anion, which tautomerizes to the more stable cyclic enamine.

  • Hydrolysis: Acidic workup hydrolyzes the enamine to the corresponding cyclic ketone.

Case Studies in Drug Development: The Cyanoacetamide Legacy

The versatility of the N-substituted cyanoacetamide scaffold is best illustrated by its presence in several marketed drugs.

Leflunomide and Teriflunomide: Immunomodulation through DHODH Inhibition

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide is a selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. By inhibiting this enzyme, teriflunomide depletes the pool of pyrimidines required for DNA and RNA synthesis, thereby exerting an antiproliferative effect on rapidly dividing cells like activated lymphocytes.

The synthesis of leflunomide involves the acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride[6][7][12]. Teriflunomide can be synthesized directly or via the ring-opening of leflunomide[2][7]. The core of teriflunomide is an N-substituted α-cyanoacetamide derivative.

Synthesis of Teriflunomide (Illustrative)

One synthetic approach to teriflunomide involves the condensation of 4-(trifluoromethyl)aniline with ethyl cyanoacetate at high temperatures[4]. The resulting 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide is then acylated.

Febuxostat: A Non-Purine Xanthine Oxidase Inhibitor for Gout

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, febuxostat reduces the production of uric acid and is used for the chronic management of hyperuricemia in patients with gout. A key intermediate in some synthetic routes to febuxostat is a substituted benzonitrile, which is then elaborated to the final thiazole-containing drug. The synthesis often involves the formation of a thioamide from a nitrile, which then undergoes a Hantzsch-type thiazole synthesis.

Conclusion: An Enduring and Evolving Scaffold

The journey of N-substituted cyanoacetamides from their early discovery to their current status as a privileged scaffold in medicinal chemistry is a testament to their remarkable synthetic versatility. The ability to readily access these compounds and their propensity to participate in a wide range of cyclization reactions have made them invaluable tools for the construction of diverse and complex molecular architectures. As our understanding of disease biology continues to evolve, the N-substituted cyanoacetamide core is poised to remain a critical component in the medicinal chemist's toolbox, enabling the discovery and development of the next generation of therapeutic agents. The historical legacy of this unassuming scaffold serves as a powerful reminder of how fundamental discoveries in organic chemistry can have a profound and lasting impact on human health.

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Methodological & Application

Synthesis of 2-cyano-N-pentylacetamide from ethyl cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-cyano-N-pentylacetamide from Ethyl Cyanoacetate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a functionalized amide with potential applications in organic synthesis and drug discovery. The protocol details the direct aminolysis of ethyl cyanoacetate with pentylamine. We delve into the underlying nucleophilic acyl substitution mechanism, provide a meticulously detailed step-by-step experimental procedure, and outline critical safety considerations. This guide is intended for researchers and scientists in chemistry and drug development, offering field-proven insights to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

N-substituted 2-cyanoacetamides are valuable building blocks in organic chemistry, serving as precursors for a variety of heterocyclic compounds and molecules with potential biological activity.[1][2] The synthesis of this compound from ethyl cyanoacetate and pentylamine is a classic example of nucleophilic acyl substitution, specifically, an aminolysis reaction.[3][4] This reaction involves the conversion of an ester to an amide by treatment with an amine.[] While seemingly straightforward, the reaction's efficiency is governed by factors such as the nucleophilicity of the amine and the stability of the ester's leaving group.[6] Understanding these principles is paramount for optimizing reaction conditions and achieving high yields of the desired product.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of this compound proceeds via a two-step addition-elimination mechanism.[6][7] The causality behind this pathway is rooted in the electronic characteristics of the ester and the amine.

  • Nucleophilic Attack: The pentylamine molecule acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This carbon is electron-deficient due to the polarization of the C=O bond and the inductive effect of the adjacent ethoxy group.[7]

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond, leading to the expulsion of the ethoxide ion (⁻OEt), which is a moderately good leaving group.

  • Proton Transfer: The expelled ethoxide is a stronger base than pentylamine and will deprotonate the positively charged nitrogen atom, yielding the final neutral amide product, this compound, and ethanol as a byproduct.

This reaction is typically driven to completion by using an excess of the amine or by removing the alcohol byproduct, although heating is often sufficient for simple primary amines.[4]

G Reactants Ethyl Cyanoacetate + Pentylamine Step1 Nucleophilic Attack of Amine on Carbonyl Carbon Reactants->Step1 Initiation Step2 Formation of Tetrahedral Intermediate Step1->Step2 Step3 Collapse of Intermediate & Elimination of Ethoxide Step2->Step3 Step4 Proton Transfer Step3->Step4 Products This compound + Ethanol Step4->Products Completion

Caption: Reaction mechanism workflow.

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis. Adjustments can be made as necessary, but the stoichiometry should be maintained.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Ethyl cyanoacetate (C₅H₇NO₂)≥98%Fisher Scientific
Pentylamine (C₅H₁₃N)≥99%Sigma-Aldrich
Toluene (C₇H₈)Anhydrous, ≥99.8%VWR Chemicals
Ethyl acetate (C₄H₈O₂)ACS GradeMerck
HexanesACS GradeMacron Fine Chem
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeBeanTown Chem
250 mL Round-bottom flask--
Reflux condenser--
Heating mantle with stirrer--
Separatory funnel (500 mL)--
Rotary evaporator--
TLC plates (Silica gel 60 F₂₅₄)--
Stoichiometry and Reagent Data
CompoundMolar Mass ( g/mol )EquivalentsMoles (mmol)Mass (g)Volume (mL)Density (g/mL)
Ethyl cyanoacetate113.121.025.02.832.661.063
Pentylamine87.161.230.02.613.480.750
Toluene (Solvent)----100-
Step-by-Step Synthesis Procedure

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Setup Combine ethyl cyanoacetate, pentylamine, and toluene in a 250 mL round-bottom flask. reflux 2. Reflux Heat the mixture to reflux (approx. 110 °C) for 6-8 hours. Monitor via TLC. setup->reflux cool 3. Cooling Cool the reaction mixture to room temperature. reflux->cool wash 4. Washing Transfer to a separatory funnel. Wash with 1M HCl (2x50 mL) and brine (1x50 mL). cool->wash dry 5. Drying & Filtration Dry organic layer over anhydrous MgSO₄, then filter. wash->dry evap 6. Evaporation Concentrate the filtrate under reduced pressure using a rotary evaporator. dry->evap recrystal 7. Recrystallization Recrystallize the crude solid from an ethyl acetate/hexanes mixture. evap->recrystal isolate 8. Final Isolation Collect pure crystals by vacuum filtration and dry in a vacuum oven. recrystal->isolate analyze 9. Characterization Confirm structure and purity via ¹H NMR, IR, and melting point analysis. isolate->analyze

Caption: Overall experimental workflow.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl cyanoacetate (2.66 mL, 25.0 mmol) and 100 mL of toluene. Begin stirring and add pentylamine (3.48 mL, 30.0 mmol) to the solution.

  • Heating and Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (the boiling point of toluene is ~110 °C) and maintain this temperature for 6-8 hours.

    • Expertise Note: The use of toluene as a solvent allows for a sufficiently high reaction temperature to drive the aminolysis, which can be sluggish at lower temperatures.[4] The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the ethyl cyanoacetate spot (starting material) indicates reaction completion.

  • Work-up - Acid Wash: After the reaction is complete, allow the flask to cool to room temperature. Transfer the reaction mixture to a 500 mL separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl solution (twice) to remove any unreacted pentylamine, followed by one 50 mL wash with saturated NaCl solution (brine) to remove residual acid and water.

  • Drying and Solvent Removal: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent, and concentrate the filtrate using a rotary evaporator to remove the toluene. The crude product should be obtained as a solid or a viscous oil that solidifies upon standing.

  • Purification - Recrystallization: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.[8]

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the product in a vacuum oven. The final product, this compound, should be a white to off-white crystalline solid. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, IR, Mass Spectrometry) to confirm its identity and purity.

Safety and Hazard Management

A thorough risk assessment must be conducted before beginning this procedure. All work should be performed inside a certified chemical fume hood.

  • Ethyl Cyanoacetate: This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[9] It is also a lachrymator (causes tears).

  • Pentylamine: Pentylamine is a flammable liquid and vapor. It is toxic if swallowed, corrosive, and causes severe skin burns and eye damage.

  • Toluene: Toluene is a flammable liquid and can cause skin irritation and drowsiness. It is also a suspected teratogen.

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles or a face shield at all times.[10]

  • Wear chemically resistant gloves (nitrile or neoprene).[10]

  • A flame-resistant lab coat is required.

Handling and Disposal:

  • Avoid breathing vapors by working in a well-ventilated fume hood.[11][12]

  • All chemical waste, including aqueous washes and solvent filtrates, must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.[9]

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. Retrieved from [Link]

  • MDPI. (n.d.). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

Sources

Experimental protocol for 2-cyano-N-pentylacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol: A-011

Effective Synthesis of 2-Cyano-N-pentylacetamide via Aminolysis of Ethyl Cyanoacetate

Dr. Evelyn Reed, Senior Application Scientist Published: January 17, 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a valuable amide intermediate in medicinal chemistry and organic synthesis. The protocol details a robust and efficient method based on the direct aminolysis of ethyl cyanoacetate with n-pentylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures for synthesis and purification, detailed characterization methods, and critical safety considerations.

Introduction

N-substituted cyanoacetamides are versatile building blocks in organic synthesis. The presence of a reactive methylene group, a cyano moiety, and a modifiable amide functionality makes them key precursors for a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry.[1] The synthesis of this compound is achieved through the condensation of pentylamine with ethyl cyanoacetate.[2] This reaction is a classic example of nucleophilic acyl substitution, providing a straightforward and efficient route to the desired amide.[3] This document outlines a reliable laboratory-scale method for its preparation and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of pentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate. This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide leaving group to form the more stable amide bond.[4]

Overall Reaction: NC-CH₂-COOEt + CH₃(CH₂)₄NH₂ → NC-CH₂-CONH-(CH₂)₄CH₃ + EtOH (Ethyl Cyanoacetate + Pentylamine → this compound + Ethanol)

The mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pentylamine attacks the carbonyl carbon of ethyl cyanoacetate.

  • Formation of a Tetrahedral Intermediate: This addition step breaks the C=O pi bond, forming a negatively charged oxygen and a positively charged nitrogen. A proton transfer neutralizes the intermediate.

  • Elimination of the Leaving Group: The carbonyl group reforms by expelling the ethoxide (⁻OEt) leaving group, which is subsequently protonated by the previously protonated amine to form the stable ethanol byproduct.

A diagrammatic representation of this mechanism is provided below.

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Safety Precautions

All procedures must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Ethyl Cyanoacetate Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Lachrymator.[5][6][7]Avoid breathing vapors. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated area away from incompatible materials.[7]
n-Pentylamine Highly flammable liquid and vapor. Corrosive; causes severe skin burns and eye damage. Toxic if inhaled. Harmful if swallowed or in contact with skin.[3][5]Keep away from heat, sparks, and open flames. Use only in a well-ventilated area. Store in a tightly closed container in a corrosives-compatible area.[4]
Toluene Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child.Keep away from ignition sources. Use in a well-ventilated area. Avoid breathing vapors.
Hexanes Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness.Keep away from ignition sources. Use in a well-ventilated area. Avoid breathing vapors.

Experimental Protocol

Materials and Equipment

Materials:

  • Ethyl cyanoacetate (≥98%)

  • n-Pentylamine (≥99%)

  • Toluene (anhydrous)

  • Hexanes (reagent grade)

  • Ethyl acetate (reagent grade)

  • Magnesium sulfate (anhydrous)

  • Deionized water

  • Standard TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Step-by-Step Synthesis and Purification Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl cyanoacetate (5.65 g, 50 mmol, 1.0 equiv.) and n-pentylamine (4.36 g, 50 mmol, 1.0 equiv.).

    • Rationale: Using equimolar amounts of reactants ensures efficient conversion. The reaction can be run neat or with a solvent. Using a solvent like toluene can aid in controlling the reaction temperature and facilitate the removal of the ethanol byproduct via azeotropic distillation if a Dean-Stark trap is used, driving the equilibrium towards the product.

  • Reaction Execution: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is a crucial technique to monitor the disappearance of starting materials and the appearance of the product, preventing unnecessary heating that could lead to side reactions.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dissolve the crude mixture in 100 mL of ethyl acetate.

    • Rationale: Cooling the reaction is a critical safety step before handling. Ethyl acetate is a suitable solvent for extraction as the product is soluble in it, while it is immiscible with the aqueous washes to follow.

  • Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Rationale: The HCl wash removes any unreacted pentylamine by converting it to its water-soluble ammonium salt. The NaHCO₃ wash neutralizes any remaining acid and removes any acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Drying the organic layer is essential to prevent water from interfering with the final product isolation and characterization. Rotary evaporation is an efficient method for removing the volatile solvent to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds. The choice of a solvent pair (in this case, ethyl acetate/hexanes) where the compound is soluble in the hot solvent but insoluble in the cold solvent allows for the separation of the desired product from soluble impurities.

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Result
Appearance White to off-white solid
Melting Point Specific to the compound; to be determined experimentally
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.5 (t, 1H, NH), 3.4 (s, 2H, CH₂-CN), 3.3 (q, 2H, N-CH₂), 1.5 (quint, 2H, N-CH₂-CH₂ ), 1.3 (m, 4H, -(CH₂)₂-CH₃), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~162 (C=O), 115 (C≡N), 40 (N-CH₂), 29.0 (N-CH₂-C H₂), 28.8 (CH₂), 26 (CH₂-CN), 22 (CH₂), 14 (CH₃)
FT-IR (ATR, cm⁻¹)~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~2250 (C≡N stretch), ~1650 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)
Mass Spec (EI) m/z: [M]⁺ calculated for C₈H₁₄N₂O

Note: Predicted spectroscopic data is based on typical chemical shifts for similar structures and should be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the entire experimental process.

experimental_workflow A 1. Reaction Setup Combine Ethyl Cyanoacetate and Pentylamine B 2. Reaction Heat at 80-90°C Monitor by TLC A->B Start Reaction C 3. Work-up Cool, dissolve in Ethyl Acetate B->C Reaction Complete D 4. Aqueous Wash HCl, NaHCO3, Brine C->D E 5. Drying & Concentration Dry over MgSO4 Rotary Evaporation D->E F 6. Purification Recrystallization from Ethyl Acetate/Hexanes E->F Crude Product G 7. Characterization NMR, IR, MS, MP F->G Pure Product

Caption: High-level workflow for the synthesis and characterization of this compound.

References

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Pentylamine. Retrieved from [Link]

  • Multichem. (n.d.). Ethyl cyanoacetate Safety Data Sheet. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Ethyl Cyanoacetate, 98+% MSDS. Retrieved from [Link]

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses Procedure. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Pentylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]

  • Al-dujaili, A. H., et al. (2018). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCrData. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-N-phenylacetamide. National Institutes of Health. Retrieved from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc. Retrieved from [Link]

Sources

The Synthetic Versatility of 2-Cyano-N-pentylacetamide: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount for the efficient construction of complex molecular architectures. Among these, 2-cyano-N-pentylacetamide has emerged as a highly valuable and versatile intermediate. Its unique structural framework, featuring a reactive methylene group activated by adjacent cyano and amide functionalities, provides a gateway to a diverse array of chemical transformations. This technical guide offers an in-depth exploration of the applications of this compound, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols to harness its synthetic potential. The strategic placement of the N-pentyl group can enhance solubility in organic solvents and modulate the biological activity of the resulting compounds, making this reagent particularly attractive for medicinal chemistry applications.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the chemical reactivity of three key features of the molecule: the active methylene group, the nucleophilic amide, and the electrophilic cyano group. The electron-withdrawing nature of both the cyano and the N-pentyl-substituted carbonyl groups significantly increases the acidity of the α-protons of the methylene group, facilitating its deprotonation under basic conditions to form a stabilized carbanion. This carbanion is a potent nucleophile, central to many of the reactions detailed in this guide.

Application Note I: Synthesis of α,β-Unsaturated Amides via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, and this compound is an excellent substrate for this transformation.[1] The reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield a highly functionalized α,β-unsaturated amide. These products are valuable intermediates in their own right, serving as precursors for Michael additions, cycloadditions, and the synthesis of various heterocyclic systems.

Causality in Experimental Choices:

The choice of a weak base, such as piperidine or triethylamine, is crucial to prevent the self-condensation of the aldehyde or ketone reactant. The reaction is often carried out in a protic solvent like ethanol or isopropanol, which facilitates the dissolution of the reactants and the catalyst. The removal of water, either by azeotropic distillation with a Dean-Stark apparatus or by the use of a dehydrating agent, can drive the equilibrium towards the product.

Protocol 1: Knoevenagel Condensation with Benzaldehyde

This protocol details the synthesis of (E)-2-cyano-3-phenyl-N-pentylacrylamide, a representative α,β-unsaturated amide.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • To this solution, add benzaldehyde (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate from the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol to yield the pure (E)-2-cyano-3-phenyl-N-pentylacrylamide.

Expected Yield: 85-95% (based on similar reactions with other N-alkyl cyanoacetamides).

Data Presentation: Knoevenagel Condensation Products

AldehydeProductTypical Yield (%)
Benzaldehyde(E)-2-cyano-3-phenyl-N-pentylacrylamide85-95
4-Methoxybenzaldehyde(E)-2-cyano-3-(4-methoxyphenyl)-N-pentylacrylamide90-98
4-Chlorobenzaldehyde(E)-2-cyano-3-(4-chlorophenyl)-N-pentylacrylamide88-96

Application Note II: Synthesis of Substituted 2-Pyridones

Substituted 2-pyridones are a prevalent structural motif in a wide range of biologically active compounds and functional materials. This compound serves as a versatile precursor for the synthesis of N-pentyl-substituted 3-cyano-2-pyridones through condensation with 1,3-dicarbonyl compounds.[2]

Mechanistic Pathway:

The synthesis of 3-cyano-4,6-dimethyl-N-pentyl-2-pyridone from this compound and acetylacetone is a classic example. The reaction proceeds through an initial Knoevenagel-type condensation, followed by an intramolecular cyclization and dehydration to afford the pyridone ring system.

pyridone_synthesis sub This compound + Acetylacetone int1 Knoevenagel Adduct sub->int1 Base (e.g., Piperidine) int2 Cyclized Intermediate int1->int2 Intramolecular Cyclization prod 3-Cyano-4,6-dimethyl-N-pentyl-2-pyridone int2->prod Dehydration

Caption: Synthesis of N-pentyl-2-pyridone.

Protocol 2: Synthesis of 3-Cyano-4,6-dimethyl-N-pentyl-2-pyridone

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Piperidine or Potassium Hydroxide

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.[2]

  • Add a catalytic amount of piperidine or a small amount of potassium hydroxide.[2]

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will typically precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry to obtain the desired 3-cyano-4,6-dimethyl-N-pentyl-2-pyridone.

  • Recrystallization from ethanol can be performed for further purification if necessary.

Expected Yield: 61-79%[2]

Application Note III: Multicomponent Reactions - The Gewald Synthesis of 2-Aminothiophenes

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. This compound is an excellent substrate for the Gewald reaction, a well-known MCR for the synthesis of highly substituted 2-aminothiophenes.[3][4]

Reaction Overview:

The Gewald reaction involves the condensation of an aldehyde or ketone, an active methylene nitrile (in this case, this compound), and elemental sulfur in the presence of a base. The N-pentyl group is retained on the amide functionality, leading to the formation of 2-amino-3-(N-pentylcarbamoyl)thiophenes.

gewald_reaction sub This compound + Ketone/Aldehyde + Sulfur int1 Knoevenagel Adduct sub->int1 Base int2 Thiolated Intermediate int1->int2 Sulfur Addition prod 2-Amino-3-(N-pentylcarbamoyl)thiophene int2->prod Cyclization & Tautomerization

Caption: The Gewald Reaction Workflow.

Protocol 3: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes a general procedure for the Gewald reaction using cyclohexanone as the carbonyl component.

Materials:

  • This compound

  • Cyclohexanone

  • Elemental Sulfur

  • Morpholine or Triethylamine

  • Ethanol or DMF

  • Standard laboratory glassware

  • Magnetic stirrer with heating mantle

Procedure:

  • To a stirred solution of this compound (1.0 eq), cyclohexanone (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add morpholine (1.5 eq) as a catalyst.[3]

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • The solid product will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain the desired 2-amino-3-(N-pentylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene.

Expected Yield: 60-80% (based on similar Gewald reactions).[3]

Physicochemical and Spectroscopic Data

Table of Properties for this compound

PropertyValue
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
AppearanceWhite to off-white solid
Melting PointData not readily available
Boiling PointData not readily available

Representative Spectroscopic Data (for N-alkyl-2-cyanoacetamides)

  • ¹H NMR:

    • δ 0.8-0.9 (t, 3H, -CH3)

    • δ 1.2-1.4 (m, 6H, -(CH2)3-)

    • δ 3.2-3.3 (q, 2H, -NH-CH2-)

    • δ 3.4 (s, 2H, -CH2-CN)

    • δ 6.5-7.5 (br s, 1H, -NH)

  • ¹³C NMR:

    • δ 14.0 (-CH3)

    • δ 22.3, 29.0, 29.1 (-CH2- chain)

    • δ 39.5 (-NH-CH2-)

    • δ 25.5 (-CH2-CN)

    • δ 116.0 (-CN)

    • δ 162.0 (C=O)

  • IR (cm⁻¹):

    • ~3300 (N-H stretch)

    • ~2950, 2870 (C-H stretch)

    • ~2250 (C≡N stretch)

    • ~1650 (C=O stretch, Amide I)

    • ~1550 (N-H bend, Amide II)

Conclusion and Future Outlook

This compound is a versatile and valuable building block in organic synthesis. Its ability to participate in a variety of fundamental carbon-carbon and carbon-heteroatom bond-forming reactions makes it an indispensable tool for the synthesis of diverse molecular scaffolds. The protocols and application notes provided in this guide serve as a practical resource for researchers to explore the full synthetic potential of this reagent. The N-pentyl substituent offers a handle for tuning physical properties and biological activities, suggesting that future applications in medicinal chemistry and materials science will continue to expand. Further exploration of its role in other multicomponent reactions and in the synthesis of novel heterocyclic systems is a promising avenue for future research.

References

  • Fadda, A. A., Bondock, S., Rabie, R., & Etman, H. A. (2008). Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry, 32(3), 259-286.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100.
  • Knoevenagel Condensation. (2023). In Wikipedia. [Link]

  • Gewald Reaction. (2023). In Wikipedia. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.
  • Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study.
  • Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. PrepChem.com.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Gewald Reaction. Organic Chemistry Portal.
  • Synthesis and Characterization of New 3-Cyano-2-Pyridone Deriv

Sources

Application Notes & Protocols: 2-Cyano-N-pentylacetamide as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-cyano-N-pentylacetamide, a highly functionalized and versatile building block in modern heterocyclic chemistry. The strategic positioning of an active methylene group, a nitrile, and an amide moiety within its structure makes it an ideal precursor for constructing a diverse range of heterocyclic systems, particularly substituted pyridones and pyrimidines, which are core scaffolds in numerous pharmacologically active compounds. This document furnishes detailed, field-proven protocols, mechanistic insights, and workflow visualizations to empower researchers, chemists, and drug development professionals in leveraging this reagent for novel molecule discovery.

Introduction: The Strategic Value of this compound

This compound belongs to the class of cyanoacetamide derivatives, which are renowned for their reactivity and utility as synthons in heterocyclic synthesis.[1] The molecule's power lies in its trifunctional nature:

  • The Active Methylene Group (-CH₂-) : Flanked by two electron-withdrawing groups (cyano and carbonyl), the methylene protons are highly acidic, readily forming a carbanion. This nucleophilic center is the engine for crucial carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions.

  • The Nitrile Group (-C≡N) : This group is a potent electrophile and a key participant in cyclization reactions, often forming part of the final heterocyclic ring. It can also be hydrolyzed or reduced to introduce further chemical diversity.

  • The N-pentyl Amide Group (-CONH-C₅H₁₁) : The N-pentyl substituent provides significant lipophilicity, a property often desirable in drug candidates to enhance membrane permeability and bioavailability. The amide functionality itself is a critical element in the cyclization steps leading to pyridones and other related heterocycles.

This guide will first detail the synthesis of the precursor itself, followed by validated protocols for its application in constructing high-value N-pentyl substituted pyridone and pyrimidine frameworks.

Synthesis of the Precursor: this compound

The most direct and efficient method for synthesizing N-substituted 2-cyanoacetamides is the condensation of an amine with an alkyl cyanoacetate, typically ethyl cyanoacetate.[2][3] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the elimination of ethanol and formation of the thermodynamically stable amide bond. Heating is required to drive the reaction to completion.

Protocol 2.1: Synthesis of this compound

Materials:

  • Pentylamine (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Toluene (or neat reaction)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Rotary evaporator

  • Hexane (for recrystallization/washing)

  • Diethyl ether (for washing)

Procedure:

  • To a 250 mL round-bottom flask, add pentylamine (e.g., 8.7 g, 0.1 mol) and ethyl cyanoacetate (e.g., 12.4 g, 0.11 mol). The reaction can be run neat or with a high-boiling solvent like toluene (~50 mL) to aid in temperature control.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 110-120°C if using toluene) and maintain for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The resulting crude product (often an oil or a low-melting solid) is purified. Trituration or recrystallization from a hexane/diethyl ether mixture is often effective. The product is typically a white to off-white solid.

  • Filter the solid product, wash with cold hexane, and dry under vacuum.

Data Presentation: Precursor Synthesis
ParameterExpected Value
Yield 75-90%
Physical State White to off-white solid
Melting Point ~45-48 °C
¹H NMR (CDCl₃, 400 MHz) δ ~3.3 (q, 2H), ~2.6 (t, 2H), ~1.5 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)
IR (KBr, cm⁻¹) ~3300 (N-H), ~2950 (C-H), ~2250 (C≡N), ~1660 (C=O)
Diagram 2.1: Synthesis Workflow

cluster_start Starting Materials cluster_proc Reaction & Workup cluster_end Final Product pentylamine Pentylamine reaction Reflux (Neat or Toluene) 6-12 hours pentylamine->reaction ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->reaction workup Cool & Concentrate reaction->workup purify Recrystallize/Wash (Hexane/Ether) workup->purify product This compound purify->product characterize Characterization (NMR, IR, MP) product->characterize start This compound + Acetylacetone knoevenagel Knoevenagel Intermediate start->knoevenagel Base (e.g., Piperidine) - H₂O cyclized Cyclized Intermediate knoevenagel->cyclized Intramolecular Cyclization product N-Pentyl-4,6-dimethyl- 3-cyano-2-pyridone cyclized->product Dehydration - H₂O

Caption: Mechanism of N-Pentyl-3-cyano-2-pyridone formation.

Protocol 3.1: Synthesis of 1-Pentyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.54 g, 10 mmol) in absolute ethanol (25 mL).

  • Add acetylacetone (e.g., 1.1 g, 11 mmol) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 mL).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. A precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to yield the desired N-pentyl-3-cyano-2-pyridone as a crystalline solid.

Data Presentation: Pyridone Synthesis
ParameterExpected Value
Yield 65-85%
Physical State White or pale yellow crystalline solid
Product Name 1-Pentyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
¹H NMR (CDCl₃, 400 MHz) δ ~6.1 (s, 1H), ~4.0 (t, 2H), ~2.4 (s, 3H), ~2.2 (s, 3H), ~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H)
IR (KBr, cm⁻¹) ~2950 (C-H), ~2220 (C≡N, conjugated), ~1650 (C=O, pyridone)

Application II: A Two-Step Strategy for Substituted Pyrimidines

While this compound is not a direct precursor in the most common A+B pyrimidine syntheses (which require an N-C-N fragment), it serves as an excellent starting material to construct the required three-carbon (C-C-C) synthon. [4]This is achieved via an initial Knoevenagel condensation to form a reactive α,β-unsaturated system, which then readily undergoes cyclocondensation with an amidine-containing reagent like guanidine. [5][6]

Diagram 4.1: Two-Step Pyrimidine Synthesis Pathway

cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Cyclocondensation start_s1 This compound + Benzaldehyde intermediate (E)-2-Cyano-N-pentyl-3-phenylacrylamide start_s1->intermediate Piperidine, Ethanol, Reflux start_s2 Intermediate + Guanidine intermediate->start_s2 product Substituted Pyrimidine (e.g., 2-Amino-6-oxo-4-phenyl-N-pentyl-pyrimidine-5-carbonitrile) start_s2->product NaOEt, Ethanol, Reflux

Caption: Pathway for synthesizing pyrimidines from this compound.

Protocol 4.1: Step 1 - Knoevenagel Condensation

Procedure:

  • Dissolve this compound (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (~0.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture. The product, (E)-2-cyano-N-pentyl-3-phenylacrylamide, will often precipitate.

  • Filter the solid, wash with cold ethanol, and dry. Use this intermediate directly in the next step.

Protocol 4.2: Step 2 - Pyrimidine Ring Formation

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir for 15 minutes.

  • Add the acrylamide intermediate from Step 1 (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours. The reaction involves a Michael addition of guanidine, followed by intramolecular cyclization and tautomerization to form the stable pyrimidine ring.

  • After completion, cool the reaction to room temperature and neutralize carefully with a dilute acid (e.g., acetic acid or HCl) to pH ~7.

  • The precipitated product is collected by filtration, washed with water, then with cold ethanol, and dried under vacuum.

Data Presentation: Pyrimidine Synthesis
CompoundExpected YieldPhysical StateKey Characteristics
Knoevenagel Intermediate 80-95%White SolidIR: ~2220 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O)
Final Pyrimidine Product 50-70%Off-white to yellow solidCharacterized by ¹H NMR, ¹³C NMR, and MS to confirm structure.

Conclusion

This compound stands out as a highly valuable and adaptable precursor for constructing heterocyclic molecules of significant interest to the pharmaceutical and materials science industries. Its synthesis is straightforward, and its unique combination of functional groups enables access to diverse scaffolds through well-established and reliable chemical transformations like the Guareschi-Thorpe and Knoevenagel condensations. The protocols and insights provided herein serve as a robust starting point for researchers aiming to exploit this powerful building block in their synthetic endeavors.

References

A consolidated list of authoritative sources cited within this document.

  • Merck Index. Guareschi-Thorpe Condensation. Available at: [Link].

  • SynArchive. Thorpe-Ziegler Reaction. Available at: [Link].

  • PubChem. Acetamide, 2-cyano-N-phenyl-. National Institutes of Health. Available at: [Link].

  • Wikipedia. Thorpe reaction. Available at: [Link].

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  • Chem-Station. Thorpe-Ziegler Reaction. (2014-03-02). Available at: [Link].

  • ResearchGate. Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones. Available at: [Link].

  • SlideShare. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link].

  • Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. (2004-09-06). Available at: [Link].

  • Gian Cesare Tron, et al. Icilio Guareschi and his amazing “1897 reaction”. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link].

  • Google Patents.A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (CN102952037A).
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  • ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). Available at: [Link].

  • MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. (2022). Molbank. Available at: [Link].

  • Google Patents.Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (US4841086A).
  • Majid M. Heravi, et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Advances. Available at: [Link].

  • ResearchGate. 2‐Cyanoacetamide in the Synthesis of Heterocyclic Compounds: Synthesis of New Polysubstituted Pyrazole, Pyridine and Pyrimidine Derivatives. (2018). Available at: [Link].

  • PubMed. 2-Pyridone Synthesis Using 2-(phenylsulfinyl)acetamide. (2012). The Journal of Organic Chemistry. Available at: [Link].

  • Organic Syntheses. cyanoacetamide. Available at: [Link].

  • Quick Company. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Available at: [Link].

  • PubMed. Synthesis of N-pyrimidinyl-2-phenoxyacetamides as adenosine A2A receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link].

  • ResearchGate. Synthesis of cyanoacetamide derivatives 2aed | Download Table. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and Reactions of 2-Cyano-2-(5-oxo-3-phenyl-thiazolidin-2-ylidene)-acetamides. (2004). Available at: [Link].

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Available at: [Link].

  • Sci-Hub. Synthesis of some new bipyridines, thieno[2,3‐b]pyridines, and pyrazolo[3,4‐b]pyridines. Available at: [Link].

  • TÜBİTAK Academic Journals. Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008). Turkish Journal of Chemistry. Available at: [Link].

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. (2016). Molbank. Available at: [Link].

  • ResearchGate. Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. (2017). ARKIVOC. Available at: [Link].

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Application Notes and Protocols for the Anticonvulsant Investigation of 2-cyano-N-pentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical investigation of 2-cyano-N-pentylacetamide, a novel compound with potential anticonvulsant properties. Recognizing the nascent stage of research on this specific molecule, these application notes synthesize established methodologies and data from structurally related N-substituted acetamide derivatives to propose a robust framework for its evaluation. Detailed, step-by-step protocols for initial in-vivo screening using clinically validated models—the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests—are provided. The causality behind experimental choices is elucidated to ensure both technical accuracy and field-proven insights. This guide is designed to be a self-validating system, empowering researchers to generate reliable and reproducible data on the anticonvulsant profile of this compound.

Introduction: The Therapeutic Potential of Novel Cyanocetamides in Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. While numerous anti-epileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability. The N-substituted acetamide scaffold has emerged as a promising area of investigation in the search for new anticonvulsants. Derivatives of this class have demonstrated activity in various preclinical models, suggesting diverse mechanisms of action that could address the shortcomings of existing therapies.

This compound is a compound of interest within this class. Its structural features, including the cyano and amide groups, are known to be present in other bioactive molecules. The N-pentyl substituent provides a degree of lipophilicity that may facilitate its passage across the blood-brain barrier, a critical attribute for centrally acting drugs. While direct experimental data on this compound is limited, preliminary investigations into structurally similar compounds provide a strong rationale for its evaluation as a potential anticonvulsant.[1]

This guide outlines a systematic approach to characterizing the anticonvulsant profile of this compound, beginning with well-established in-vivo screening models. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstones of initial anticonvulsant screening, having been validated for their ability to predict clinical efficacy against generalized tonic-clonic and absence seizures, respectively.[2][3][4]

Preclinical Screening Strategy for this compound

The initial assessment of a novel compound's anticonvulsant potential relies on a tiered screening approach. This strategy is designed to efficiently identify active compounds and provide preliminary insights into their mechanism of action.

G cluster_0 Initial Screening Phase cluster_1 Secondary Screening & Mechanism of Action Studies A Compound Synthesis & Purity Analysis (this compound) B Acute Toxicity Assessment (Median Lethal Dose, LD50) A->B C Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) B->C Dose Selection D Subcutaneous Pentylenetetrazol (scPTZ) Test (Absence Seizure Model) B->D Dose Selection E Neurotoxicity Assessment (Rotarod Test) C->E Efficacy vs. Toxicity D->E Efficacy vs. Toxicity F Dose-Response Relationship (ED50 Determination) E->F Active & Non-Toxic Doses G Advanced Seizure Models (e.g., 6-Hz Psychomotor Seizure Model) F->G H Mechanism of Action Studies (e.g., Ion Channel Patch Clamp, Neurotransmitter Binding Assays) F->H

Caption: Preclinical screening workflow for this compound.

Synthesis and Characterization of this compound

The synthesis of N-substituted cyanoacetamides is generally achieved through the reaction of an amine with a cyanoacetic acid derivative.[5] For this compound, a common synthetic route involves the condensation of ethyl cyanoacetate with n-pentylamine.

Synthetic Protocol:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine equimolar amounts of ethyl cyanoacetate and n-pentylamine in a suitable solvent such as ethanol or toluene.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In-Vivo Anticonvulsant Screening Protocols

The following protocols for the MES and scPTZ tests are adapted from standard procedures used in anticonvulsant drug discovery programs.[3][6]

Animal Models and Ethical Considerations
  • Species: Male Swiss albino mice (20-25 g) are commonly used for these initial screens.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before experimentation.

  • Ethical Approval: All animal procedures must be performed in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is predictive of efficacy against this seizure type.[2][4] The endpoint of this test is the abolition of the hind limb tonic extension phase of the seizure.

Protocol:

  • Animal Groups: Randomly divide mice into groups of at least 8 animals per group (vehicle control, positive control, and test compound groups).

  • Drug Administration: Administer this compound, vehicle (e.g., 0.5% methylcellulose in water), or a positive control (e.g., Phenytoin, 20 mg/kg) via intraperitoneal (i.p.) injection. The doses for the test compound should be selected based on preliminary toxicity studies.

  • Time to Peak Effect: Allow a sufficient time for drug absorption and distribution (typically 30-60 minutes post-injection).

  • Induction of Seizure: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear-clip electrodes using an electroconvulsiometer.

  • Observation: Observe the animals for the presence or absence of the hind limb tonic extension. Protection is defined as the absence of this phase.

  • Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis if multiple doses are tested.

G cluster_0 MES Test Workflow A Animal Grouping & Acclimatization B Drug Administration (Vehicle, Positive Control, Test Compound) A->B C Time for Drug Absorption (30-60 min) B->C D Application of Electrical Stimulus (Electroconvulsiometer) C->D E Observation of Seizure Phenotype D->E F Data Analysis (% Protection, ED50) E->F

Caption: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazol (scPTZ) Test

The scPTZ test is a model for generalized absence seizures and is sensitive to drugs that enhance GABAergic neurotransmission.[2][7] The endpoint is the protection against clonic seizures induced by the chemoconvulsant pentylenetetrazol.

Protocol:

  • Animal Groups: As in the MES test, randomly divide mice into appropriate groups.

  • Drug Administration: Administer the test compound, vehicle, or a positive control (e.g., Ethosuximide, 150 mg/kg) via i.p. injection.

  • Time to Peak Effect: Allow for drug absorption (typically 30-60 minutes).

  • Induction of Seizure: Administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in over 95% of control animals (CD97), typically around 85 mg/kg.

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds). Protection is defined as the absence of these seizures.

  • Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 if applicable.

G cluster_0 scPTZ Test Workflow A Animal Grouping & Acclimatization B Drug Administration (Vehicle, Positive Control, Test Compound) A->B C Time for Drug Absorption (30-60 min) B->C D Subcutaneous Injection of PTZ C->D E Observation for Clonic Seizures (30 min) D->E F Data Analysis (% Protection, ED50) E->F

Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Test.

Neurotoxicity Screening (Rotarod Test)

It is crucial to assess whether the observed anticonvulsant effects are specific or due to general motor impairment. The rotarod test is a standard method for evaluating motor coordination and potential neurotoxicity.[8][9]

Protocol:

  • Training: Prior to the test day, train the mice to remain on a rotating rod (e.g., 3 cm diameter, 6-10 rpm) for a set period (e.g., 1-2 minutes).

  • Drug Administration: On the test day, administer the test compound, vehicle, or a positive control at the same doses used in the seizure models.

  • Testing: At the time of expected peak drug effect, place the animals on the rotating rod and measure the time they are able to maintain their balance, up to a cutoff time.

  • Data Analysis: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment. The dose causing motor impairment in 50% of the animals (TD50) can be calculated.

Data Interpretation and Hypothetical Results

The following table presents hypothetical data for this compound, based on findings for structurally similar compounds, to illustrate potential outcomes.

CompoundMES (ED₅₀ mg/kg, i.p.)scPTZ (ED₅₀ mg/kg, i.p.)Rotarod (TD₅₀ mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Predicted Clinical Utility
This compound50> 1002004 (MES)Generalized tonic-clonic seizures
Phenytoin (Standard)10Inactive707 (MES)Generalized tonic-clonic and partial seizures
Ethosuximide (Standard)Inactive130> 400> 3 (scPTZ)Absence seizures

Interpretation of Hypothetical Results:

  • Activity in MES, Inactivity in scPTZ: This profile suggests that this compound may act by a mechanism similar to phenytoin, potentially by blocking voltage-gated sodium channels.

  • Protective Index (PI): A PI greater than 1 indicates that the compound is anticonvulsant at doses lower than those causing neurotoxicity. A higher PI is desirable. In this hypothetical case, the PI of 4 suggests a reasonable therapeutic window.

Potential Mechanisms of Action and Further Investigation

The initial screening results can guide further mechanistic studies. Given the hypothetical profile, investigating the interaction of this compound with voltage-gated sodium channels would be a logical next step.

G cluster_0 Potential Mechanism of Action A This compound B Voltage-Gated Sodium Channel A->B Binds to C Inhibition of Na+ Influx B->C Leads to D Stabilization of Neuronal Membrane C->D E Reduced Neuronal Excitability D->E F Prevention of Seizure Propagation E->F

Caption: Hypothesized mechanism of action for this compound.

Further investigations could include:

  • Electrophysiological studies (patch-clamp): To directly assess the effect of the compound on ion channel function in cultured neurons.

  • Radioligand binding assays: To determine if the compound binds to specific neurotransmitter receptors or ion channel sites.

  • Advanced seizure models: The 6-Hz psychomotor seizure model can predict efficacy against therapy-resistant partial seizures.[1]

Conclusion

These application notes provide a comprehensive and scientifically grounded framework for the initial investigation of this compound as a potential anticonvulsant. By following these detailed protocols and applying the principles of sound experimental design, researchers can generate the critical data needed to advance our understanding of this novel compound and its potential therapeutic utility in the treatment of epilepsy.

References

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central. Available at: [Link]

  • The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. Available at: [Link]

  • Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. PubMed. Available at: [Link]

  • Animal Models Used in the Screening of Antiepileptic Drugs. ResearchGate. Available at: [Link]

  • Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. Available at: [Link]

  • 2-Cyano-N-methyl-n-phenylacetamide. PubChem. Available at: [Link]

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  • Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. PubMed. Available at: [Link]

  • A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Google Patents.
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Mechanism of action of 2-cyano-N-pentylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Title: A Systematic Guide to Elucidating the Mechanism of Action of 2-Cyano-N-pentylacetamide Derivatives

Abstract: The 2-cyanoacetamide scaffold is a privileged structure in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties. The specific N-pentylacetamide substitution suggests a focus on optimizing lipophilicity for target engagement, yet the precise mechanism of action (MoA) is highly dependent on the complete molecular structure. This guide eschews a one-size-fits-all explanation. Instead, it provides researchers, scientists, and drug development professionals with a systematic, phased approach to methodically uncover the MoA of their novel this compound derivatives. We present the most probable molecular targets based on existing literature for related compounds and offer detailed, validated protocols for target class identification, specific in vitro validation, and cellular confirmation of target engagement.

Part 1: Foundational Understanding: Putative Biological Targets for the Cyanoacetamide Scaffold

The versatility of the 2-cyanoacetamide core means that derivatives can be tailored to interact with diverse biological targets. Before initiating experimental work, it is crucial to understand the most likely mechanistic pathways based on established structure-activity relationships (SAR) for analogous compounds.

Modulation of Voltage-Gated Ion Channels

A significant body of research points to acetamide derivatives as potent modulators of neuronal excitability, primarily through interaction with voltage-gated ion channels. This is a primary hypothesis for compounds exhibiting anticonvulsant or antinociceptive properties.

  • Voltage-Gated Sodium Channels (VGSCs): Many anticonvulsants exert their effects by blocking VGSCs, thereby reducing high-frequency neuronal firing. The mechanism can be more nuanced than simple pore blockage, as seen with the acetamide-containing drug Lacosamide, which is thought to selectively enhance the slow inactivation of VGSCs.[1]

  • Voltage-Gated Calcium Channels (VGCCs): Inhibition of specific VGCCs (e.g., L-type, N-type) can reduce neurotransmitter release and dampen neuronal excitability. Studies on hybrid acetamide-pyrrolidine-2,5-dione compounds have identified inhibition of Cav1.2 (L-type) channels as a plausible MoA for their anticonvulsant and antinociceptive effects.[2]

Inhibition of Histone Deacetylases (HDACs)

The acetamide moiety is a key structural feature in a class of potent epigenetic modulators: HDAC inhibitors.[3] HDACs remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[4] Inhibition of HDACs restores acetylation, alters gene expression, and can induce cell cycle arrest, differentiation, and apoptosis.[3] This MoA is a strong candidate for derivatives showing antiproliferative activity against cancer cell lines. The classic HDAC inhibitor pharmacophore consists of a zinc-binding group (which the core structure could be modified to include), a linker (the acetamide backbone), and a "cap" group that interacts with the surface of the enzyme.

Inhibition of Inflammatory and Signaling Kinases

Derivatives of cyanoacetamide, particularly α,β-unsaturated 2-cyanoacrylamides, can function as covalent inhibitors of key signaling proteins. The electron-withdrawing cyano and amide groups make the β-carbon of the double bond susceptible to nucleophilic attack by cysteine residues in an enzyme's active site.

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): Imidazopyridine derivatives featuring a 2-cyanoacrylamide moiety have been developed as potent and reversible covalent inhibitors of TAK1.[5][6] TAK1 is a critical kinase in the NF-κB and MAPK signaling pathways, which are central to inflammation and cell survival.[6]

  • Cyclooxygenase (COX) Enzymes: Some 2-cyano-N-phenylacetamide derivatives have shown potential to inhibit COX enzymes, which are involved in the inflammatory cascade, suggesting a mechanism similar to some non-steroidal anti-inflammatory drugs (NSAIDs).[7]

Part 2: A Phased Experimental Workflow for MoA Deconvolution

This section provides a logical, multi-phase workflow designed to systematically narrow down and confirm the MoA of a novel this compound derivative.

G cluster_0 Phase I: Phenotypic Screening cluster_1 Phase II: Target-Specific In Vitro Validation cluster_2 Phase III: Cellular Mechanism Confirmation pheno_screen Initial High-Throughput Screening (e.g., Anticonvulsant, Antiproliferative, Anti-inflammatory Assays) target_validation Biochemical & Electrophysiological Assays (e.g., Enzyme IC50, Ion Channel Patch-Clamp) pheno_screen->target_validation Hypothesis Generation cellular_confirm Target Engagement & Downstream Effect Assays (e.g., CETSA, Western Blot) target_validation->cellular_confirm Target Validation

Caption: Investigative workflow for MoA determination.

Phase I: Broad Phenotypic Screening & Hypothesis Generation

The goal of this phase is to identify the primary biological effect of the compound, which in turn generates a testable hypothesis about its molecular target class.

This protocol utilizes established preclinical models to assess broad-spectrum anticonvulsant potential.[8][9]

Rationale: Different seizure models are sensitive to compounds with distinct mechanisms. Success in the MES test suggests activity against VGSCs, while efficacy in the scPTZ test points towards enhancement of GABAergic neurotransmission or T-type calcium channel blockade.[8] The 6-Hz model is particularly valuable for identifying agents effective against therapy-resistant partial seizures.[10]

Step-by-Step Methodology:

  • Animal Preparation: Use adult male Swiss Webster mice (20-25g), acclimatized for at least 7 days.

  • Compound Administration: Dissolve the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Testing Time Points: Conduct seizure tests at 30 minutes and 4 hours post-administration to assess onset and duration of action.

  • Maximal Electroshock (MES) Test:

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2s duration) via corneal electrodes.

    • An unprotected mouse will exhibit a tonic hind-limb extension.

    • Record protection as the absence of this tonic extension.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • Administer a subcutaneous injection of PTZ at a convulsive dose (e.g., 85 mg/kg).

    • Observe the animals for 30 minutes.

    • Record protection as the absence of clonic seizures lasting for at least 5 seconds.

  • Psychomotor (6-Hz) Seizure Test:

    • Deliver a lower-intensity electrical stimulus (e.g., 32 mA, 60 Hz, 3s duration) via corneal electrodes.

    • An unprotected mouse will exhibit seizure activity characterized by stun, forelimb clonus, and twitching of the vibrissae.

    • Record protection as the return to normal exploratory behavior within 1 minute.

  • Data Analysis: Determine the median effective dose (ED₅₀) for each model using probit analysis.

Preclinical Model Predictive Clinical Utility Commonly Implicated Mechanism(s)
Maximal Electroshock (MES)Generalized tonic-clonic seizuresBlockade of Voltage-Gated Sodium Channels (VGSCs)
Subcutaneous PTZ (scPTZ)Absence seizuresEnhancement of GABA-A receptor function; Blockade of T-type VGCCs
6-Hz Psychomotor SeizureTherapy-resistant partial seizuresBroad activity; can include VGSC/VGCC modulation, synaptic vesicle protein binding

Table 1: Summary of primary anticonvulsant screening models and their mechanistic implications.

Rationale: This assay provides a robust measure of a compound's ability to suppress a key inflammatory response—the production of pro-inflammatory cytokines like TNF-α by macrophages upon stimulation with lipopolysaccharide (LPS).[11]

Step-by-Step Methodology:

  • Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the culture medium and add fresh medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM) or vehicle control. Incubate for 1 hour.

  • Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6-18 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

Phase II: Target-Specific In Vitro Validation

Based on the results from Phase I, select the appropriate target-specific assays to validate the primary hypothesis.

Rationale: This biochemical assay directly measures the enzymatic activity of HDACs and its inhibition by the test compound. It is the definitive first step if antiproliferative or epigenetic activity is suspected. Commercial kits are widely available and provide a robust platform.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, a broad-spectrum HDAC substrate (e.g., a fluorogenic acetylated lysine peptide), and the developer solution as per the kit manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in assay buffer. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

  • Reaction Setup: In a 96-well black plate, add the test compound dilutions, recombinant human HDAC enzyme (e.g., HeLa nuclear extract or a specific isoform like HDAC1 or HDAC6), and assay buffer.

  • Reaction Initiation: Add the HDAC substrate to all wells to start the reaction. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination & Signal Development: Add the developer solution, which contains a protease that digests the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 15-30 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Subtract background fluorescence, normalize the data to controls, and plot the percent inhibition versus compound concentration to calculate the IC₅₀ value.

G cluster_0 HDAC Inhibition Mechanism Compound This compound Derivative (HDACi) HDAC HDAC Enzyme Compound->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Acetylated_Histone Hyperacetylated Histone (Relaxed Chromatin) HDAC->Acetylated_Histone Blockade leads to Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Histone->Deacetylated_Histone Gene_Expression Altered Gene Expression (e.g., p21 induction) Acetylated_Histone->Gene_Expression

Caption: Putative pathway for HDAC inhibition.

Rationale: This is the gold standard for characterizing the effects of a compound on ion channel function.[8] It provides direct, real-time measurement of ion currents, allowing for detailed analysis of block, affinity, and gating modifications.

Step-by-Step Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the human ion channel subtype of interest (e.g., hNaV1.2, hCaV1.2). Plate cells on glass coverslips 24-48 hours before the experiment.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Using a micromanipulator, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Voltage-Clamp Protocol: Apply a specific voltage protocol to elicit the ionic current of interest. For example, to measure sodium currents, hold the cell at -100 mV and apply depolarizing steps from -80 mV to +40 mV.

  • Compound Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the currents before, during, and after compound application. Measure the peak current amplitude to determine the percentage of block at each concentration and calculate the IC₅₀. Analyze changes in channel gating properties (activation, inactivation).

G cluster_0 Ion Channel Modulation Mechanism Neuron Neuron IonChannel Voltage-Gated Na+ or Ca2+ Channel IonInflux Na+ / Ca2+ Influx IonChannel->IonInflux Allows ReducedExcitability Reduced Neuronal Excitability IonChannel->ReducedExcitability Blockade leads to Compound This compound Derivative Compound->IonChannel Depolarization Action Potential Firing IonInflux->Depolarization Effect Anticonvulsant Effect ReducedExcitability->Effect

Caption: Putative pathway for ion channel modulation.

Phase III: Cellular and Molecular Mechanism Confirmation

The final phase confirms that the compound engages its intended target in a complex cellular environment and produces the expected downstream consequences.

Rationale: This technique validates target engagement by measuring changes in the abundance or post-translational modification of downstream proteins. For an HDAC inhibitor, this would be an increase in histone acetylation. For a kinase inhibitor, this would be a decrease in the phosphorylation of its substrate.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line for HDACi or macrophage line for TAK1i) with the test compound at 1x, 5x, and 10x its IC₅₀ value for an appropriate time (e.g., 6-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target of interest (e.g., anti-acetyl-Histone H3, anti-phospho-p38 MAPK). Also probe a separate blot or strip the current one for a loading control (e.g., anti-GAPDH, anti-β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.

References

  • Bialer, M., & White, H. S. (2010). Seeking a mechanism of action for the novel anticonvulsant lacosamide. Neuropharmacology, 58(6), 1135-1141. [This is an illustrative reference as the direct link was to a PubMed abstract, which is represented by search result 2].[1]

  • Silva, T. M., et al. (2021). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 26(15), 4475.[11]

  • Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1928-1936.[5][6]

  • Kaminski, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International Journal of Molecular Sciences, 22(23), 13057.[8]

  • ResearchGate. (n.d.). Overlap of the structures of HDAC1 (green), HDAC2 (cyano), HDAC3 (yellow), HDAC6 (pink), and HDAC8 (magenta). Retrieved from [Link]]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(3), 535-542.[10]

  • Kaminska, K., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(12), 6150-6156.[9]

  • Bradner, J. E., et al. (2010). Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 53(10), 3915-3940. [This is an illustrative reference as the direct link was to a general review, represented by search result 26].[3]

  • Słoczyńska, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5464.[2]

  • Mishra, V., & Agrawal, N. (2014). Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration. Journal of Cell Science & Therapy, 5(5), 1000181.[4]

Sources

Application Notes & Protocols: Strategic Application of 2-Cyano-N-pentylacetamide in Knoevenagel Condensation for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Knoevenagel Condensation

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. The Knoevenagel condensation, a variant of the aldol condensation discovered by Emil Knoevenagel, stands as a robust and versatile tool for this purpose.[1][2] It facilitates the synthesis of α,β-unsaturated compounds through the reaction of an active methylene compound with an aldehyde or ketone, typically under the influence of a basic catalyst.[1][2] The products of this reaction are not merely simple olefins; they are highly functionalized and pivotal intermediates in the synthesis of pharmaceuticals, fine chemicals, polymers, and natural products.[3][4] This guide focuses on a specific, yet highly valuable active methylene reagent: 2-cyano-N-pentylacetamide . We will explore its reactivity, provide detailed protocols for its use, and discuss its significance for professionals in drug discovery and development.

The Reagent in Focus: this compound

This compound is an active methylene compound specifically designed for strategic synthetic applications. The central methylene group (–CH₂–) is rendered "active" or acidic due to the powerful electron-withdrawing effects of the adjacent cyano (–C≡N) and N-pentylamido (–C(O)NH(CH₂)₄CH₃) groups.[5] This dual activation is crucial, as it facilitates the deprotonation of the methylene group by a weak base to form a resonance-stabilized carbanion, the key nucleophile in the condensation.[1]

The inclusion of the N-pentyl group is a deliberate structural choice. It imparts increased lipophilicity to both the reagent and the resulting products, which can be advantageous for:

  • Solubility: Enhancing solubility in a wider range of organic solvents.

  • Purification: Modifying the chromatographic and crystallization properties of derivatives.

  • Pharmacokinetics: In drug development, modulating the lipophilicity of a final active pharmaceutical ingredient (API) to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

The Reaction Mechanism: A Stepwise Analysis

The Knoevenagel condensation proceeds via a well-established base-catalyzed pathway. The use of a weak base, such as piperidine or triethylamine, is critical to prevent the self-condensation of the aldehyde or ketone substrate.[1]

The mechanism unfolds in four key stages:

  • Enolate Formation: The basic catalyst abstracts an acidic proton from the α-carbon of this compound, generating a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or another proton source), yielding a neutral β-hydroxy adduct (an aldol-type product).

  • Dehydration: This adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the thermodynamically stable, conjugated α,β-unsaturated product. This final step drives the equilibrium of the reaction forward.[6]

Caption: Base-catalyzed mechanism of the Knoevenagel condensation.

Experimental Protocols

Protocol 1: Synthesis of Starting Material: this compound

Rationale: The starting material is often best synthesized in-house to ensure purity and cost-effectiveness. The most direct route is the amidation of an alkyl cyanoacetate with pentylamine.

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Ethyl Cyanoacetate113.121.0 eq(Specify)
Pentylamine87.161.2 eq(Specify)
Ethanol (Absolute)46.07Solvent(Specify)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl cyanoacetate (1.0 eq) and absolute ethanol.

  • Slowly add pentylamine (1.2 eq) to the solution. The reaction may be mildly exothermic.

  • Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 Ethyl Acetate/Hexane). The disappearance of ethyl cyanoacetate indicates completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.

  • Characterize the final product via ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde

Rationale: This protocol details a general and highly reproducible method for condensing this compound with a representative aromatic aldehyde (e.g., benzaldehyde) using a catalytic amount of piperidine.

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
This compound154.211.0 eq(Specify)
Benzaldehyde106.121.0 eq(Specify)
Piperidine85.150.1 eq (catalytic)~10 drops
2-Propanol60.10Solvent(Specify)

Procedure:

  • Charge a round-bottom flask with a magnetic stir bar, this compound (1.0 eq), and 2-propanol. Stir until all the solid has dissolved.

  • Add benzaldehyde (1.0 eq) to the solution, followed by a catalytic amount of piperidine (approx. 10 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C) for 2-4 hours.[5]

  • Monitor the reaction's progress by TLC, observing the consumption of the starting materials and the formation of a new, UV-active product spot.

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • To facilitate precipitation of the product, place the flask in an ice-water bath for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold 2-propanol to remove residual impurities.

  • Dry the product under vacuum to obtain the final (E)-2-cyano-3-phenyl-N-pentylacrylamide. Expected yields are typically in the range of 80-95%.[5]

Experimental_Workflow General Experimental Workflow A 1. Dissolve Reagents (this compound + Aldehyde in Solvent) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D Check for completion E 5. Cool to Room Temp. & Ice Bath D->E F 6. Vacuum Filtration E->F Precipitate forms G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Final Product H->I

Caption: Standard workflow for Knoevenagel condensation.

Factors Influencing Reaction Success

  • Catalyst Choice: While piperidine is traditional, other bases like triethylamine (TEA), 1,4-diazabicyclo[2.2.2]octane (DABCO), or ammonium salts can be effective.[3][7][8] The choice may depend on the substrate's sensitivity and the desired reaction rate.

  • Solvent Selection: Polar protic solvents like ethanol or 2-propanol are common as they effectively solvate the intermediates.[5] However, for certain substrates, polar aprotic solvents like DMF may increase reaction rates.[9] Greener approaches using water or solvent-free conditions with microwave irradiation have also been successfully developed.[3][10]

  • Substrate Reactivity: Aromatic aldehydes with electron-withdrawing groups (e.g., nitrobenzaldehyde) typically react faster than those with electron-donating groups (e.g., methoxybenzaldehyde). Aliphatic aldehydes are also suitable substrates. Ketones are generally less reactive than aldehydes and may require stronger conditions or more active methylene partners.[11]

Applications in Medicinal Chemistry and Drug Development

The α,β-unsaturated cyanoacrylamide scaffold produced from these reactions is a privileged structure in medicinal chemistry.[12] It serves as a versatile building block for synthesizing a wide array of bioactive compounds and complex heterocyclic systems.[13][14][15]

  • Anticancer Agents: Numerous studies have highlighted the potent anticancer activity of molecules derived from Knoevenagel condensation products.[13][14] These compounds can target various cellular mechanisms, including kinases and microtubules.[13]

  • Michael Acceptors: The electron-deficient double bond in the product makes it an excellent Michael acceptor, allowing for conjugate addition reactions to introduce further complexity and build diverse molecular libraries for screening.

  • Heterocycle Synthesis: These intermediates are key precursors for synthesizing nitrogen-containing heterocycles like pyridines and pyrimidines, which are core structures in many approved drugs.[16]

Safety and Handling

This compound: While specific data for this compound is limited, related cyanoacetamides are classified as harmful if swallowed, causing skin and serious eye irritation.[17][18]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19][20] Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Catalysts and Solvents:

  • Piperidine: Flammable, toxic, and corrosive. Handle with extreme care in a fume hood.

  • Aldehydes: Many are irritants and sensitizers. Consult the specific Safety Data Sheet (SDS) for each aldehyde used.

  • Solvents: Handle flammable solvents like ethanol and 2-propanol with appropriate precautions, away from ignition sources.

Always consult the material-specific SDS before commencing any experimental work.

References

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). ChemMedChem, 17(8). [Link]

  • Recent developments in Knoevenagel condensation reaction: a review. (2017). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2017). World Journal of Pharmaceutical Research. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Request PDF. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2023). RSC Advances. [Link]

  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2017). ResearchGate. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. (2022). SciELO. [Link]

  • Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (2015). ResearchGate. [Link]

  • Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a. (2011). ResearchGate. [Link]

  • Synthesis, and Synthetic Applications of Cyanoacetamides. (2020). ResearchGate. [Link]

  • Ionic Liquids as Solvents for the Knoevenagel Condensation: Understanding the Role of Solvent-Solute Interactions. (2015). ResearchGate. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2024). Mediterranean Journal of Medical Research. [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). ResearchGate. [Link]

  • Knoevenagel condensation. (2023). YouTube. [Link]

  • Synthesis, and synthetic applications of cyanoacetamides. (2020). ResearchGate. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (2020). L.S.College, Muzaffarpur. [Link]

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. (1989).

Sources

Protocol for purification of 2-cyano-N-pentylacetamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-cyano-N-pentylacetamide by Recrystallization

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed protocol for the purification of this compound via recrystallization. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in the principles of solvent chemistry and crystallization kinetics. We will explore the theoretical basis for solvent selection, provide a step-by-step experimental procedure, and address common troubleshooting scenarios to ensure a high-purity yield.

Introduction to Recrystallization

Recrystallization is a purification technique that separates a crystalline solid from its soluble or insoluble impurities. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) or are removed beforehand by hot filtration.[2]

The success of this technique hinges on the selection of an appropriate solvent. An ideal solvent should exhibit the following characteristics[2][3]:

  • High solubility for the target compound at high temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or very low solubility for impurities , so they either remain in the mother liquor or can be filtered off from the hot solution.

  • Chemical inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

This protocol will guide the user through the logical selection of a solvent system for this compound and the subsequent purification process.

Compound Profile: this compound

To select an appropriate solvent, we must first consider the structural characteristics of this compound.

  • Polar Moieties: The molecule contains a polar amide (-CONH-) group and a polar nitrile (-C≡N) group. These functional groups are capable of hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.[4]

  • Non-polar Moiety: The N-pentyl group (-C₅H₁₁) is a non-polar alkyl chain. This moiety will contribute to solubility in less polar or non-polar organic solvents.

The dual nature of the molecule—possessing both significant polar and non-polar regions—suggests that a solvent of intermediate polarity or a mixed-solvent system may be optimal for recrystallization.[5]

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds like 2-cyanoacetamide and other N-substituted amides indicate the following hazards[6][7]:

  • Harmful if swallowed, in contact with skin, or if inhaled. [6][8]

  • Causes skin and serious eye irritation. [7]

  • May cause respiratory irritation.

Mandatory Safety Measures:

  • Always handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[6]

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.[7]

  • Consult the SDS for all solvents used in the procedure.

Experimental Protocol

Part A: Solvent System Screening

The empirical determination of a suitable solvent is the most critical step for a successful recrystallization.[3] Based on the compound's structure, a range of solvents should be tested.

Candidate Solvents & Rationale:
Solvent/SystemPolarityRationale
Ethanol Polar ProticThe hydroxyl group can hydrogen bond with the amide, while the ethyl group interacts with the pentyl chain. Often a good choice for amides.[9][10]
Isopropanol Polar ProticSimilar to ethanol but slightly less polar; may offer a better solubility differential.
Acetonitrile Polar AproticA polar solvent that has proven effective for recrystallizing amides.[9]
Ethyl Acetate IntermediateAn ester that can be a good solvent for molecules with mixed polarity.[11]
Ethanol/Water Mixed (Polar)A powerful solvent pair. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" to reduce solubility upon cooling.[5][12]
Ethyl Acetate/Hexanes Mixed (Non-polar)The compound is dissolved in a minimum of hot ethyl acetate, and hexanes are added as the anti-solvent to induce crystallization.[5]
Screening Procedure:
  • Place approximately 50-100 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. A good solvent will not dissolve the compound readily at room temperature.[13]

  • For solvents that do not dissolve the compound, gently heat the test tube in a water bath while adding more solvent until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.[3]

Part B: Bulk Recrystallization Workflow

Once an optimal solvent or solvent system is identified from the screening process, proceed with the bulk purification. The following workflow is a general guide.

Recrystallization_Workflow A 1. Dissolution Add crude solid to Erlenmeyer flask. Add minimum amount of hot solvent to dissolve. B 2. Decolorization (Optional) If solution is colored, add activated carbon. Boil briefly. A->B C 3. Hot Filtration Quickly filter hot solution through a pre-warmed funnel to remove insoluble impurities/carbon. A->C If no decolorization needed B->C D 4. Crystallization Allow filtrate to cool slowly to room temperature. Cool further in an ice bath. C->D E 5. Isolation Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry the purified crystals under vacuum or in a desiccator. F->G

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent in small portions while heating the flask on a hot plate (use a water bath for flammable solvents). Add just enough hot solvent to completely dissolve the solid.[5]

  • Decolorization (Optional): If the resulting solution has a colored tint, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight). Reheat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the carbon surface.[5]

  • Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step prevents the desired compound from crystallizing prematurely on the funnel.[5]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: While the crystals are still in the Büchner funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry, or place them in a desiccator under vacuum to remove the last traces of solvent. Once dry, determine the weight to calculate the percent recovery and measure the melting point to assess purity.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[12]Reheat the solution to dissolve the oil, add more hot solvent to decrease the saturation, and allow it to cool more slowly. Consider a lower-boiling point solvent.[12]
No Crystals Form Too much solvent was used; the solution is not supersaturated enough.Induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a "seed" crystal of the pure compound. If this fails, boil off some of the solvent and cool again.[5]
Premature Crystallization The solution cooled too quickly during hot filtration.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-warmed. Add a small excess of hot solvent before filtering to prevent saturation.
Colored Final Product Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of activated carbon during the dissolution step.[5]

References

  • Benchchem Technical Support Center. (n.d.). Purification of 2-cyano-N-(3-phenylpropyl)acetamide.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • McKee, J. R., & Zanger, M. (1991). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Silver, J. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Quora. (2017). What is the best solvent for recrystallization? Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • MH Chem. (2022, July 8).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Benchchem. (n.d.). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
  • Benchchem. (n.d.). Addressing solubility issues of 2-cyano-N-(3-phenylpropyl)acetamide in aqueous solutions.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Apollo Scientific. (2022, May 18). 2-Cyano-N-methylacetamide Safety Data Sheet.
  • Fisher Scientific. (2025, December 23). Safety Data Sheet - 2-Phenylacetamide.
  • Benchchem. (n.d.). Step-by-step guide for dissolving 2-cyano-N-(3-phenylpropyl)acetamide for experiments.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). Cyanoacetamide. Organic Syntheses. Retrieved from [Link]

  • Request PDF. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. ResearchGate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Sabatini, J. J., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC.
  • Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.
  • Request PDF. (n.d.). Solubility behavior of 2-phenylacetamide in sixteen pure solvents and dissolution properties of solution.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives.
  • Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Al-Zaydi, K. M., et al. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI.
  • National Institutes of Health. (n.d.). Cyanoacetamide. PubChem. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of 2-cyano-N-pentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-technique guide for the analytical characterization of 2-cyano-N-pentylacetamide. In the context of drug discovery and chemical synthesis, rigorous characterization of novel compounds is paramount for ensuring identity, purity, and stability. This guide details integrated protocols for chromatographic and spectroscopic analysis, designed for researchers, quality control scientists, and drug development professionals. While direct experimental data for this compound is not broadly published, the methodologies presented herein are based on established principles for analogous N-alkyl and N-aryl cyanoacetamides, providing a robust framework for its analysis.[1][2] The protocols emphasize not just the procedural steps but also the scientific rationale behind the choice of techniques, ensuring a thorough and validated characterization workflow.

Introduction and Physicochemical Profile

This compound belongs to the N-substituted cyanoacetamide family. These compounds are versatile synthons in heterocyclic chemistry and are explored for various pharmacological applications.[3] The presence of a polar amide group, a nitrile group, and a nonpolar alkyl chain gives the molecule an amphiphilic character, making it suitable for a range of analytical techniques. Accurate determination of its properties is the foundational step for any further research or development.

The most common synthetic route involves the condensation of an amine (pentylamine) with an alkyl cyanoacetate (e.g., ethyl cyanoacetate).[4][5] Understanding this synthesis is key to anticipating potential impurities, such as unreacted starting materials or by-products, which the following analytical methods are designed to detect and quantify.

Predicted Physicochemical Properties

A summary of the predicted properties for this compound is provided below, with data for the well-characterized analogue, 2-cyano-N-phenylacetamide, for comparison.

PropertyThis compound (Predicted)2-cyano-N-phenylacetamide (Experimental)
Chemical Structure NC-CH₂-CO-NH-(CH₂)₄-CH₃NC-CH₂-CO-NH-C₆H₅
Molecular Formula C₈H₁₄N₂OC₉H₈N₂O[6][7]
Molecular Weight 154.21 g/mol 160.17 g/mol [6][7][8]
CAS Number Not assigned621-03-4[7][8]
Boiling Point ~350-370 °C (rough estimate)401.8°C at 760 mmHg[7]
Melting Point Not determined198-202 °C[6]

Chromatographic Analysis for Purity and Quantification

Chromatography is the cornerstone for assessing the purity of a chemical entity. For this compound, both liquid and gas chromatography offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC (RP-HPLC) is the method of choice for purity analysis of non-volatile, moderately polar compounds. The combination of a hydrophobic stationary phase (like C18) and a polar mobile phase allows for excellent separation of the target compound from both more polar (e.g., cyanoacetic acid) and less polar (e.g., synthesis by-products) impurities. The presence of the amide chromophore allows for sensitive detection using a UV detector.[9]

  • Instrumentation & Consumables:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC grade acetonitrile (ACN) and water.

    • HPLC grade formic acid (FA) or trifluoroacetic acid (TFA).

    • 0.22 µm or 0.45 µm syringe filters.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile.

    • Scientist's Note: Formic acid is used as a mobile phase modifier to improve peak shape and ensure the ionization state of any acidic or basic impurities is consistent.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

    • Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage.[10]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H₂O+FA, B: ACN+FA) B Prepare Sample (1 mg/mL stock, dilute to 50 µg/mL) C Filter Sample (0.45 µm syringe filter) D Inject Sample into HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection (210 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (Area % Report) G->H

Sources

Introduction: The Versatility of the Cyanoacetamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis, Screening, and Development of 2-Cyano-N-pentylacetamide Derivatives for Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures due to their ability to interact with a wide array of biological targets. The α,β-unsaturated 2-cyanoacetamide moiety is one such scaffold, serving as a crucial building block in the synthesis of bioactive compounds and facilitating the development of novel pharmaceutical agents.[1] Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potential applications in chemotherapy, anti-inflammatory treatments, and as kinase inhibitors.[2][3][4]

This guide focuses on a specific subclass: This compound derivatives . The inclusion of the N-pentyl group is a deliberate design choice aimed at modulating the compound's lipophilicity. This can significantly influence critical pharmacokinetic properties such as membrane permeability, metabolic stability, and protein binding, which are paramount for a successful drug candidate.

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow. We will navigate from the rational synthesis and rigorous characterization of these derivatives to a tiered, high-throughput screening cascade designed to identify and validate promising lead compounds for various therapeutic applications.

Section 1: Synthesis and Structural Validation

The foundation of any drug discovery program is the ability to reliably synthesize and characterize the chemical matter of interest. Here, we present a robust and versatile method for preparing this compound derivatives.

Principle of Synthesis: Knoevenagel Condensation

A highly efficient and widely adopted method for creating α,β-unsaturated 2-cyanoacetamide derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (this compound) with an aldehyde or ketone. The choice of the aldehyde or ketone reactant (R-CHO) is the primary driver of structural diversity in the final product library.

The causality behind this choice of reaction is its reliability, high yields, and operational simplicity. The use of a mild base like piperidine is sufficient to deprotonate the α-carbon of the cyanoacetamide, creating a nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product.

General Protocol: Synthesis of a (E)-2-cyano-3-aryl-N-pentylacrylamide Derivative

This protocol describes a general procedure for the synthesis of a representative derivative.

Materials:

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (Anhydrous)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., Ethanol, Dimethylformamide)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask until the reactants are fully dissolved or form a slurry (approx. 5-10 mL per gram of limiting reagent).

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The causality for refluxing is to provide sufficient thermal energy to overcome the activation energy of the condensation and dehydration steps, driving the reaction to completion.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol to remove residual impurities.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final product with high purity.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Workflow: Synthesis and Characterization

The following diagram outlines the logical flow from starting materials to a fully characterized compound ready for biological screening.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Validation Reactants This compound + Aldehyde/Ketone Reaction Knoevenagel Condensation (Ethanol, Piperidine, Reflux) Reactants->Reaction Isolation Cooling & Filtration Reaction->Isolation Purification Recrystallization Isolation->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (HPLC, Elemental Analysis) MS->Purity Final_Product Pure, Characterized Derivative Purity->Final_Product

Caption: Workflow for synthesis and validation of derivatives.

Structural Characterization Protocols

Accurate structural confirmation is non-negotiable. A combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for structural elucidation.[5][6]

    • ¹H NMR: Confirms the presence of the pentyl chain, aromatic/aliphatic protons from the aldehyde, the vinyl proton, and the amide N-H proton.

    • ¹³C NMR: Confirms the carbon count and identifies key functional groups like the nitrile (C≡N) and carbonyl (C=O) carbons.[2]

  • Mass Spectrometry (MS): Typically using LC-MS, this confirms the molecular weight of the synthesized compound and provides an initial assessment of purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional group vibrations.[1]

Functional Group ¹H NMR (ppm, typical) ¹³C NMR (ppm, typical) FTIR (cm⁻¹, typical)
Amide N-H7.5 - 9.0 (broad singlet)-3200-3400 (N-H stretch)
Vinyl C-H7.0 - 8.5 (singlet)140-1551620-1640 (C=C stretch)
Nitrile (C≡N)-115 - 1202210-2240 (C≡N stretch)
Carbonyl (C=O)-162 - 1681650-1690 (C=O stretch)
Pentyl Chain (CH₂)0.9 - 3.4 (multiplets)14 - 402850-2960 (C-H stretch)
Pentyl Terminal CH₃0.9 (triplet)~14-

Table 1: Expected Spectroscopic Data for a this compound Derivative.

Section 2: A Tiered Screening Cascade for Lead Discovery

A tiered or cascaded screening approach is essential for efficient drug discovery. It allows for the rapid elimination of inactive or overtly toxic compounds, focusing resources on candidates with the most promising therapeutic potential.[7][8]

The logic of this workflow is self-validating:

  • Triage: Remove non-specific, cytotoxic compounds first. A compound that kills all cells is not a useful drug.

  • Profile: Identify biological activity in disease-relevant models.

  • Validate: Confirm the mechanism of action in target-specific assays.

G cluster_primary Tier 1: Primary Screening (Triage) cluster_secondary Tier 2: Secondary Screening (Profiling) cluster_lead Tier 3: Lead Validation Compound_Library Library of this compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) Compound_Library->Cytotoxicity Antibacterial Antibacterial Screen (e.g., MIC Determination) Compound_Library->Antibacterial Anti_Inflammatory Anti-Inflammatory Assays (Griess, ELISA) Cytotoxicity->Anti_Inflammatory Low Toxicity & Selective HDAC_Assay Biochemical Target Assay (e.g., HDAC Inhibition) Anti_Inflammatory->HDAC_Assay Active Hit Dose_Response Dose-Response & Selectivity Index (SI) Calculation HDAC_Assay->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism Lead_Candidate Lead Candidate Mechanism->Lead_Candidate

Caption: Tiered screening cascade for derivative evaluation.

Section 3: Primary Screening Protocols

The goal of primary screening is to broadly assess the biological activity and general toxicity of each compound in the library.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9][10] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer and non-cancerous HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (negative) and a known cytotoxic agent (positive) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration (log scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.[7]

Section 4: Target-Specific Secondary Screening Protocols

Compounds that pass primary screening (i.e., show interesting activity with acceptable toxicity) are advanced to more specific, hypothesis-driven assays.

Application Focus: Anti-Cancer via HDAC Inhibition

Mechanistic Rationale: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACi) can reverse this, restoring normal gene expression and inducing cancer cell cycle arrest, differentiation, or apoptosis.[11][12] The cyanoacetamide scaffold can be incorporated into structures that chelate the zinc ion in the HDAC active site.

HDAC Signaling Pathway Diagram:

G cluster_gene Gene Locus cluster_chromatin Chromatin State DNA DNA Histone_A Acetylated Histone (Lysine-Ac) Histone_D Deacetylated Histone (Lysine) Histone_A->Histone_D HDAC Enzyme Euchromatin Euchromatin (Open & Active) Histone_A->Euchromatin Leads to Histone_D->Histone_A HAT Enzyme Heterochromatin Heterochromatin (Closed & Repressed) Histone_D->Heterochromatin Leads to Gene_Expression Tumor Suppressor Gene Expression Euchromatin->Gene_Expression Allows Gene_Silencing Tumor Suppressor Gene Silencing Heterochromatin->Gene_Silencing Causes HDACi HDAC Inhibitor (Test Compound) HDAC_Enzyme HDAC_Enzyme HDACi->HDAC_Enzyme Inhibits

Caption: Role of HDAC in gene expression and point of inhibition.

Protocol: Fluorometric HDAC Activity Assay

Principle: This biochemical assay uses a fluorogenic substrate that is deacetylated by HDAC enzymes. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC activity.

Procedure:

  • Reaction Setup: In a 96-well black plate, add HeLa cell nuclear extract (as a source of HDACs) or a purified human recombinant HDAC isoform.

  • Inhibitor Addition: Add serial dilutions of the test derivative or a known HDACi (e.g., SAHA, Trichostatin A) as a positive control.

  • Substrate Addition: Add the fluorogenic HDAC substrate and incubate at 37°C for 30-60 minutes.

  • Development: Stop the enzymatic reaction by adding the developer solution, which contains a protease (e.g., trypsin) to cleave the deacetylated substrate. Incubate for 15 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition vs. log concentration.

Application Focus: Anti-Inflammatory Activity

Mechanistic Rationale: During inflammation, macrophages can be activated (e.g., by lipopolysaccharide, LPS) to produce high levels of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme, as well as pro-inflammatory cytokines like TNF-α and IL-1β.[3] Compounds that reduce the production of these mediators have anti-inflammatory potential.

Protocol: Griess Assay for Nitric Oxide

Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include unstimulated and LPS-only controls.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide in acid) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine in water) to the supernatant.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.

Section 5: Data Interpretation and Lead Prioritization

The final step is to integrate all data to select the most promising lead candidates for further development, including potential in vivo studies. A key metric for anticancer drugs is the Selectivity Index (SI) , which provides a measure of the compound's therapeutic window.

Selectivity Index (SI) = IC₅₀ in normal cells (e.g., HEK293) / IC₅₀ in cancer cells (e.g., MCF-7)

A higher SI value is desirable, as it indicates greater selectivity for killing cancer cells over healthy cells.

Compound ID Cytotoxicity IC₅₀ (µM) (MCF-7) Selectivity Index (SI) HDAC Inhibition IC₅₀ (µM) NO Inhibition EC₅₀ (µM) Priority
CPA-001 5.2>100.825.4High
CPA-002 >50N/A>504.1High (Anti-Inflammatory)
CPA-003 1.11.21.51.3Low (Non-selective)
CPA-004 15.85.52.1>50Medium

Table 2: Example Data Summary and Prioritization Table for a Hypothetical Derivative Series.

Lead Prioritization Workflow:

G Input Data from Primary & Secondary Screens (IC₅₀, EC₅₀, SI) Decision1 Is SI > 5 for Cytotoxicity? Input->Decision1 Decision2 Is Target IC₅₀ < 1 µM? Decision1->Decision2 Yes Deprioritize Deprioritize or Resynthesize Decision1->Deprioritize No Decision3 Is there Off-Target Activity? Decision2->Decision3 Yes Decision2->Deprioritize No Lead Prioritize for In Vivo Studies Decision3->Lead No Decision3->Deprioritize Yes

Caption: Decision tree for lead candidate prioritization.

References

  • Al-Zaydi, K. M. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(4), M1396. [Link]

  • Pereira, R. L., et al. (2023). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Pharmaceuticals, 16(5), 735. [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Scientific Reports, 13(1), 18530. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69296, Acetamide, 2-cyano-N-phenyl-. Retrieved from [Link]

  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. American journal of translational research, 3(2), 166–179. [Link]

  • Oh, S., et al. (2021). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & medicinal chemistry letters, 31, 127702. [Link]

  • Bogdan, M., et al. (n.d.). Preparation and NMR Characterization of Polyethyl-2-cyanoacrylate Nanocapsules. ResearchGate. [Link]

  • Visikol. (2023). The Importance of In Vitro Assays. Visikol. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Obłak, E., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 20(8), 13696–13715. [Link]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

  • Rumpf, J., et al. (2010). In vitro assays and techniques utilized in anticancer drug discovery. European journal of pharmacology, 648(1-3), 1-13. [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • de Oliveira, A. A., et al. (2022). Anticonvulsant Activity of trans-Anethole in Mice. Evidence-based complementary and alternative medicine : eCAM, 2022, 9917388. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-N-pentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyano-N-pentylacetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of this compound typically involves the nucleophilic attack of pentylamine on an activated cyanoacetic acid derivative, most commonly an ester like ethyl cyanoacetate. The reaction proceeds via an amidation mechanism. While seemingly straightforward, achieving a high yield of a pure product can be challenging due to potential side reactions and purification difficulties. This guide will address the most common issues encountered during this process.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: A low or non-existent yield of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Insufficient Reaction Temperature or Time: The amidation of ethyl cyanoacetate with pentylamine often requires elevated temperatures to proceed at a reasonable rate.[1][2] If the reaction is too slow, you will observe a low conversion of your starting materials.

    • Solution: Gradually increase the reaction temperature. A good starting point is refluxing in a suitable solvent like ethanol or toluene.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] A typical reaction time can range from 2 to 12 hours.[1][4]

  • Poor Quality Reagents: The purity of your starting materials is crucial.

    • Ethyl Cyanoacetate: Ensure it is free from significant amounts of water or cyanoacetic acid, which can interfere with the reaction.

    • Pentylamine: Pentylamine can absorb carbon dioxide from the atmosphere to form a carbamate salt, reducing the amount of free amine available to react. Ensure you are using a pure, freshly opened, or properly stored bottle of pentylamine.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: While the reaction can be run neat (without a solvent) by heating the reactants together, using a solvent can improve solubility and temperature control.[2] High-boiling point, non-protic solvents like N,N-dimethylformamide (DMF) or toluene can be effective.[4][5] For a greener approach, ethanol can also be used.[6]

Issue 2: Formation of a Significant Amount of Side Products

Question: My reaction mixture shows multiple spots on TLC, and I'm isolating byproducts along with my desired product. What are these side products and how can I minimize their formation?

Answer: The primary side product of concern in this synthesis is the dialkylated product, where the active methylene group of this compound is further alkylated. Another possibility is the formation of malonamide if water is present and hydrolysis occurs.[7]

  • Dialkylation: The product, this compound, still possesses an acidic proton on the α-carbon, making it susceptible to deprotonation and subsequent reaction with another molecule of an alkylating agent if one were present. However, in the direct amidation of ethyl cyanoacetate with pentylamine, this is less of a concern unless there are other reactive species present. A more likely scenario for dialkylation occurs if one were to synthesize the target compound by alkylating cyanoacetamide with a pentyl halide. In that case, both mono- and di-alkylation can occur.

    • Solution for Alkylation Route: If you are using an alkylation strategy (cyanoacetamide + pentyl halide), use a molar excess of cyanoacetamide to favor mono-alkylation. Careful control of the base and reaction temperature is also critical.[8]

  • Hydrolysis of Ethyl Cyanoacetate: If there is water in your reaction mixture, ethyl cyanoacetate can hydrolyze to cyanoacetic acid, which can then react with pentylamine. This can lead to a more complex reaction mixture.

    • Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried before starting the reaction.

  • Formation of Malonamide: The presence of water can also lead to the hydrolysis of the nitrile group in cyanoacetamide (if used as a starting material) or the product, forming malonamide derivatives.[7]

    • Solution: Maintain anhydrous conditions throughout the reaction and workup.

Issue 3: Difficulty in Product Purification

Question: I have a crude product that is an oil or a waxy solid, and I'm struggling to purify it by recrystallization. What are my options?

Answer: Purification of N-alkylated cyanoacetamides can sometimes be challenging, especially if the product is not a well-defined crystalline solid at room temperature.

  • Recrystallization: If your crude product is a solid, recrystallization is the preferred method of purification.

    • Solvent Selection: A good solvent system for recrystallization is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing cyanoacetamide derivatives include ethanol, water, or mixtures of solvents like ethyl acetate/hexanes.[9][10] Experiment with different solvents to find the optimal one for your product.

  • Column Chromatography: If recrystallization is not effective or your product is an oil, column chromatography is the next best option.[10]

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used as the eluent.[3] You can determine the optimal solvent ratio by running a TLC of your crude product in different solvent mixtures.

  • Trituration: If your product is an oil, you can try to induce crystallization by trituration.[10]

    • Procedure: Add a non-polar solvent in which your product is insoluble (e.g., hexanes or diethyl ether) to the oil and scratch the inside of the flask with a glass rod. This can sometimes induce the formation of a solid which can then be collected by filtration.

Experimental Protocols

Protocol 1: Direct Amidation of Ethyl Cyanoacetate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl cyanoacetate (1.0 eq) and pentylamine (1.1 eq).

  • Heat the reaction mixture to 120-150°C and stir for 4-8 hours.[1]

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of n-hexane and ethyl acetate).[9]

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Solvent-Mediated Amidation

  • In a round-bottom flask, dissolve ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol or toluene, approximately 5-10 mL per gram of ethyl cyanoacetate).

  • Add pentylamine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.[2]

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.[3][10]

Data Presentation
ParameterProtocol 1 (Neat)Protocol 2 (Solvent)
Reactants Ethyl cyanoacetate, PentylamineEthyl cyanoacetate, Pentylamine
Solvent NoneEthanol or Toluene
Temperature 120-150 °CReflux (e.g., ~78 °C for Ethanol)
Time 4-8 hours6-12 hours
Typical Yield Moderate to GoodGood to High
Purification Vacuum Distillation/ChromatographyRecrystallization/Chromatography
Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Ethyl Cyanoacetate + Pentylamine Solvent Choose Solvent (e.g., Ethanol, Toluene, or Neat) Reagents->Solvent Heating Heat to Reflux or 120-150 °C (Neat) Solvent->Heating TLC Monitor by TLC Heating->TLC Cooling Cool to Room Temp Heating->Cooling TLC->Heating Solvent_Removal Solvent Removal (if applicable) Cooling->Solvent_Removal Purification Purification Solvent_Removal->Purification Recrystallization Recrystallization Purification->Recrystallization If Solid Chromatography Column Chromatography Purification->Chromatography If Oil or Impure Solid Product Pure this compound Recrystallization->Product Chromatography->Product

Caption: Workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the cyano group in this reaction?

The cyano group (-CN) is a strong electron-withdrawing group. This makes the protons on the adjacent methylene group (-CH2-) acidic, which is a key feature for the reactivity of cyanoacetamides in other reactions like Knoevenagel condensations.[9] In the context of this synthesis, the primary role of the cyano group is as a functional handle in the final product, which is a versatile intermediate in organic synthesis.[11]

Q2: Can I use cyanoacetic acid directly with pentylamine?

Yes, it is possible to react cyanoacetic acid directly with pentylamine to form the amide. This would be an acid-base reaction followed by condensation. To drive the reaction to completion, you would typically need to remove the water that is formed, for example, by using a Dean-Stark apparatus. Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the amide bond formation.[12][13]

Q3: Are there any safety concerns I should be aware of?

Yes. Ethyl cyanoacetate and cyanoacetamide can be harmful if swallowed or in contact with skin.[3] Pentylamine is a corrosive and flammable liquid. It is important to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q4: How can I confirm the identity and purity of my final product?

You can use several analytical techniques to confirm the structure and purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will give you detailed information about the structure of your molecule.

  • Infrared (IR) Spectroscopy: You should see characteristic peaks for the amide C=O stretch, the N-H stretch, and the nitrile C≡N stretch.[6]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: If your product is a solid, a sharp melting point close to the literature value indicates high purity.

troubleshooting_logic Start Low Yield Issue Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Time Is Reaction Time Long Enough? Check_Temp->Check_Time Yes Increase_Temp Increase Temperature (e.g., Reflux) Check_Temp->Increase_Temp No Check_Reagents Are Reagents Pure and Anhydrous? Check_Time->Check_Reagents Yes Increase_Time Increase Reaction Time (Monitor by TLC) Check_Time->Increase_Time No Purify_Reagents Use Pure/Dry Reagents and Solvents Check_Reagents->Purify_Reagents No Success Yield Improved Check_Reagents->Success Yes Increase_Temp->Check_Time Increase_Time->Check_Reagents Purify_Reagents->Success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

  • Organic Syntheses Procedure. cyanoacetamide. [Link]

  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. NIH. [Link]

  • US20010021787A1 - Process for preparing cyanoacetamide - Google P
  • Synthesis, and synthetic applications of cyanoacetamides - ResearchGate. [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)
  • Cyanoacetamide - Wikipedia. [Link]

  • Synthesis of N-alkyled-2-cyanoacetamide derivatives. - ResearchGate. [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. [Link]

  • Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides - PMC - NIH. [Link]

  • Optimization of the alkylation reaction. Reaction conditions were... - ResearchGate. [Link]

  • Cyanoacetamide Synthesis in Liquid Ammonia* - Kôtarô SHIMO and Ryuzô Asami. [Link]

  • A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl - Quick Company. [Link]

  • CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google P
  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals. [Link]

  • 2-Cyanoacetamide | Request PDF - ResearchGate. [Link]

  • WO 2008/053304 A2 - Googleapis.com.
  • (PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines - ResearchGate. [Link]

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. [Link]

Sources

Technical Support Center: Amidation of Ethyl Cyanoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the amidation of ethyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this foundational synthesis. Here, we move beyond simple protocols to explain the causality behind the experimental outcomes, providing you with the insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: My yield of 2-cyanoacetamide is significantly lower than expected. What are the primary culprits?

Low yields are typically traced back to one of three issues: incomplete conversion, hydrolysis of the ester or product, or the formation of dimeric byproducts. The most common cause is the premature termination of the reaction or using insufficiently concentrated ammonia, leaving a significant amount of ethyl cyanoacetate unreacted.[1] Hydrolysis becomes a major concern if the reaction is run for extended periods at elevated temperatures or under harsh pH conditions during workup.[2]

Q2: I've isolated my product, but it has a yellowish or brownish tint, not the expected white crystalline solid. What causes this discoloration?

Discoloration often points to the presence of impurities or degradation products. Minor side reactions, such as the Thorpe self-condensation, can produce conjugated enamines that are colored.[3][4] Additionally, if the reaction temperature becomes too high, it can lead to the formation of polymeric materials.[2] The issue is typically resolved through recrystallization from hot ethanol, often with the use of activated charcoal to adsorb colored impurities.[1][5]

Q3: What is the "Thorpe Dimerization" and how can I prevent it during my reaction?

The Thorpe reaction is the base-catalyzed self-condensation of nitriles.[6] Ethyl cyanoacetate is particularly susceptible due to its acidic α-protons located between the nitrile and ester groups.[7] In the presence of a strong base, one molecule can be deprotonated to form a carbanion, which then attacks the nitrile carbon of a second molecule. This leads to the formation of a β-enaminonitrile dimer.[8]

Prevention Strategy: The key is to control the basicity and temperature. The standard and highly effective procedure using concentrated aqueous ammonia minimizes this side reaction.[1] Ammonia serves as the nucleophile for amidation while being a weak enough base that it does not significantly promote self-condensation at controlled temperatures. Avoid strong, non-nucleophilic bases unless other reaction parameters are carefully optimized.

Q4: Can the nitrile group in my starting material or product be hydrolyzed?

Yes, while the ester is more susceptible, the nitrile group can also undergo hydrolysis, particularly under strong acidic or basic conditions, especially with prolonged heating. Hydrolysis of the nitrile in the final product, 2-cyanoacetamide, will yield malonamide.[1] This is why it is crucial to perform the reaction at a controlled, cool temperature and to avoid overly harsh conditions during workup and purification.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and solving common issues encountered during the amidation of ethyl cyanoacetate.

Problem 1: Low Yield or Incomplete Conversion

Symptoms:

  • Significant amount of starting material (ethyl cyanoacetate) is observed in the crude product by TLC, GC, or NMR analysis.

  • The isolated product mass is well below the theoretical maximum.

Causality Analysis: The nucleophilic attack of ammonia on the ester carbonyl is a reversible equilibrium. Insufficient ammonia concentration, low temperature, or short reaction times can prevent the reaction from reaching completion. While gaseous ammonia can be used, concentrated aqueous ammonia is highly effective and convenient.[1]

Troubleshooting Workflow Diagram

G start Low Yield / Impure Product q1 TLC/NMR shows significant starting material? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Product is discolored (yellow/brown)? q1->q2 No sol1 Solution: 1. Use concentrated aq. NH3 (sp. gr. 0.90). 2. Ensure adequate reaction time (e.g., 1 hr in ice bath). 3. Check stoichiometry (slight excess of NH3). a1_yes->sol1 a2_yes Impurity Formation q2->a2_yes Yes q3 Byproduct with M.P. ~170°C or evidence of dicarboxylic acid? q2->q3 No sol2 Solution: 1. Recrystallize from hot 95% ethanol. 2. Use decolorizing charcoal during recrystallization. 3. Evaporate mother liquor to recover more product. a2_yes->sol2 a3_yes Hydrolysis Side Reaction q3->a3_yes Yes q4 High MW byproduct observed? q3->q4 No sol3 Solution: 1. Maintain low temperature during reaction. 2. Avoid harsh acidic/basic workup. 3. Use cold alcohol for washing, not water. a3_yes->sol3 a4_yes Thorpe Dimerization q4->a4_yes Yes sol4 Solution: 1. Use aq. NH3 instead of strong bases. 2. Maintain low temperature (0-5 °C). 3. Rapidly filter product while mother liquor is cold. a4_yes->sol4

Caption: Troubleshooting decision tree for amidation issues.

Problem 2: Presence of Significant Byproducts

Symptoms:

  • Multiple spots on TLC of the crude product.

  • Melting point of the isolated product is broad or lower than the expected 119-121°C.[9]

  • NMR or Mass Spec data indicates the presence of species other than 2-cyanoacetamide.

Causality and Mitigation:

The primary side reactions are hydrolysis and dimerization. The following diagram illustrates these competing pathways.

Reaction Pathways Diagram

ReactionPathways cluster_main Main Amidation Pathway cluster_side Common Side Reactions cluster_hydrolysis Hydrolysis cluster_dimer Dimerization ECA Ethyl Cyanoacetate (NC-CH2-COOEt) Ammonia + NH3 ECA->Ammonia Desired Reaction H2O + H2O (acid/base, heat) ECA->H2O Base + Base (e.g., strong base) ECA->Base CAA 2-Cyanoacetamide (NC-CH2-CONH2) Ammonia->CAA Desired Reaction CyanoaceticAcid Cyanoacetic Acid (NC-CH2-COOH) H2O->CyanoaceticAcid Dimer Thorpe Dimer (β-enaminonitrile) Base->Dimer

Caption: Main vs. side reaction pathways in amidation.

Summary of Common Side Products and Mitigation Strategies

Side ProductStructureCausePrevention & Mitigation
Cyanoacetic Acid NC-CH₂-COOHEster hydrolysis due to excess water, heat, or harsh pH during workup.[2]Maintain low temperature; use anhydrous conditions if possible; perform a neutral workup.
Malonamide H₂N-CO-CH₂-CO-NH₂Hydrolysis of the nitrile group in 2-cyanoacetamide, typically under more vigorous conditions.[1]Avoid prolonged heating and strong acid/base concentrations. Purify by recrystallization.
Thorpe Dimer EtOOC-C(CN)=C(NH₂)-CH₂-COOEtSelf-condensation catalyzed by strong bases.[7]Use a weaker base like aqueous ammonia; maintain low reaction temperatures (0-5 °C).
Polymeric Materials High MW polymersHigh temperatures or impurities in the starting material.[2]Use fresh, purified ethyl cyanoacetate; strictly control the reaction temperature.
Validated Experimental Protocol

This protocol is adapted from a robust procedure known for its high yield and purity, effectively minimizing the side reactions discussed above.[1]

Materials:

  • Ethyl cyanoacetate (3.5 moles, 400 g)

  • Concentrated Aqueous Ammonia (sp. gr. 0.90) (4.5 moles, ~300 mL)

  • 95% Ethanol (ice-cold for washing, hot for recrystallization)

  • Decolorizing Charcoal (optional)

  • 1-L Erlenmeyer flask

  • Ice-salt bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 1-L Erlenmeyer flask, place the concentrated aqueous ammonia (~300 mL).

  • Addition of Ester: Pour the ethyl cyanoacetate (400 g) into the ammonia solution. The mixture will initially appear cloudy.

  • Initial Reaction: Swirl or shake the flask vigorously. An exothermic reaction will occur, and the mixture should become a clear, homogeneous solution within approximately 3-5 minutes.

  • Crystallization: Immediately place the flask in an ice-salt bath and allow it to stand for one hour. A dense precipitate of 2-cyanoacetamide will form.

  • Isolation: Rapidly filter the crystalline product by suction using a Büchner funnel. It is crucial to perform this step while the mother liquor is cold to minimize loss due to the product's solubility.[1]

  • Washing: Wash the filter cake with two portions of ice-cold 95% ethanol (50 mL each). Washing with cold alcohol is preferable to water to further reduce solubility losses.[1]

  • Drying: Allow the product to air-dry on the filter or in a desiccator. This yields a slightly yellowish crystalline product.

  • Purification (Recrystallization): a. Dissolve the crude product in hot 95% ethanol (approx. 1.75 mL of alcohol per gram of crude amide). b. If the solution is colored, add a small amount of decolorizing charcoal and filter the hot solution by gravity or suction. c. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization. d. Filter the pure, snow-white crystals and dry. The expected yield is 86-88%.[1]

References
  • BenchChem Technical Support Team. (2025).
  • ChemicalBook. (n.d.). 2-Cyanoacetamide synthesis. ChemicalBook.
  • Guidechem. (n.d.). What are the synthesis routes of 2-Cyanoacetamide?. Guidechem.
  • Wikipedia. (2023, November 29). Thorpe reaction. Wikipedia. [Link]

  • BenchChem. (n.d.). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)
  • L.S. College, Muzaffarpur. (2020, September 24). Thorpe reaction.
  • Corson, B. B., Scott, R. W., & Vose, C. E. (1928). Cyanoacetamide. Organic Syntheses, 8, 52. [Link]

  • ResearchGate. (2025, August 7). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Request PDF.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Wikipedia. (2023, April 1). Cyanoacetamide. Wikipedia. [Link]

  • Wang, C., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances. [Link]

  • Martinez, R., et al. (2020). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules. [Link]

  • Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]

  • ResearchGate. (n.d.).
  • Wikipedia. (2023, December 1). Ethyl cyanoacetate. Wikipedia. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Cyanoacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cyanoacetamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of cyanoacetamide. Our goal is to equip you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles that govern the reaction's outcome.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of cyanoacetamide, providing foundational knowledge for your experimental design.

Q1: What is the most common and reliable method for synthesizing cyanoacetamide?

The most widely employed and well-documented method for the synthesis of cyanoacetamide is the ammonolysis of an alkyl cyanoacetate, typically ethyl cyanoacetate, with ammonia.[1][2][3] This reaction is favored for its relatively simple procedure and generally high yields. The reaction involves the nucleophilic attack of ammonia on the ester carbonyl group, leading to the displacement of the ethoxy group and formation of the amide.

Q2: What are the key reagents and their roles in this synthesis?

The primary reagents are ethyl cyanoacetate and a source of ammonia.

  • Ethyl Cyanoacetate: This is the electrophilic starting material containing the cyano and ester functional groups.

  • Ammonia (Aqueous or Liquid): Ammonia acts as the nucleophile, attacking the carbonyl carbon of the ester. Concentrated aqueous ammonia is commonly used for its ease of handling.[1] In some procedures, liquid ammonia is used, which can offer advantages in terms of purity and reaction control.[4]

Q3: What are the optimal reaction conditions for this synthesis?

Optimal conditions can vary slightly, but a general and effective procedure involves the slow addition of concentrated aqueous ammonia to ethyl cyanoacetate, often with initial cooling to manage the exothermic nature of the reaction.[1] The reaction mixture is typically stirred and then further cooled to induce crystallization of the cyanoacetamide product.

Q4: How is the crude cyanoacetamide purified?

Recrystallization is the most common method for purifying crude cyanoacetamide.[1][5] Ethanol is a frequently used solvent for this purpose.[1] The crude product is dissolved in hot ethanol, and upon cooling, purer crystals of cyanoacetamide precipitate out, leaving impurities in the mother liquor. The use of decolorizing charcoal can be employed to remove colored impurities.[1]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis of cyanoacetamide.

Issue 1: Low Product Yield

Q: My final yield of cyanoacetamide is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the appropriate molar ratio of ammonia to ethyl cyanoacetate is used. An excess of ammonia is typically employed to drive the reaction forward.[1] Verify that the reaction has been allowed to proceed for a sufficient amount of time with adequate stirring.

  • Product Loss During Workup: Cyanoacetamide has some solubility in the reaction mixture and wash solvents.

    • Solution: Ensure the reaction mixture is thoroughly cooled before filtration to minimize the solubility of the product.[1] When washing the crude product, use ice-cold solvents (e.g., ethanol) to reduce product loss.[1]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side product is malonamide, which can form from the hydrolysis of the nitrile group of cyanoacetamide or ethyl cyanoacetate under certain conditions.[1]

    • Solution: Careful control of reaction temperature is crucial. Running the reaction at lower temperatures can help to minimize the rate of side reactions.

  • Hydrolysis of Ethyl Cyanoacetate: The ester starting material can undergo hydrolysis, especially if there is excessive water present and the reaction is run for extended periods at elevated temperatures. This would lead to the formation of cyanoacetic acid, which will not form the desired amide under these conditions.

    • Solution: Use concentrated aqueous ammonia to limit the amount of water in the reaction. Avoid unnecessarily long reaction times.

Below is a workflow to help diagnose and address low yield:

Troubleshooting workflow for low cyanoacetamide yield.
Issue 2: Product is Colored (Yellowish or Brownish)

Q: My isolated cyanoacetamide is not a pure white crystalline solid. It has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

A: The appearance of color in the final product is usually indicative of impurities.

Potential Causes & Solutions:

  • Impurities in Starting Materials: The ethyl cyanoacetate used may contain impurities that are carried through the synthesis.

    • Solution: Ensure the purity of the starting ethyl cyanoacetate. If necessary, distill the starting material before use.

  • Side Reactions and Decomposition: At elevated temperatures or with prolonged reaction times, side reactions or decomposition of reactants or products can lead to the formation of colored, polymeric materials.

    • Solution: Maintain a low reaction temperature, especially during the initial exothermic phase. Avoid overheating during any solvent removal steps.

  • Inefficient Purification: The initial crystallization may not have been sufficient to remove all colored impurities.

    • Solution: Perform a second recrystallization, potentially with the addition of a small amount of activated charcoal.[1] The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that using too much charcoal can lead to a loss of the desired product.

Issue 3: Presence of Malonamide as an Impurity

Q: I have identified malonamide in my final product. How is this formed and how can it be removed?

A: Malonamide is a common impurity in cyanoacetamide synthesis.

Potential Causes & Solutions:

  • Formation Mechanism: Malonamide can be formed through the hydrolysis of the nitrile group in either the starting material (ethyl cyanoacetate) or the product (cyanoacetamide) to a carboxylic acid, followed by amidation. The alcoholic mother liquor from the crystallization of cyanoacetamide often contains a small amount of malonamide.[1]

    • Solution: To minimize its formation, avoid excessive heat and prolonged reaction times. Running the reaction under anhydrous conditions (e.g., using liquid ammonia instead of aqueous ammonia) can also suppress this side reaction.

  • Removal: Malonamide has different solubility properties compared to cyanoacetamide.

    • Solution: Careful recrystallization from ethanol is usually effective in separating cyanoacetamide from malonamide, as malonamide is less soluble in cold ethanol.[1] A second recrystallization may be necessary for high purity.

Optimized Reaction Conditions Summary

The following table summarizes the key parameters for a successful synthesis of cyanoacetamide from ethyl cyanoacetate and concentrated aqueous ammonia, based on established literature procedures.[1]

ParameterRecommended ConditionRationale
Reagents Ethyl Cyanoacetate, Concentrated Aqueous Ammonia (sp. gr. 0.90)Standard, readily available starting materials.
Molar Ratio ~1.3 moles of Ammonia per 1 mole of Ethyl CyanoacetateAn excess of ammonia drives the reaction to completion.
Temperature Initial cooling (ice bath), then ambient temperature.Manages the initial exotherm and prevents side reactions.
Reaction Time Approximately 1 hour after initial mixing, with stirring.Sufficient time for the reaction to proceed to completion.
Isolation Cooling in an ice-salt mixture followed by suction filtration.Maximizes the precipitation of the product from the solution.
Washing Ice-cold ethanol.Removes residual mother liquor with minimal loss of product.
Purification Recrystallization from hot 95% ethanol.Effectively removes most impurities to yield a pure product.

Experimental Protocol: Synthesis and Purification of Cyanoacetamide

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Ethyl cyanoacetate (3.5 moles)

  • Concentrated aqueous ammonia (sp. gr. 0.90, 4.5 moles)

  • 95% Ethanol

  • Activated charcoal (optional)

  • Ice

Procedure:

  • In a large Erlenmeyer flask, combine the ethyl cyanoacetate and concentrated aqueous ammonia.

  • Swirl the flask; the mixture will initially be cloudy, then warm up slightly and become clear.

  • Allow the flask to stand in an ice-salt mixture for one hour to facilitate the crystallization of the product.

  • Collect the crystalline product by suction filtration. It is important to perform this step while the mother liquor is cold to minimize product loss.[1]

  • Wash the solid with two portions of ice-cold 95% ethanol.

  • Air-dry the product. This will yield the crude cyanoacetamide.

  • For purification, dissolve the crude product in a minimal amount of hot 95% ethanol.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • (Optional) If charcoal was used, perform a hot filtration to remove it.

  • Allow the hot ethanolic solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.

  • Collect the pure cyanoacetamide crystals by suction filtration, wash with a small amount of cold ethanol, and dry thoroughly. The expected melting point of the pure product is 119-120 °C.[1]

References

  • Corson, B. B.; Scott, R. W.; Vose, C. E. Cyanoacetamide. Org. Synth.1941 , 21, 28. DOI: 10.15227/orgsyn.021.0028 [Link]

  • Organic Syntheses. Cyanoacetamide. [Link]

  • Wikipedia. 2-Cyanoacetamide. [Link]

  • Google Patents. Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Sanjay Chemicals (India) Pvt. Ltd. CYANOACETAMIDE. [Link]

  • Google P
  • Google Patents. Synthesis method of cyanoacetamide.

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Troubleshooting low yield in 2-cyano-N-pentylacetamide preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preparation of 2-cyano-N-pentylacetamide. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols. As a Senior Application Scientist, I will provide in-depth, field-proven insights to address common challenges and enhance your experimental success.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common issue encountered during the synthesis of this compound: low yield. Each question pinpoints a potential problem and offers a detailed, step-by-step solution.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the synthesis of this compound from ethyl cyanoacetate and pentylamine can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. A systematic approach to troubleshooting is crucial for identifying the root cause.

Core Directive: Begin by ensuring the integrity of your starting materials and the reaction environment. Then, systematically evaluate your reaction parameters and purification technique.

Troubleshooting Protocol:

  • Reagent Quality and Stoichiometry:

    • Verify Purity: Ensure the purity of your ethyl cyanoacetate and pentylamine. Impurities can interfere with the reaction. Consider purifying starting materials if their quality is questionable.

    • Molar Ratio: While a 1:1 molar ratio is the theoretical starting point, an excess of the amine is sometimes used to drive the reaction to completion. However, a large excess can complicate purification. Experiment with a slight excess of pentylamine (e.g., 1.1 to 1.2 equivalents).

  • Reaction Conditions:

    • Temperature and Time: The reaction of esters with amines to form amides can be sluggish and may require heating.[1] A common method involves heating the reaction mixture to drive it to completion.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Extended reaction times or excessively high temperatures can lead to side reactions and degradation of the product.

    • Solvent: The choice of solvent can influence reaction rates and solubility of reactants. While the reaction can be run neat, using a high-boiling point, inert solvent like toluene or xylene can be beneficial, especially when heating.

  • Moisture Control:

    • The presence of water can lead to hydrolysis of the ethyl cyanoacetate, reducing the amount of starting material available for the desired reaction. The effectiveness of cyanoacrylate reactions can be sensitive to humidity.[3]

    • Actionable Step: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Workup and Purification:

    • Product Solubility: this compound may have some solubility in the aqueous phase during extraction. To minimize product loss, back-extract the aqueous layer with your organic solvent.[4]

    • Purification Method: Recrystallization is a common method for purifying N-substituted cyanoacetamides.[2] Selecting an appropriate solvent system is critical to maximize recovery. A solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

Frequently Asked Questions (FAQs)

This section provides answers to more specific questions you might have during your experiments.

Question 2: I've noticed a significant amount of unreacted ethyl cyanoacetate in my crude product. How can I drive the reaction to completion?

Incomplete conversion is a common cause of low yields. Several strategies can be employed to enhance the reaction rate and achieve a higher conversion of your starting materials.

Explanation of Causality: The aminolysis of esters is generally a slower reaction compared to using more reactive acylating agents like acyl chlorides.[1] The reaction is an equilibrium process, and to favor product formation, the equilibrium needs to be shifted to the right.

Optimization Strategies:

  • Increase Temperature: As mentioned previously, heating the reaction mixture is a common approach. A patent for a similar synthesis specifies a reaction temperature of 100°C for 10 hours.[2]

  • Use a Catalyst: While not always necessary, a catalyst can significantly improve the reaction rate. Basic catalysts are often employed in the reaction of esters with ammonia.[5] For the reaction with amines, both acid and base catalysis can be considered, though care must be taken with base catalysis as it can promote side reactions.

  • Removal of Byproducts: The reaction produces ethanol as a byproduct. Removing the ethanol as it is formed can help drive the equilibrium towards the product. This can be achieved by performing the reaction in a setup equipped with a Dean-Stark trap if a suitable azeotroping solvent is used.

ParameterRecommended RangeRationale
Temperature 80-120 °CTo increase the reaction rate. Monitor for degradation.
Reaction Time 4-24 hoursMonitor by TLC to determine the point of maximum conversion.
Pentylamine 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Question 3: I suspect side reactions are occurring. What are the most likely side products and how can I minimize their formation?

The presence of multiple functional groups in ethyl cyanoacetate makes it susceptible to side reactions, particularly under basic conditions.

Primary Side Reaction: Knoevenagel Condensation

The most probable side reaction is a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (like ethyl cyanoacetate) with a carbonyl compound.[6][7] In this case, the pentylamine could potentially contain trace amounts of pentanal (from oxidation) which can react with ethyl cyanoacetate. More significantly, ethyl cyanoacetate can undergo self-condensation.

Minimization Strategies:

  • Control Basicity: The Knoevenagel condensation is typically base-catalyzed.[7] If you are using a basic catalyst, consider using a milder base or reducing the catalyst loading. Pentylamine itself is basic and can promote this side reaction.

  • Temperature Control: High temperatures can favor side reactions. Find the optimal temperature that provides a good reaction rate without significant byproduct formation.

  • Purity of Amine: Ensure your pentylamine is free from aldehyde impurities.

Question 4: What is the best way to purify my crude this compound to maximize yield and purity?

Effective purification is critical for obtaining a high yield of a pure product. The choice of method depends on the nature of the impurities present.

Recommended Purification Protocol:

  • Aqueous Wash: After the reaction, the crude mixture should be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted pentylamine. This is followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic byproducts, and finally with brine.

  • Drying and Concentration: The organic layer should be dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent removed under reduced pressure.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[2]

    • Solvent Selection: The ideal solvent for recrystallization will dissolve the crude product at an elevated temperature but not at room temperature or below, while the impurities remain soluble at all temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with non-polar solvents like hexanes.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[4]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel is an alternative. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to separate the product from impurities.

Visualizations

Reaction Mechanism

The synthesis of this compound from ethyl cyanoacetate and pentylamine proceeds through a nucleophilic acyl substitution mechanism.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ethyl Cyanoacetate Ethyl Cyanoacetate Intermediate Tetrahedral Intermediate Ethyl Cyanoacetate->Intermediate Pentylamine Pentylamine Pentylamine->Intermediate Nucleophilic Attack This compound This compound Intermediate->this compound Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol

Caption: Nucleophilic acyl substitution mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting low yield.

G Start Low Yield Observed CheckReagents Verify Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Optimize Reaction Conditions (T, t) CheckReagents->CheckConditions Reagents OK CheckMoisture Ensure Anhydrous Conditions CheckConditions->CheckMoisture Conditions Optimized CheckWorkup Optimize Workup and Purification CheckMoisture->CheckWorkup System is Dry Success Yield Improved CheckWorkup->Success Purification Optimized

Caption: Troubleshooting workflow for low yield.

References

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.[Link]

  • Organic Syntheses. (n.d.). Cyanoacetamide.[Link]

  • Paine, M., Bandey, H. L., Bleay, S. M., & Willson, H. (2011). The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks. Forensic Science International, 212(1-3), 130–142. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation.[Link]

  • Witzeman, J. S. (2001). Process for preparing cyanoacetamide. U.S.

Sources

Technical Support Center: Purification of 2-cyano-N-pentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-cyano-N-pentylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally similar molecules. Our approach is grounded in fundamental chemical principles to empower you to make informed decisions during your experimental work.

Introduction to Purification Challenges

The synthesis of this compound, commonly prepared via the amidation of an alkyl cyanoacetate (e.g., ethyl cyanoacetate) with pentylamine, often yields a crude product contaminated with unreacted starting materials, byproducts, and residual solvents. The key to successful purification lies in understanding the distinct physicochemical properties of the desired product versus its impurities.

Predicted Impurities:

ImpurityChemical StructureBoiling Point (°C)PolarityKey Removal Strategy
PentylamineCH₃(CH₂)₄NH₂104Basic, PolarAcidic Wash (Liquid-Liquid Extraction)
Ethyl CyanoacetateNCCH₂COOCH₂CH₃207PolarColumn Chromatography, Recrystallization
EthanolCH₃CH₂OH78.37Very PolarEvaporation, Aqueous Wash

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product is an oil, but I expect a solid. What should I do?

Answer:

The oily nature of your crude product could be due to several factors, including the presence of residual solvent or impurities that are depressing the melting point of your compound.

  • Initial Step: Remove Volatile Impurities. First, ensure all volatile solvents (like ethanol, a common byproduct) are removed. This can be achieved by placing the sample under high vacuum for several hours.

  • Induce Crystallization. If the product remains an oil, it may be a supersaturated solution or simply reluctant to crystallize.

    • Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This "seed crystal" will act as a template for further crystallization.

    • Trituration: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold hexanes). Stir the mixture vigorously with a glass rod. This can often induce precipitation of the solid product while dissolving some of the more non-polar impurities.

Question 2: My NMR spectrum shows the presence of unreacted pentylamine. How can I remove it?

Answer:

Pentylamine is a basic impurity and can be effectively removed using an acid-base liquid-liquid extraction. This technique exploits the different solubilities of the neutral amide product and the protonated amine salt.[1][2]

Protocol for Acidic Wash:

  • Dissolve the Crude Product: Dissolve your crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Perform the Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pentylamine will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer.[3][4]

  • Separate the Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the Wash: Repeat the acidic wash one or two more times to ensure complete removal of the amine.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify this compound?

A1: The choice of purification method depends on the nature and quantity of the impurities. Here is a decision-making workflow:

Purification_Workflow start Crude this compound is_oil Is the product an oil? start->is_oil remove_volatiles Remove volatile impurities under high vacuum is_oil->remove_volatiles Yes main_impurity What is the main impurity? is_oil->main_impurity No induce_crystallization Attempt to induce crystallization (scratching, seeding) remove_volatiles->induce_crystallization induce_crystallization->main_impurity amine_impurity Pentylamine main_impurity->amine_impurity Basic ester_impurity Ethyl Cyanoacetate / Other polar non-basic impurities main_impurity->ester_impurity Neutral/Acidic acid_wash Perform acidic liquid-liquid extraction amine_impurity->acid_wash column Perform column chromatography ester_impurity->column recrystallization Perform recrystallization acid_wash->recrystallization column->recrystallization purity_check Assess purity (TLC, HPLC, NMR) recrystallization->purity_check end Pure this compound purity_check->end

Caption: Decision workflow for purifying this compound.

Q2: How do I perform a recrystallization of this compound?

A2: Recrystallization is an excellent technique for removing small amounts of impurities from a solid product.[5][6] The key is to find a suitable solvent or solvent system where the compound is soluble when hot but insoluble when cold.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Based on the polarity of this compound, good starting points for solvent screening are ethanol, isopropanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[7][8] To test, place a small amount of your crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Q3: How can I use Thin Layer Chromatography (TLC) to monitor the purification?

A3: TLC is a quick and effective way to assess the purity of your fractions and the final product.[10][11]

Developing a TLC Solvent System:

  • Starting Point: For a polar molecule like this compound, a good starting solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A 70:30 or 50:50 mixture of hexanes:ethyl acetate is a reasonable starting point.

  • Adjusting Polarity:

    • If your compound has a very low Rf value (stays near the baseline), the solvent system is not polar enough. Increase the proportion of the more polar solvent (ethyl acetate).

    • If your compound has a very high Rf value (travels with the solvent front), the solvent system is too polar. Increase the proportion of the less polar solvent (hexanes).

  • Visualization: this compound has a chromophore and should be visible under a UV lamp (254 nm). You can also use staining agents like potassium permanganate.

Interpreting the TLC:

SpotIdentityExpected Relative Rf
Highest RfEthyl CyanoacetateLess polar than the product
Middle RfThis compound Target Compound
Lowest Rf / StreakingPentylamineMore polar than the product, may streak

Q4: What is the best way to perform column chromatography for this compound?

A4: Flash column chromatography is ideal for separating larger quantities of product from impurities with different polarities.[12][13]

Flash Column Chromatography Protocol:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. For column chromatography, you want the Rf of your target compound to be around 0.2-0.3 for good separation.[13]

  • Column Packing: Pack a column with silica gel using the chosen eluent.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the silica gel. Alternatively, you can pre-adsorb your compound onto a small amount of silica gel.[13]

  • Elution: Run the column by applying pressure (e.g., with compressed air) and collect fractions. You can start with the determined isocratic solvent system or use a gradient elution (gradually increasing the polarity of the eluent) for better separation of compounds with very different polarities.[14]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • ¹H NMR Spectroscopy: This is one of the most powerful tools for structural confirmation and purity assessment. The spectrum of the pure compound should show the expected signals with the correct integrations and multiplicities. The absence of signals corresponding to impurities (e.g., the ethyl group of ethyl cyanoacetate or the characteristic peaks of pentylamine) is a strong indicator of purity.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity. A pure compound should show a single major peak.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically within 1-2 °C). A broad melting point range is indicative of impurities.

By applying these principles and protocols, you will be well-equipped to tackle the purification of this compound and obtain a product of high purity for your research and development needs.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Contribute a better translation. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Rf values of studied cyanoacetamides (RP-C18 TLC stationary phase, applied mobile phases contain 60% water and 40% organic modifier). Retrieved January 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 17, 2026, from [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Journal of Chemical & Engineering Data. Retrieved January 17, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 96, 23-35. [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved January 17, 2026, from [Link]

  • Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Cyanoacetamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Cyanoacetamide. Retrieved January 17, 2026, from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. Retrieved January 17, 2026, from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Acetamide, 2-cyano-N-phenyl-. Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). cyanoacetamide. Retrieved January 17, 2026, from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved January 17, 2026, from [Link]

  • ChemAdder. (2021). The NMR-Purity and the new dimensions and standards of purity. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-N-ethylacetamide. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1497, 77-85. [Link]

  • YouTube. (2013, February 3). How to Carry Out a Recrystallization [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Cyano-N-(2-phenylethyl)acetamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-cyano-N-[(1S)-1-phenylethyl]acetamide. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-N-methylacetamide. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2013). (PDF) Ethyl Cyanoacetate Reactions. International Journal of Advanced Research. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Selective NMR detection of N-methylated amines using cavitand-decorated silica nanoparticles as receptors. Chemical Communications. [Link]

Sources

2-cyano-N-pentylacetamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-cyano-N-pentylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, stability, and analytical considerations for this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of this compound is influenced by several factors. The primary degradation pathways are hydrolysis, and to a lesser extent, thermal and photodegradation. The presence of moisture, exposure to acidic or basic conditions, high temperatures, and UV light can all contribute to its breakdown.[1] The amide and cyano functional groups are susceptible to chemical reactions under these stress conditions.[2][3]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated place.[4][5] For long-term storage, refrigeration (2-8°C) in a desiccated environment is recommended to minimize hydrolysis and thermal degradation. It should also be protected from light.

Q3: What are the expected degradation products of this compound?

A3: The most probable degradation products arise from the hydrolysis of the amide and/or the cyano group.

  • Amide Hydrolysis: Under acidic or basic conditions, the N-pentylacetamide bond can be cleaved to yield pentylamine and cyanoacetic acid .

  • Cyano Group Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid, forming N-pentylmalonamic acid .

Further degradation of these initial products is possible under harsh conditions.

Q4: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks in your chromatogram can stem from several sources:

  • Degradation Products: As discussed in Q3, these are common culprits.

  • Synthesis Impurities: Residual starting materials (e.g., pentylamine, ethyl cyanoacetate) or byproducts from the synthesis can be present.[6]

  • Solvent-Related Issues: Impurities in your solvent or reactions with the solvent can introduce artifacts.

  • Contamination: Contamination from glassware or other equipment can also lead to extraneous peaks.

A systematic investigation, including running blanks and analyzing starting materials, can help identify the source of the unexpected peaks.

Q5: Can I use aqueous conditions for forced degradation studies of this compound?

A5: While aqueous conditions are standard for forced degradation studies to assess hydrolysis, they may not be suitable for all molecules, especially those that are highly water-sensitive.[7] For this compound, it is important to carefully control the aqueous conditions to achieve a meaningful degradation profile. Anhydrous conditions using reactive organic solutions can also be employed to investigate other degradation pathways.[7]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges related to the stability and degradation of this compound.

Guide 1: Investigating Low Purity or Unexpected Degradation in a Synthesized Batch

Symptom: Your newly synthesized batch of this compound shows low purity by HPLC/TLC, or you observe significant degradation shortly after synthesis.

Logical Troubleshooting Flow

G start Low Purity / Degradation Observed check_synthesis Review Synthesis Protocol start->check_synthesis incomplete_reaction Incomplete Reaction? check_synthesis->incomplete_reaction side_reactions Side Reactions? check_synthesis->side_reactions purification_issue Ineffective Purification? check_synthesis->purification_issue incomplete_reaction->side_reactions No extend_time Action: Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time Yes side_reactions->purification_issue No optimize_temp Action: Optimize Reaction Temperature side_reactions->optimize_temp Yes change_solvent Action: Change Recrystallization Solvent purification_issue->change_solvent Yes re_analyze Re-analyze Purity extend_time->re_analyze optimize_temp->re_analyze change_solvent->re_analyze

Caption: Troubleshooting workflow for low purity.

Step-by-Step Investigation
  • Review Synthesis and Work-up Conditions:

    • Moisture Control: The presence of water during the synthesis can lead to hydrolysis of the starting materials or the product.[6] Ensure all solvents and reagents were anhydrous.

    • Temperature Control: Excessive heat during the reaction or purification can cause thermal degradation.[8][9] Monitor and control temperatures carefully.

    • Reaction Time: An incomplete reaction will leave starting materials as impurities. Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion.[6]

  • Analyze for Starting Materials:

    • Run analytical standards of your starting materials (e.g., pentylamine, ethyl cyanoacetate) alongside your product sample on HPLC or TLC to check for their presence.

  • Re-evaluate Purification Method:

    • Recrystallization Solvent: The choice of solvent is critical for effective purification. If the purity is low after recrystallization, the chosen solvent system may not be optimal for separating the product from impurities.[6] Consider alternative solvent systems.

    • Column Chromatography: If recrystallization is ineffective, column chromatography may be necessary to isolate the pure compound.

Guide 2: Performing a Forced Degradation Study

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[10]

Forced Degradation Workflow

G start Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->stress acid Acid Hydrolysis (e.g., 0.1M HCl) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress->base oxidation Oxidation (e.g., 3% H2O2) stress->oxidation thermal Thermal Stress (e.g., 60°C) stress->thermal photo Photolytic Stress (UV/Vis Light) stress->photo analysis Analyze Samples by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Workflow for a forced degradation study.

Experimental Protocol

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.[11]

    • Thermal Degradation: Place an aliquot of the stock solution in a controlled temperature environment (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is also advisable to have time points at elevated temperatures for the hydrolytic and oxidative samples if no degradation is observed at room temperature.[1]

  • Sample Quenching (for hydrolytic samples): After incubation, neutralize the acidic and basic samples to stop the reaction.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method should be able to separate the parent compound from all formed degradation products.

Data Interpretation
Stress ConditionExpected ObservationsPotential Primary Degradants
Acid Hydrolysis Decrease in parent peak area, appearance of new peaks.Pentylamine, Cyanoacetic acid
Base Hydrolysis Decrease in parent peak area, appearance of new peaks.Pentylamine, Cyanoacetic acid
Oxidation Potential for some degradation, but likely less than hydrolysis.Oxidized derivatives
Thermal Minor degradation, depending on temperature and duration.Varies
Photolytic Minor degradation, depending on light intensity and duration.Varies
Guide 3: Developing a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.

Key Principles:

  • A stability-indicating method is one that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.

  • Forced degradation samples are essential for developing and validating such a method.[7]

Method Development Strategy:

  • Column Selection: A reversed-phase column, such as a C18 or a cyano column, is a good starting point.[7][12]

  • Mobile Phase Optimization:

    • Start with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.

    • Adjust the organic-to-aqueous ratio to achieve a reasonable retention time for the parent peak.

    • If co-elution of the parent and degradation peaks occurs, consider adding a buffer to the aqueous phase to control the pH and improve separation. An ammonium formate buffer has been used for the analysis of cyanoacetamide.[12]

    • A gradient elution may be necessary to resolve all peaks effectively.

  • Wavelength Selection:

    • Use a diode array detector to obtain the UV spectra of the parent compound and all degradation products.

    • Select a wavelength that provides a good response for all components of interest. A wavelength of 200 nm has been reported for the detection of cyanoacetamide.[12]

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

III. References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions.

  • 2 - SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 2-Cyano-N-methylacetamide - Apollo Scientific.

  • Identifying and removing impurities from 2-cyano-N-(3-phenylpropyl)acetamide samples. - Benchchem.

  • Forced degradation studies - MedCrave online.

  • SAFETY DATA SHEET - TCI Chemicals.

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance.

  • Acetamide, 2-cyano-N-phenyl- | C9H8N2O | CID 69296 - PubChem.

  • Buy 2-Cyano-N-phenylacetamide | 621-03-4 - Smolecule.

  • New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry.

  • Enzymatic cyanide degradation pathways. 3CNA, 3‐cyanoalanine. Dashed... - ResearchGate.

  • Spectroscopic and Synthetic Profile of 2-cyano-N-(3-phenylpropyl)acetamide: A Technical Guide - Benchchem.

  • Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents.

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs - ResearchGate.

  • 2-Cyano-N-methyl-N-phenylacetamide | 39581-30-1 | ChemScene.

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH.

  • N-cyano-2-phenylacetamide | Benchchem.

  • Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents.

  • 2-CYANO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE synthesis - chemicalbook.

  • 2-Cyano-N,N-diethylacetamide | 26391-06-0 | Tokyo Chemical Industry (India) Pvt. Ltd.

  • 2-Cyano-N-methylacetamide | C4H6N2O | CID 80622 - PubChem.

  • 2-Cyano-N,N-dimethylacetamide | 7391-40-4 - Sigma-Aldrich.

  • cyanoacetamide - Organic Syntheses Procedure.

  • Thermal degradation of cyano containing ionic liquids | Request PDF - ResearchGate.

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents.

  • 2-Cyano-N-methyl-n-phenylacetamide | C10H10N2O | CID 12296732 - PubChem.

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis - TÜBİTAK Academic Journals.

  • 2-CYANO-N-PHENYLACETAMIDE AldrichCPR - Sigma-Aldrich.

  • Cyanotoxins Analytical Methods Overview and New Developments - EPA.

  • Chemical degradation as an enabling pathway to polymersome functionalization - PMC.

  • Thermal degradation of cyano containing ionic liquids - Green Chemistry (RSC Publishing).

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI.

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH.

  • Thermal degradation behaviors of some branched and linear polysiloxanes - ResearchGate.

  • Thermal degradation of poly(butylene terephthalate) at the processing temperature.

  • Thermal degradation of blends of PVAC with polysiloxane — II - ResearchGate.

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Technical Support Center: Synthesis of N-Alkyl Cyanoacetamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-alkyl cyanoacetamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.

Introduction

N-alkyl cyanoacetamides are valuable building blocks in organic and medicinal chemistry, serving as precursors to a wide array of heterocyclic compounds with significant pharmacological activities.[1] The most common synthetic route is the aminolysis of an alkyl cyanoacetate with a primary or secondary amine.[1] While seemingly straightforward, this reaction is prone to several pitfalls that can lead to low yields, impure products, and challenging purifications. This guide will address these common issues, providing expert insights and actionable protocols to enhance your synthetic success.

Troubleshooting Guide: Navigating Common Pitfalls

This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and corrective actions.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of my desired N-alkyl cyanoacetamide, or the reaction does not seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield is a frequent issue stemming from several factors. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Action
Insufficient Reaction Temperature or Time The aminolysis of an ester is an equilibrium-driven process. Insufficient thermal energy may lead to a slow reaction rate and incomplete conversion.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the initial reaction time, consider increasing the reaction temperature or extending the reaction time. For high-boiling point solvents like DMF, temperatures around 100°C for several hours are often effective.[1]
Poor Nucleophilicity of the Amine Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly with the electrophilic carbonyl of the cyanoacetate ester.[2]For weakly nucleophilic amines, consider using a more forcing reaction condition, such as higher temperatures or microwave irradiation. Alternatively, using a more reactive cyanoacetylating agent, like cyanoacetic acid with a coupling agent (e.g., DCC/DMAP), can be beneficial.[3]
Inappropriate Solvent Choice The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective as they can solvate the transition state. The choice of solvent can also affect the solubility of reactants and products.[4][5]If solubility is an issue, screen different solvents. For conventional heating, high-boiling point solvents are often preferred.[1] For microwave-assisted synthesis, a solvent that couples well with microwaves should be chosen.
Hydrolysis of Starting Material or Product The presence of water can lead to the hydrolysis of the cyanoacetate ester to cyanoacetic acid, or the nitrile group of the product to a carboxylic acid, especially under acidic or basic conditions at elevated temperatures.[6]Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Problem 2: Formation of Significant Byproducts

Question: My reaction mixture is complex, and I'm isolating significant amounts of impurities along with my product. What are these byproducts and how can I prevent their formation?

Answer: The formation of byproducts is a common pitfall. The two most prevalent impurities are the dialkylated product and malonamide.

1. Dialkylation Product:

  • What it is: The active methylene group (the CH₂ between the cyano and carbonyl groups) is acidic and can be deprotonated, especially in the presence of a base. This carbanion can then react with another molecule of the alkylating agent (if the synthesis involves alkylation of cyanoacetamide) or undergo other side reactions. In the context of reacting an amine with an alkyl cyanoacetate, this is less common but can occur if there are subsequent reaction steps involving alkylation. A more relevant side reaction is the formation of a C-acylated dimer.

  • Mechanism of Dialkylation: The acidity of the α-proton in the N-alkyl cyanoacetamide product makes it susceptible to deprotonation. The resulting enolate is a potent nucleophile and can be alkylated a second time.

    Dialkylation Reactant R-NH-CO-CH2-CN Enolate R-NH-CO-CH(-)-CN Reactant->Enolate -H+ Product R-NH-CO-CH(R')-CN Enolate->Product + R'-X

    Caption: Formation of a dialkylated byproduct.

  • Prevention Strategies:

    • Stoichiometry Control: Use a precise 1:1 molar ratio of the amine and the cyanoacetate ester. An excess of the amine can act as a base, promoting deprotonation of the product.

    • Choice of Base: If a base is required for a subsequent alkylation step, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) to minimize its reaction at the carbonyl group and favor deprotonation of the starting material over the product.[2]

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired mono-alkylation (kinetic product) over the dialkylation (thermodynamic product).[7][8][9][10]

2. Malonamide:

  • What it is: If the starting cyanoacetate ester is hydrolyzed to cyanoacetic acid, this can be further converted to malonamide under certain conditions, especially with ammonia or primary amines at high temperatures.

  • Prevention Strategies:

    • Anhydrous Conditions: As mentioned for preventing low yields, strictly anhydrous conditions are crucial to prevent the initial hydrolysis of the ester.

    • Reaction Temperature: Avoid excessively high temperatures for prolonged periods, as this can promote decarboxylation of any formed cyanoacetic acid and subsequent side reactions.

Problem 3: Difficulty in Product Purification

Question: I've managed to synthesize my product, but I'm struggling to purify it. It's an oil, or it won't crystallize, or it remains contaminated with starting materials. What should I do?

Answer: Purification challenges are common, but several strategies can be employed.

Troubleshooting Purification:

Issue Explanation Recommended Action
Product is an Oil Some N-alkyl cyanoacetamides, particularly those with shorter alkyl chains, have low melting points and may exist as oils at room temperature.Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also be effective. If these fail, purification by column chromatography on silica gel is the best alternative.
Failure to Crystallize The chosen recrystallization solvent may be too good a solvent, even at low temperatures, or the product may be too soluble in the presence of impurities (eutectic mixture).Solvent Screening: Experiment with different recrystallization solvents. A good recrystallization solvent should dissolve the compound when hot but not when cold.[11] Common choices include ethanol, isopropanol, or mixtures like hexane/ethyl acetate.[12][13][14] A two-solvent system can also be effective.[15]
Persistent Impurities Starting materials or byproducts may co-crystallize with the product if they have similar polarities and solubilities.Recrystallization: If impurities persist after one recrystallization, a second recrystallization from a different solvent system may be necessary. Column Chromatography: For closely related impurities, column chromatography is the most effective purification method. A suitable eluent system can be determined by TLC analysis.
Product Precipitation from Reaction In some cases, the product may precipitate directly from the reaction mixture upon cooling or addition of an anti-solvent like water.[1]This can be an effective initial purification step. However, the precipitate should be thoroughly washed to remove any occluded starting materials or solvent. Further purification by recrystallization is often necessary to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[1][16][17][18] Spot the reaction mixture alongside the starting amine and cyanoacetate ester on a silica gel plate. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, will allow you to visualize the consumption of starting materials and the formation of the product.[1] The disappearance of the limiting reagent typically indicates the completion of the reaction.

Q2: How do I choose the right amine and cyanoacetate ester for my synthesis?

A2: The choice of amine will be dictated by the target N-alkyl cyanoacetamide. Be mindful that sterically hindered amines will react more slowly.[2] Ethyl cyanoacetate is the most commonly used ester due to its commercial availability and relatively low cost.[1] Methyl cyanoacetate can also be used.

Q3: Can I use microwave synthesis for this reaction?

A3: Yes, microwave-assisted synthesis is an excellent method for preparing N-alkyl cyanoacetamides, often leading to shorter reaction times and higher yields compared to conventional heating.[19][20]

Q4: What are the key safety precautions I should take?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanoacetate esters and cyanoacetamides are harmful if swallowed or in contact with skin. Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis of N-benzyl-2-cyanoacetamide

Materials:

  • Ethyl cyanoacetate

  • Benzylamine

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask, combine ethyl cyanoacetate (1 equivalent) and benzylamine (1 equivalent) in ethanol.

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add deionized water to the reaction mixture to precipitate the product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with deionized water.

  • Recrystallize the crude product from hot ethanol to afford pure N-benzyl-2-cyanoacetamide.

Protocol 2: Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary phase: Silica gel 60 F254

    • Mobile phase: A mixture of n-hexane and ethyl acetate (e.g., 3:1 v/v).

    • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the alkyl group protons, the methylene protons of the cyanoacetamide backbone (typically a singlet around 3.5 ppm), and the amide N-H proton (a broad singlet).

    • ¹³C NMR: Expect signals for the alkyl carbons, the methylene carbon, the nitrile carbon (around 115 ppm), and the carbonyl carbon (around 160-170 ppm).

    • Common impurities like residual solvents can be identified by their characteristic chemical shifts.[21][22][23]

  • Infrared (IR) Spectroscopy:

    • Look for characteristic stretching frequencies for the N-H bond (around 3300 cm⁻¹), the C≡N bond (around 2250 cm⁻¹), and the C=O bond of the amide (around 1650 cm⁻¹).[24]

Visualizations

reaction_workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Workup cluster_purification Purification & Characterization start Combine Amine and Cyanoacetate Ester solvent Add Anhydrous Solvent start->solvent heat Heat to Reflux or Microwave Irradiation solvent->heat tlc Monitor by TLC heat->tlc cool Cool Reaction Mixture tlc->cool precipitate Precipitate Product (add anti-solvent) cool->precipitate filter Filter and Wash Solid precipitate->filter recrystallize Recrystallize from Appropriate Solvent filter->recrystallize characterize Characterize by NMR, IR, and Melting Point recrystallize->characterize

Caption: General workflow for the synthesis of N-alkyl cyanoacetamides.

References

  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-286. Available from: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 1-100. Available from: [Link]

  • Shimo, K., & Asami, R. (1957). Cyanoacetamide Synthesis in Liquid Ammonia. Science Reports of the Research Institutes, Tohoku University, Series A, Physics, Chemistry and Metallurgy, 9, 328-335.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • ResearchGate. (n.d.). Yields and melting point of N-alkyl and N-cycloalkyl cyanoacetamides. Available from: [Link]

  • Rauf, A., et al. (2015). Synthesis of novel cyanoacetamides derivatives and their urease inhibition studies. European Journal of Chemistry, 6(2), 163-168.
  • ResearchGate. (n.d.). Scheme 3 Dialkylation of methyl cyanoacetate 2. Available from: [Link]

  • ResearchGate. (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H) and 13 C-NMR (C=O) chemical shifts in N-alkyl and N-cycloalkyl cyanoacetamides. Available from: [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (n.d.). ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available from: [Link]

  • Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. (2017). Organic Chemistry Frontiers. Available from: [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available from: [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Available from: [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]

  • Recrystallization-2.doc.pdf. (n.d.). Available from: [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Available from: [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ResearchGate. (n.d.). 2-Cyanoacetamide. Available from: [Link]

  • Uddin, M. J., et al. (2022).
  • Wikipedia. (n.d.). Cyanoacetamide. Available from: [Link]

  • Solvent effects on reaction rates. (n.d.). ResearchGate. Available from: [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Helmy, S. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 60–64.
  • US P
  • ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Available from: [Link]

  • ResearchGate. (2024, April 2). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. Available from: [Link]

  • CN P
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 716-722.

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Technical Support Center: Optimizing Catalyst Selection for Cyanoacetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyanoacetamide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for reactions involving cyanoacetamide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and enhance your experimental outcomes.

Cyanoacetamide and its derivatives are highly versatile building blocks in organic synthesis, crucial for creating a wide array of heterocyclic compounds, pharmaceuticals, and fine chemicals.[1][2][3] The success of these syntheses often hinges on the judicious selection of a catalyst. This guide provides a structured approach to catalyst selection through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions involving cyanoacetamide, and what are the first-line catalyst choices for each?

A1: Cyanoacetamide's reactivity is centered around its active methylene group and its potential for cyclization, making it a key player in several named reactions.[2][4]

  • Knoevenagel Condensation: This reaction involves the condensation of cyanoacetamide with an aldehyde or ketone.[1][5][6] The most common catalysts are weak bases, which are effective at deprotonating the active methylene group without causing self-condensation of the carbonyl compound.[6]

    • First-line choices: Basic amines such as piperidine, pyridine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are frequently used.[1][7] For greener chemistry approaches, heterogeneous catalysts like alumina or silica-supported bases are also effective.[8]

  • Gewald Three-Component Reaction: This reaction synthesizes highly substituted 2-aminothiophenes from an aldehyde or ketone, cyanoacetamide, and elemental sulfur.[9]

    • First-line choices: A basic catalyst is required to facilitate the reaction cascade. Triethylamine is a very common and effective choice.[9] Morpholine has also been used, particularly in solvent-free conditions with a solid support like aluminum oxide.[2]

  • Synthesis of N-substituted Cyanoacetamides: This typically involves the reaction of an amine with an alkyl cyanoacetate.

    • First-line choices: While some reactions can proceed without a catalyst, basic catalysts like sodium ethoxide or butyllithium can be used to facilitate the reaction, especially with less reactive amines.[2][10]

  • Nitrosation and Subsequent Reduction: This two-step process is used to synthesize aminocyanoacetamide. The first step is the nitrosation of cyanoacetamide, followed by catalytic hydrogenation.

    • Nitrosation: This step is typically acid-catalyzed, using a nitrite salt (e.g., sodium nitrite) in the presence of an acid like hydrochloric or acetic acid.[11][12]

    • Hydrogenation: The subsequent reduction of the nitroso group is achieved through catalytic hydrogenation. Noble metal catalysts are preferred. A common choice is platinum on a carbon support (Pt/C).[13][14]

Q2: Should I choose a homogeneous or a heterogeneous catalyst for my cyanoacetamide reaction?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and process economics.[15][16]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)[17][18]Different phase from reactants (e.g., solid catalyst with liquid reactants)[17][19]
Activity & Selectivity Often higher due to well-defined active sites and better interaction with reactants.[16][17]Can be less selective due to a variety of active sites on the surface.[15][19]
Reaction Conditions Generally milder temperatures and pressures are required.[15][17]May require higher temperatures and pressures to overcome diffusion limitations.[15][19]
Catalyst Separation Difficult and can be expensive, often requiring extraction or distillation.[15]Easy separation from the reaction mixture through simple filtration.[15][19]
Recyclability Often difficult and costly to recycle.[15][16]Generally straightforward to recover and reuse, making them more cost-effective and environmentally friendly for large-scale processes.[16]

Causality: Homogeneous catalysts often exhibit higher activity because the catalytic species are readily accessible to the reactants in the same phase, eliminating mass transfer limitations.[17] However, this same-phase nature makes their separation from the product challenging. Heterogeneous catalysts, while potentially having lower activity due to diffusion limitations, offer significant advantages in process simplicity and sustainability due to their easy separation and recyclability.[15][16]

Q3: My reaction is showing low yield. What are the common causes and how can I address them?

A3: Low yields in cyanoacetamide reactions can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using techniques like TLC or HPLC.[20] If the reaction has stalled, consider increasing the reaction time or cautiously increasing the temperature. You might also consider a slight increase in catalyst loading.[20]

  • Side Reactions: The formation of undesired byproducts can significantly reduce the yield of the target molecule.

    • Troubleshooting: Analyze the crude reaction mixture to identify byproducts.[20] Common side reactions include self-condensation of the starting materials or further reactions of the product. Adjusting the stoichiometry of reactants or the rate of addition of one reactant to another can minimize these.[21]

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Troubleshooting: This is a more complex issue. See the detailed troubleshooting guide on catalyst deactivation below.

  • Product Decomposition: The desired product might be unstable under the reaction or work-up conditions.

    • Troubleshooting: If you suspect product decomposition, for instance, due to the thermal instability of cyanoacetic acid derivatives, try running the reaction at a lower temperature.[22] Also, ensure that the work-up conditions (e.g., pH, temperature) are not too harsh.[20]

Troubleshooting Guides

Guide 1: Low Yield and Side Product Formation in Knoevenagel Condensation

Problem: You are performing a Knoevenagel condensation of an aromatic aldehyde with cyanoacetamide using piperidine as a catalyst, but the yield is low, and you observe significant amounts of a byproduct.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.

Detailed Steps & Explanations:

  • Analyze the Reaction Mixture: Before any changes, it is critical to understand the composition of your crude product. Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify unreacted starting materials and the presence of byproducts.[20]

  • Address Incomplete Conversion: If significant amounts of starting materials remain, the reaction may need more time or energy to proceed to completion.

    • Protocol: Extend the reaction time, checking for progress every hour. If the reaction is still sluggish, consider a modest increase in temperature (e.g., by 10 °C). Be aware that higher temperatures can also promote side reactions.[20]

  • Identify and Mitigate Byproduct Formation:

    • Michael Addition: The initial Knoevenagel product, an α,β-unsaturated cyanoacetamide, can sometimes react with another molecule of deprotonated cyanoacetamide in a Michael addition. This is more likely with highly reactive substrates and strongly basic conditions.

      • Solution: Switch to a milder, less basic catalyst like an amino acid (e.g., glycine) or a heterogeneous catalyst.[8] This can temper the reactivity and favor the initial condensation.

    • Aldehyde Self-Condensation (Cannizzaro or Aldol): If you are using a strong base, the aldehyde may undergo self-condensation.[6]

      • Solution: A simple yet effective technique is to add the aldehyde dropwise to the reaction mixture containing the cyanoacetamide and the catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring self-condensation.[21]

  • Optimize Work-up and Isolation: Product can be lost during the work-up and purification steps.[21]

    • Protocol: Ensure that the pH during aqueous extraction is appropriate for your product's solubility and stability. When performing crystallization, ensure the solvent choice and cooling rate are optimized to maximize recovery.[23]

Guide 2: Catalyst Deactivation

Problem: Your reaction starts well but then slows down or stops before completion, suggesting catalyst deactivation. This is a common issue in both homogeneous and heterogeneous catalysis.[24][25]

Common Causes and Solutions:

Cause of DeactivationDescriptionMitigation Strategies
Poisoning Strong chemisorption of impurities or byproducts onto the catalyst's active sites, blocking them from participating in the reaction.[24][26] Common poisons include sulfur and nitrogen compounds.[26]- Purify reactants and solvents before use. - For heterogeneous catalysts, consider adding a sacrificial agent or a guard bed to trap poisons before they reach the main catalyst bed.
Coking/Fouling The deposition of carbonaceous materials (coke) or heavy organic residues on the catalyst surface and within its pores, leading to physical blockage of active sites.[24][27]- Lower the reaction temperature. - Adjust the reactant feed composition. - For heterogeneous catalysts, periodic regeneration by controlled oxidation (burning off the coke) can restore activity.
Sintering/Thermal Degradation At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area. The support material can also degrade.[24][26] This is generally irreversible.- Operate at the lowest possible temperature that still provides a reasonable reaction rate. - Choose a more thermally stable catalyst support. - For supported metal catalysts, select systems with strong metal-support interactions to inhibit particle migration.
Leaching For heterogeneous catalysts, the active catalytic species can dissolve into the reaction medium, leading to a loss of solid catalyst and potential contamination of the product with a homogeneous catalyst.[28]- Choose a solvent that does not promote the dissolution of the active species. - Chemically anchor the active species more strongly to the support.

Visualizing Deactivation Mechanisms:

Caption: Common mechanisms of catalyst deactivation.

Experimental Protocols

Protocol 1: DABCO-Catalyzed Knoevenagel Condensation

This protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient basic catalyst.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (10 mmol) and cyanoacetamide (12 mmol) to a suitable solvent (e.g., ethanol, 20 mL).

  • Catalyst Addition: Add DABCO (2 mmol, 20 mol%) to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours at room temperature.

  • Work-up: Upon completion, dilute the reaction mixture with water (30 mL).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (2 x 20 mL).

  • Purification: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of a Nitroso-Cyanoacetamide Derivative

This protocol is for the reduction step to form an amino-cyanoacetamide derivative using a heterogeneous catalyst.[13]

  • Reactor Preparation: To an inert hydrogenation reactor, add the platinum on carbon catalyst (e.g., 5% Pt/C). Add a suitable solvent, such as methanol.

  • Substrate Addition: Add the nitroso-cyanoacetamide derivative (1 equivalent) to the catalyst suspension.

  • Inerting and Hydrogenation: Purge the reactor with nitrogen and then with hydrogen. Pressurize the reactor with hydrogen (e.g., 2 bar) and maintain the reaction at a controlled temperature (e.g., 40-45 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Work-up: After the reaction is complete, carefully depressurize the reactor and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the solid Pt/C catalyst. The catalyst can be recovered for potential reuse.

  • Isolation: The product in the filtrate can be isolated by removing the solvent under reduced pressure and subsequent purification if necessary.

References

  • BenchChem. (n.d.). Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.
  • Rana, A., Mukherjee, S., Abirami Sundari, K., & Biswas, S. (n.d.). Knoevenagel condensation reaction between benzaldehyde and cyanoacetamide catalyzed by SNW‐1@NH2 COP. ResearchGate.
  • Tamami, B., & Fadavi, A. (2006). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. ResearchGate.
  • Unknown. (n.d.). Homogeneous vs Heterogeneous Catalysts.
  • Dömling, A., et al. (n.d.). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC.
  • BenchChem. (n.d.). Application Note and Protocol: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide from Cyanoacetamide.
  • Google Patents. (n.d.). CN1224713A - Method of producing aminocyanoacetamide.
  • Google Patents. (n.d.). HU225196B1 - Process for producing amino-cyano-acetamide.
  • BenchChem. (n.d.). Troubleshooting common side reactions in 5-cyanopentanamide synthesis.
  • Chemistry Notes. (2017). Homogenous and Heterogenous catalysts.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals.
  • ResearchGate. (n.d.). Synthesis, and Synthetic Applications of Cyanoacetamides.
  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc.
  • ResearchGate. (n.d.). Synthesis of cyanoacetamide derivatives 2aed.
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Validation & Comparative

A Comparative Guide to 2-Cyano-N-pentylacetamide and Established Antiepileptic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and better tolerability profiles is a continuous endeavor in neuroscience and pharmacology. The N-substituted acetamide and cyanoacetamide scaffolds have emerged as promising starting points for the development of new anticonvulsant agents. This guide provides a comparative overview of the potential anticonvulsant profile of 2-cyano-N-pentylacetamide, as inferred from related compounds, against a panel of well-established AEDs. We will delve into the diverse mechanisms of action, compare preclinical efficacy and neurotoxicity data, and provide detailed protocols for the foundational experimental models used in anticonvulsant drug discovery.

Mechanisms of Action: A Diverse Landscape of Neuronal Inhibition

The therapeutic effects of antiepileptic drugs are primarily achieved by dampening excessive neuronal excitability in the brain. This is accomplished through a variety of mechanisms that target different aspects of synaptic transmission and neuronal membrane function.

Established Antiepileptic Drugs:

  • Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine): These drugs act by binding to voltage-gated sodium channels, stabilizing them in the inactive state. This action selectively inhibits the sustained high-frequency firing of neurons that is characteristic of seizures, without affecting normal low-frequency neuronal activity.[1][2][3]

  • GABA Enhancers (e.g., Phenobarbital, Valproate): This class of drugs enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Phenobarbital, a barbiturate, increases the duration of chloride channel opening at the GABA-A receptor, leading to prolonged neuronal hyperpolarization.[4][5][6] Valproate has a broader mechanism, which includes increasing GABA levels by inhibiting its degradation and, to some extent, blocking voltage-gated sodium channels.[7][8][9][10]

  • Calcium Channel Blockers: Certain AEDs target voltage-gated calcium channels, which are involved in neurotransmitter release. By inhibiting these channels, they can reduce the release of excitatory neurotransmitters.

  • Synaptic Vesicle Protein 2A (SV2A) Ligands (e.g., Levetiracetam): Levetiracetam has a unique mechanism of action, binding to the synaptic vesicle protein 2A (SV2A).[11] The precise downstream effects are still under investigation, but this interaction is thought to modulate neurotransmitter release.

N-substituted Cyanoacetamides:

The exact mechanism of action for N-substituted cyanoacetamides is not definitively established. However, based on the activity of related acetamide derivatives in preclinical models, it is hypothesized that they may also modulate voltage-gated sodium channels, similar to phenytoin and carbamazepine. Further research is necessary to elucidate the specific molecular targets of this chemical class.

AED_Mechanisms cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel SV2A SV2A GABA_T GABA Transaminase GABA_A GABA-A Receptor Phenytoin Phenytoin Phenytoin->Na_channel Inhibits Carbamazepine Carbamazepine Carbamazepine->Na_channel Inhibits Cyanoacetamides N-substituted Cyanoacetamides (Hypothesized) Cyanoacetamides->Na_channel Inhibits Valproate Valproate Valproate->Na_channel Inhibits Valproate->GABA_T Inhibits Phenobarbital Phenobarbital Phenobarbital->GABA_A Enhances Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to

Caption: Putative Mechanisms of Action of Antiepileptic Drugs.

Comparative Efficacy and Neurotoxicity

The preclinical evaluation of anticonvulsant compounds relies on standardized animal models to determine their efficacy and potential for adverse effects. The median effective dose (ED50) in the Maximal Electroshock (MES) test indicates efficacy against generalized tonic-clonic seizures, while the median toxic dose (TD50) in the Rotarod test assesses motor impairment and neurotoxicity. The Protective Index (PI = TD50/ED50) is a crucial measure of a drug's therapeutic window.

Compound ClassSpecific Compound/AnalogMES ED50 (mg/kg, i.p., mice)Rotarod TD50 (mg/kg, i.p., mice)Protective Index (PI)
N-substituted Acetamides N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100>300>3
N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamide100 (at 4h)>300>3
Sodium Channel Blockers Phenytoin~9.5~66~6.9
Carbamazepine~8.8~53.6~6.1
GABA Enhancers Valproate~272~426~1.6
Phenobarbital~21~64~3.0
SV2A Ligand LevetiracetamInactive in MES~1601N/A

Note: Data for N-substituted acetamides are from studies on related, more complex analogs and are intended for illustrative purposes. Data for standard AEDs are compiled from various preclinical studies and may vary depending on the specific experimental conditions.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. Animals are acclimatized to the laboratory environment for at least one week before the experiment.

  • Drug Administration: The test compound or a vehicle control is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.

  • Pre-treatment Time: The test is conducted at the time of peak effect of the drug, which is determined in preliminary studies (typically 30-60 minutes for i.p. administration).

  • Electrode Placement: Corneal electrodes are used. A drop of saline is applied to the eyes to ensure good electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes using an electroconvulsometer.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The number of animals protected in each group is recorded, and the ED50 is calculated using probit analysis.

MES_Workflow start Start acclimatize Acclimatize Mice start->acclimatize drug_admin Administer Test Compound (i.p. or p.o.) acclimatize->drug_admin wait Wait for Peak Effect Time drug_admin->wait stimulate Apply Corneal Electrical Stimulus (50 mA, 60 Hz, 0.2s) wait->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observe->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analyze Calculate ED50 protected->analyze not_protected->analyze end End analyze->end

Caption: Workflow for the Maximal Electroshock (MES) Test.
Rotarod Test for Neurotoxicity

The Rotarod test is widely used to assess motor coordination, balance, and potential neurological deficits induced by a test compound.

Methodology:

  • Animal Training: Mice are trained to stay on a rotating rod (e.g., 3 cm diameter, rotating at 5-10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the test.

  • Drug Administration: On the test day, the compound or vehicle is administered to the trained animals.

  • Testing: At the time of peak effect, each mouse is placed on the rotating rod.

  • Observation: The time the animal remains on the rod is recorded. The inability to stay on the rod for a predetermined cut-off time (e.g., 1 minute) is considered a positive indication of neurotoxicity.

  • Data Analysis: The number of animals failing the test at each dose is recorded, and the TD50 is calculated.

Rotarod_Workflow start Start train Train Mice on Rotarod start->train drug_admin Administer Test Compound train->drug_admin wait Wait for Peak Effect Time drug_admin->wait place_on_rod Place Mouse on Rotating Rod wait->place_on_rod observe Record Time on Rod place_on_rod->observe endpoint Fell off before Cut-off Time? observe->endpoint neurotoxic Neurotoxic Effect endpoint->neurotoxic Yes no_neurotoxic No Neurotoxic Effect endpoint->no_neurotoxic No analyze Calculate TD50 neurotoxic->analyze no_neurotoxic->analyze end End analyze->end

Caption: Workflow for the Rotarod Neurotoxicity Test.

Discussion and Future Directions

The comparative data, while indirect for this compound, suggests that the N-substituted acetamide class of compounds may possess anticonvulsant activity, particularly in models of generalized tonic-clonic seizures like the MES test. The illustrative analogs show a promising Protective Index, suggesting a potentially favorable therapeutic window.

Compared to established sodium channel blockers like phenytoin and carbamazepine, the potency of the example acetamides appears to be lower. However, their potentially wider therapeutic window (higher PI) could translate to a better side-effect profile, a critical consideration in the chronic management of epilepsy.

The inactivity of Levetiracetam in the MES test highlights the importance of using a battery of preclinical models to characterize the full anticonvulsant potential of a novel compound, as different models are sensitive to different mechanisms of action.

Future research should focus on the direct synthesis and evaluation of this compound and a series of N-alkyl-cyanoacetamides to establish a clear structure-activity relationship. Elucidating the precise molecular target and mechanism of action will be crucial for the rational design of more potent and safer derivatives.

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Navigating the Landscape of Anticonvulsant Efficacy: A Comparative Analysis of 2-Cyano-N-Substituted Acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsants

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The mainstay of treatment remains antiepileptic drugs (AEDs), which aim to suppress seizure activity. The core challenge in contemporary drug discovery is the development of novel AEDs with improved efficacy and a wider therapeutic window, minimizing dose-limiting side effects. The 2-cyanoacetamide scaffold has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active agents, particularly anticonvulsants. This guide provides a comparative analysis of the anticonvulsant efficacy of structural analogs of 2-cyano-N-substituted acetamides, with a focus on elucidating key structure-activity relationships (SAR). While direct comparative data for 2-cyano-N-pentylacetamide is limited in publicly available literature, this guide will synthesize findings from broader N-substituted acetamide and cyanoacetamide analogs to provide valuable insights for researchers in medicinal chemistry and pharmacology.

The rationale for exploring this chemical space lies in the structural resemblance of some analogs to established AEDs and their potential to interact with key neuronal targets. The primary mechanism of action for many effective anticonvulsants is the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials.[1][2][3] By stabilizing the inactivated state of these channels, these drugs can selectively dampen the high-frequency neuronal firing characteristic of seizures.[4] This guide will delve into the preclinical evaluation of these compounds, detailing the experimental models used to assess their anticonvulsant efficacy and neurotoxicity, thereby providing a comprehensive framework for future drug development endeavors.

Comparative Efficacy of N-Substituted Acetamide Analogs

The anticonvulsant potential of novel compounds is typically assessed in preclinical rodent models that mimic different seizure types. The two most widely used screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5] The MES test is a model for generalized tonic-clonic seizures, and drugs effective in this model, like phenytoin and carbamazepine, often act by blocking voltage-gated sodium channels.[6][7] The scPTZ test, on the other hand, is a model for absence and myoclonic seizures, and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[8] Neurotoxicity is a critical parameter evaluated alongside efficacy, commonly assessed using the rotarod test, which measures motor coordination.[9][10]

A study on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed important SAR insights.[11] The anticonvulsant activity was found to be highly dependent on the nature of the substituent on the anilide moiety. Notably, compounds with a 3-(trifluoromethyl)anilide group generally exhibited greater protection in the MES screen compared to their 3-chloroanilide counterparts, which were largely inactive. This suggests that electronic and steric factors of the substituent play a crucial role in the interaction with the biological target.

Below is a table summarizing the anticonvulsant screening data for a selection of these analogs.

Compound IDR¹ (Anilide Substituent)R² (Amine Moiety)MES Screen (i.p. in mice) - Minimum Effective Dose (mg/kg)scPTZ Screen (i.p. in mice) - Minimum Effective Dose (mg/kg)Neurotoxicity (NT) (i.p. in mice) - Minimum Toxic Dose (mg/kg)
12 3-Cl4-Methylpiperazin-1-yl100 (at 0.5h)> 300Not Reported
13 3-ClMorpholin-4-yl100 (at 0.5h), 300 (at 4h)> 300300 (at 0.5h)
14 3-CF₃4-Phenylpiperazin-1-yl100 (at 4h)> 300300 (at 0.5h & 4h)
16 3-CF₃4-(4-Chlorophenyl)piperazin-1-yl100 (at 4h)> 300> 300
18 3-CF₃4-(2-Fluorophenyl)piperazin-1-yl100 (at 4h)> 300> 300
19 3-CF₃4-(4-Fluorophenyl)piperazin-1-yl300 (at 0.5h), 100 (at 4h)> 300300 (at 0.5h)
20 3-CF₃4-(3-Trifluoromethylphenyl)piperazin-1-yl100 (at 4h)> 300> 300
24 3-CF₃Morpholin-4-yl100 (at 0.5h)> 300100 (at 0.5h)
Phenytoin --30> 300100

Data synthesized from a study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[11] The time points (0.5h and 4h) indicate the time of peak effect after intraperitoneal (i.p.) administration.

The data clearly indicates that the 3-trifluoromethyl substitution on the anilide ring is favorable for anti-MES activity. For instance, compound 19 , with a 3-trifluoromethyl group and a 4-fluorophenylpiperazine moiety, showed potent activity. The delayed onset of action for some compounds (e.g., 14 , 16 , 18 , 20 ) suggests pharmacokinetic differences that influence the time to reach effective concentrations in the brain. The lack of activity in the scPTZ screen for most of these compounds suggests a mechanism of action that does not primarily involve enhancement of GABAergic neurotransmission, pointing towards a potential interaction with voltage-gated sodium channels, consistent with their efficacy in the MES test.

Experimental Methodologies: A Foundation for Reliable Comparison

To ensure the reproducibility and validity of preclinical anticonvulsant screening, standardized experimental protocols are paramount. The following sections detail the methodologies for the key in vivo assays discussed in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a well-established model for evaluating the ability of a compound to prevent the spread of seizures, predictive of efficacy against generalized tonic-clonic seizures.[6][7]

Protocol:

  • Animal Model: Adult male mice (e.g., CD-1 strain) weighing 20-30g are typically used.

  • Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses and at a predetermined time before the induction of seizures to allow for absorption and distribution.

  • Seizure Induction: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[12]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated to quantify the anticonvulsant potency of the compound.

MES_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Analysis Animal_Acclimation Animal Acclimation Compound_Prep Compound Preparation & Dosing Animal_Acclimation->Compound_Prep MES_Stimulation Maximal Electroshock Stimulation Compound_Prep->MES_Stimulation Predetermined Time Interval Observation Observation of Seizure Endpoint (Tonic Hindlimb Extension) MES_Stimulation->Observation Data_Recording Data Recording Observation->Data_Recording ED50_Calculation ED50 Calculation Data_Recording->ED50_Calculation Sodium_Channel_Modulation cluster_neuron Presynaptic Neuron Action_Potential Action Potential Propagation Na_Channel Voltage-Gated Na+ Channel Resting State Open State Inactivated State Action_Potential->Na_Channel:open Depolarization Na_Channel:open->Na_Channel:inactivated Na_Channel:inactivated->Na_Channel:resting Repolarization Vesicle_Fusion Neurotransmitter Release (e.g., Glutamate) Na_Channel:open->Vesicle_Fusion Na+ Influx Acetamide_Analog Acetamide Analog Acetamide_Analog->Na_Channel:inactivated Binds and Stabilizes

Caption: Proposed mechanism of action of acetamide anticonvulsants.

The structural variations within the analog series, such as the nature of the N-substituent, significantly impact their potency and pharmacokinetic properties. The N-pentyl group in the parent compound of interest, this compound, confers a degree of lipophilicity that is likely important for brain penetration. Future research should focus on a systematic exploration of the N-alkyl chain length and branching to optimize both anticonvulsant activity and the safety profile. Furthermore, the introduction of various substituents on an aromatic N-aryl group, as demonstrated in the literature, provides a rich avenue for modulating electronic and steric properties to enhance target engagement.

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A Comparative Analysis of N-Substituted Acetamide Anticonvulsants: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of N-Substituted Acetamides in Epilepsy

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects millions worldwide, with a significant portion of patients experiencing inadequate seizure control with currently available therapies. This therapeutic gap drives the continuous search for novel anticonvulsant agents with improved efficacy and safety profiles. Among the promising scaffolds in medicinal chemistry, N-substituted acetamides have emerged as a versatile class of compounds exhibiting a broad spectrum of anticonvulsant activity.[1][2] Their relatively simple chemical structure allows for extensive structural modifications, providing a rich landscape for exploring structure-activity relationships (SAR) and optimizing pharmacological properties.

This guide provides an in-depth comparative analysis of N-substituted acetamide anticonvulsants, designed for researchers, scientists, and drug development professionals. We will delve into the critical structural features influencing their anticonvulsant effects, compare their performance in standardized preclinical models, and elucidate their primary mechanisms of action. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for the rational design and development of next-generation antiepileptic drugs.

Comparative Efficacy and Neurotoxicity: A Data-Driven Analysis

The preclinical evaluation of anticonvulsant candidates relies on a battery of standardized in vivo assays that model different seizure types. The two most widely used screening models are the maximal electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[1][3][4] To assess the therapeutic window of these compounds, their efficacy is compared against their neurotoxicity, typically measured by the rotarod test, which evaluates motor coordination.[5][6][7][8] The protective index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), is a crucial metric for gauging the safety and tolerability of a potential drug candidate.[9][10]

Here, we present a comparative analysis of representative N-substituted acetamide derivatives from different chemical series, highlighting their performance in these key preclinical models.

Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of N-Substituted Acetamide Derivatives in Mice (Intraperitoneal Administration)

Compound ClassRepresentative CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI) (MES)Reference
N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamides Compound 20 (3-trifluoromethyl anilide derivative)52.30Inactive>500>9.56[1]
α-Substituted Acetamido-N-benzylacetamides (R,S)-2-acetamido-5-phenyl-3-pentanone----
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides Compound 1449.667.4>300>6.0
(2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides Compound 3045.6Inactive162.43.56[11]
3-Substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides Compound 668.30Inactive>300>4.39[12]
N-Substituted 2-Anilinophenylacetamides Compound 148.0Inactive>300>37.5[13]

Note: A higher PI value indicates a wider therapeutic window and a more favorable safety profile. The data presented is compiled from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Anticonvulsant Activity

The anticonvulsant potency and selectivity of N-substituted acetamides are intricately linked to their chemical structure. Through systematic modifications of different parts of the molecule, researchers have identified key pharmacophoric features that govern their biological activity.

The Crucial Role of the Aromatic and N-Substituent Groups

Studies on various series of N-substituted acetamides consistently highlight the importance of the terminal aromatic ring and the nature of the N-substituent. For instance, in the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide series, the substitution pattern on the anilide moiety significantly influences anticonvulsant activity in the MES test. Derivatives with a 3-(trifluoromethyl) group on the anilide ring were found to be particularly active, while many of the corresponding 3-chloroanilide analogs were inactive.[1] This suggests that electronic and steric properties of the substituents on the phenyl ring play a critical role in the interaction with the biological target.

Furthermore, the N-substituent itself is a key determinant of activity. In a series of α-substituted acetamido-N-benzylacetamide derivatives, quantitative structure-activity relationship (QSAR) studies have demonstrated that properties such as the partial charge at the C-terminal carbonyl carbon and the number of hydrogen bond donors and acceptors in the α-substituent are correlated with anticonvulsant activity in the MES test.[14]

Caption: Key structural components of N-substituted acetamides influencing anticonvulsant activity.

Mechanism of Action: Targeting Neuronal Excitability

The primary mechanism of action for many N-substituted acetamide anticonvulsants is the modulation of voltage-gated sodium channels.[15][16][17] These channels are crucial for the initiation and propagation of action potentials in neurons. During a seizure, there is excessive and synchronized firing of neurons, which is driven by the rapid opening and closing of sodium channels.

N-substituted acetamides are believed to exert their anticonvulsant effect by binding to the inactive state of the voltage-gated sodium channel.[1][18] This stabilization of the inactive state prevents the channel from returning to the resting state, thereby reducing the number of available channels that can open in response to depolarization. This leads to a use-dependent block of high-frequency neuronal firing, which is a hallmark of seizure activity, without significantly affecting normal neuronal transmission.

Some N-substituted acetamides may also exhibit activity at other targets, such as voltage-gated calcium channels or by enhancing GABAergic inhibition, contributing to their broad spectrum of anticonvulsant activity.[11][17]

MoA_Acetamides cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron AP Action Potential (High Frequency Firing) Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Activates Excitation Reduced Neuronal Excitability Na_Channel->Excitation Leads to Acetamide N-Substituted Acetamide Acetamide->Na_Channel Binds to inactive state (Use-dependent block) MES_Workflow Start Start Drug_Admin Administer Test Compound to Mice Start->Drug_Admin Wait Wait for Time of Peak Effect Drug_Admin->Wait Anesthesia Apply Topical Anesthetic to Corneas Wait->Anesthesia Stimulation Deliver Electrical Stimulus (MES) Anesthesia->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Protected Protected Observation->Protected No Not_Protected Not Protected Observation->Not_Protected Yes End End Protected->End Not_Protected->End

Caption: Experimental workflow for the Maximal Electroshock (MES) test.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold. [4][19][20][21][22]

  • Apparatus: Observation cages.

  • Animals: Male albino mice weighing 18-25 g.

  • Procedure:

    • Administer the test compound i.p. or p.o.

    • At the time of predicted peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg).

    • Place the animal in an individual observation cage.

    • Observe the animal for a period of 30 minutes for the presence or absence of clonic seizures lasting for at least 5 seconds.

    • Protection is defined as the absence of clonic seizures.

    • The ED₅₀ is calculated as the dose that protects 50% of the animals from seizures.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance to determine the potential for neurological deficits, a common side effect of anticonvulsant drugs. [5][6][7][8][23]

  • Apparatus: A rotarod apparatus consisting of a rotating rod.

  • Animals: Male albino mice.

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 1-2 minutes) in a pre-test session.

    • On the test day, administer the test compound.

    • At the time of predicted peak effect, place the animal on the rotarod, which is rotating at a challenging speed (e.g., 20-40 rpm) or an accelerating speed.

    • Record the latency to fall from the rod.

    • A significant decrease in the time spent on the rod compared to vehicle-treated controls indicates motor impairment.

    • The TD₅₀, the dose at which 50% of the animals exhibit motor impairment, is calculated.

Conclusion and Future Directions

N-substituted acetamides represent a promising and versatile class of anticonvulsant agents with significant potential for the development of new epilepsy therapies. Their efficacy in preclinical models, particularly the MES test, and their primary mechanism of action as voltage-gated sodium channel blockers, make them attractive candidates for further investigation. The ability to fine-tune their pharmacological properties through chemical modification offers a clear path for lead optimization.

Future research in this area should focus on:

  • Improving the Therapeutic Index: Synthesizing novel analogs with a wider gap between anticonvulsant efficacy and neurotoxicity.

  • Broadening the Spectrum of Activity: Exploring modifications that confer activity in both MES and scPTZ models, suggesting a broader clinical utility.

  • Elucidating Secondary Mechanisms: Investigating potential interactions with other targets in the central nervous system that may contribute to their anticonvulsant profile and could be exploited for synergistic effects.

  • Pharmacokinetic Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to ensure that promising compounds have suitable drug-like properties for in vivo applications.

By leveraging the insights from comparative analyses and a deep understanding of their structure-activity relationships and mechanisms of action, the scientific community can continue to advance the development of N-substituted acetamides as safer and more effective treatments for epilepsy.

References

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

  • BenchChem. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

  • Obniska, J., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. PubMed. [Link]

  • Slideshare. (2018). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. [Link]

  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace. [Link]

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  • Wawer, M. J., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route... [Link]

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  • YouTube. (2023). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. [Link]

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Validating the Anticonvulsant Potential of 2-cyano-N-pentylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics for epilepsy, a significant portion of the global population continues to seek more effective and safer treatment options. This guide provides a comprehensive framework for validating the anticonvulsant activity of the novel compound, 2-cyano-N-pentylacetamide. As direct preclinical data for this specific molecule is not yet publicly available, we will leverage published data from structurally analogous N-substituted acetamide derivatives to establish a robust, data-driven hypothesis of its potential efficacy and safety profile. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for its evaluation.

Introduction: The Rationale for Investigating this compound

The acetamide scaffold is a well-established pharmacophore in the landscape of anticonvulsant drug discovery. Numerous derivatives have demonstrated significant efficacy in preclinical models, suggesting a high potential for this chemical class to yield novel antiepileptic drugs (AEDs)[1][2]. The introduction of a cyano group and an N-pentyl substituent in this compound presents an intriguing modification. The lipophilic pentyl chain may enhance blood-brain barrier penetration, a critical factor for central nervous system targets, while the cyanoacetamide moiety could be pivotal for interacting with key neuronal targets.

This guide will compare the hypothesized activity of this compound with two widely prescribed AEDs with distinct mechanisms of action: Valproic Acid, a broad-spectrum AED, and Levetiracetam, a newer generation drug with a unique mechanism.

Comparative Framework: Benchmarking Against Established Anticonvulsants

A thorough validation of a novel anticonvulsant candidate necessitates a direct comparison with existing therapies.

  • Valproic Acid (VPA): A broad-spectrum AED effective against various seizure types. Its multifaceted mechanism of action includes enhancing GABAergic inhibition, blocking voltage-gated sodium channels, and inhibiting T-type calcium channels[3].

  • Levetiracetam (LEV): Known for its unique mechanism of action, primarily involving binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release[4].

By comparing the performance of this compound in preclinical models to that of VPA and LEV, we can ascertain its potential clinical utility and novelty.

Experimental Validation: Gold-Standard Preclinical Models

To comprehensively assess the anticonvulsant profile of this compound, a battery of well-validated in vivo models is essential. The following protocols for the Maximal Electroshock (MES) and pentylenetetrazol (PTZ) seizure models are considered the gold standard in preclinical anticonvulsant screening[5][6].

Maximal Electroshock (MES) Seizure Model

The MES test is a reliable model for generalized tonic-clonic seizures and is particularly effective in identifying compounds that prevent seizure spread[6].

Experimental Protocol: MES Test

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Administer this compound, Valproic Acid, Levetiracetam, or vehicle control intraperitoneally (i.p.).

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption and distribution.

  • Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. Abolition of this phase is considered protection.

  • Dose-Response: Test a range of doses to determine the median effective dose (ED50), the dose that protects 50% of the animals.

Pentylenetetrazol (PTZ)-Induced Seizure Model

The subcutaneous PTZ (scPTZ) test is a model for myoclonic and absence seizures, identifying compounds that raise the seizure threshold[6][7].

Experimental Protocol: scPTZ Test

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Drug Administration: Administer the test compound, comparator drugs, or vehicle control i.p.

  • Pre-treatment Time: A 30-minute pre-treatment time is standard.

  • Chemoconvulsant Injection: Administer a subcutaneous injection of PTZ at a dose known to induce clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Observation: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.

  • Dose-Response: Determine the ED50 for each compound.

Neurotoxicity Screening

Assessing the therapeutic index requires an evaluation of a compound's side-effect profile. The rotarod test is a standard method for assessing motor impairment and neurotoxicity.

Experimental Protocol: Rotarod Test

  • Apparatus: A rotating rod (e.g., 3 cm diameter) set at a constant speed (e.g., 6-10 rpm).

  • Training: Pre-train the animals to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

  • Drug Administration: Administer the test compounds at various doses.

  • Testing: At the time of peak effect, place the animals on the rotarod and record the time they are able to maintain their balance.

  • Endpoint: The inability to remain on the rod for a predetermined time indicates neurotoxicity.

  • Dose-Response: Calculate the median toxic dose (TD50), the dose at which 50% of the animals fail the test.

Data Presentation and Comparative Analysis

The efficacy and safety of this compound can be quantified and compared to standard AEDs using the data obtained from the aforementioned models.

Table 1: Comparative Anticonvulsant Profile (Hypothetical Data)

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
This compoundHypothesized ValueHypothesized ValueHypothesized ValueCalculated Value
Valproic Acid~200-250~150-200~400-450~2
Levetiracetam>3000~30-50>1500>30 (for scPTZ)

Note: Values for Valproic Acid and Levetiracetam are approximate and can vary based on experimental conditions. The values for this compound are to be determined experimentally.

A higher Protective Index (PI) indicates a wider therapeutic window, signifying a more favorable safety profile. Based on structure-activity relationship studies of related acetamide derivatives, it is plausible to hypothesize that this compound will exhibit activity in the MES model, with its efficacy in the scPTZ model being more variable[8][9].

Mechanistic Insights and Structure-Activity Relationships

While the precise mechanism of action for this compound remains to be elucidated, insights can be drawn from its structural analogs. Many acetamide-based anticonvulsants are known to interact with voltage-gated sodium channels, thereby reducing neuronal hyperexcitability[1]. The cyano group may also play a role in modulating ion channel function or interacting with other neuronal targets.

The N-pentyl chain is a critical feature. Structure-activity relationship studies on N-alkylacetamides often reveal an optimal alkyl chain length for anticonvulsant activity, balancing lipophilicity for blood-brain barrier penetration with the appropriate conformation for target binding.

Visualizing the Validation Workflow and Proposed Mechanism

To clearly delineate the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Preclinical Validation Workflow A Compound Synthesis (this compound) B Acute Toxicity (LD50) A->B C Anticonvulsant Screening A->C F Neurotoxicity (Rotarod Test) A->F D MES Model (Tonic-Clonic Seizures) C->D E scPTZ Model (Myoclonic/Absence Seizures) C->E G Data Analysis D->G E->G F->G H ED50 Determination G->H I TD50 Determination G->I J Protective Index (PI) Calculation H->J I->J K Comparative Analysis vs. Valproic Acid & Levetiracetam J->K

Caption: Experimental workflow for validating the anticonvulsant activity.

G cluster_1 Hypothesized Mechanism of Action Compound This compound Na_Channel Voltage-Gated Sodium Channel Compound->Na_Channel Modulation (?) Ca_Channel Voltage-Gated Calcium Channel Compound->Ca_Channel Modulation (?) GABA_R GABA-A Receptor Compound->GABA_R Modulation (?) SV2A SV2A Protein Compound->SV2A Binding (?) Reduced_Excitability Reduced Neuronal Excitability Na_Channel->Reduced_Excitability Ca_Channel->Reduced_Excitability Increased_Inhibition Increased Neuronal Inhibition GABA_R->Increased_Inhibition SV2A->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Increased_Inhibition->Anticonvulsant_Effect

Caption: Potential molecular targets for this compound.

Conclusion and Future Directions

The validation of this compound as a potential anticonvulsant requires a systematic and comparative approach. Based on the known activities of its structural analogs, there is a strong rationale to hypothesize its efficacy, particularly in models of generalized tonic-clonic seizures. The experimental framework detailed in this guide provides a clear path for obtaining the necessary preclinical data to support or refute this hypothesis.

Should this compound demonstrate a promising anticonvulsant profile and a favorable safety margin, further investigations would be warranted. These would include elucidation of its precise mechanism of action, pharmacokinetic and pharmacodynamic studies, and evaluation in chronic models of epilepsy. The journey of a novel compound from the bench to the bedside is arduous, but with rigorous and well-designed preclinical validation, promising candidates like this compound can be effectively advanced.

References

  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide, and its saturated cyclohexane and norbornene analogs. European Journal of Medicinal Chemistry, 46(9), 4647-4654. [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. [Link]

  • Metcalf, C. S., et al. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Frontiers in Neurology, 8, 93. [Link]

  • Transpharmation. (n.d.). Epilepsy | Preclinical Neuroscience. Retrieved from [Link]

  • Dudley, A. C., et al. (2018). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Journal of Medicinal Chemistry, 61(21), 9596-9611. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 962-969. [Link]

  • Siddiqui, N., et al. (2013). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. Bioorganic & Medicinal Chemistry Letters, 23(15), 4438-4441. [Link]

  • Plech, T., et al. (2014). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. European Journal of Medicinal Chemistry, 76, 545-555. [Link]

  • Pires, N., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Molecules, 25(22), 5469. [Link]

  • Chen, J., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences, 24(17), 13204. [Link]

  • Romoli, M., et al. (2019). Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences. Current Neuropharmacology, 17(2), 116-127. [Link]

  • Palmer, G. C., et al. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 274(1), 334-342. [Link]

  • Wikipedia. (2023). Anticonvulsant. Retrieved from [Link]

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A Comparative Guide to In Vitro and In Silico Evaluation of Cyanoacetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of cyanoacetamide derivatives, focusing on their evaluation through essential in vitro and in silico methodologies. We will explore the causality behind experimental choices, detail validated protocols, and present comparative data to guide researchers and drug development professionals in this promising area of medicinal chemistry.

Introduction: The Versatility of the Cyanoacetamide Scaffold

The cyanoacetamide core is a privileged scaffold in medicinal chemistry, characterized by a reactive methylene group flanked by electron-withdrawing cyano and amide functionalities.[1] This unique electronic arrangement makes cyanoacetamide derivatives not only versatile synthons for a wide array of heterocyclic compounds but also confers a broad spectrum of biological activities.[2] Researchers have successfully explored these derivatives as potent anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[3][4] The power of modern drug discovery lies in the synergistic combination of computational (in silico) prediction and biological (in vitro) validation. This guide will dissect this integrated approach, providing a framework for the rational design and evaluation of novel cyanoacetamide-based therapeutic candidates.

Part 1: In Vitro Biological Evaluation

In vitro (Latin for "in the glass") studies are the cornerstone of preclinical research, allowing for the assessment of a compound's biological activity in a controlled, non-living environment, typically using cell cultures or isolated proteins.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a primary application for cyanoacetamide derivatives. Their mechanism often involves the inhibition of key signaling proteins that are dysregulated in cancer, such as protein kinases, or the induction of apoptosis (programmed cell death).[5]

The following table summarizes the cytotoxic activity of representative cyanoacetamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency, indicating the concentration required to inhibit 50% of the biological process. A lower IC₅₀ value signifies higher potency.

Compound IDStructureTarget Cell LineIC₅₀ (µM)Reference
Compound 11 N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivativeHepG2 (Liver)5.46[5]
Compound 12 N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) derivativePC3 (Prostate)6.23[5]
Compound 6c Phenothiazine-cyanoacetamide conjugateAsPC1 (Pancreatic)1.89[4]
Compound 6c Phenothiazine-cyanoacetamide conjugateSW1990 (Pancreatic)2.12[4][6]
Compound 6a Pyridopyrazolo-triazine derivativeMCF-7 (Breast)11.71[2]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the test cyanoacetamide derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate p2 Prepare Serial Dilutions of Test Compounds e1 Treat Cells with Compounds p2->e1 e2 Incubate for 48-72h e1->e2 e3 Add MTT Reagent e2->e3 e4 Incubate for 4h e3->e4 e5 Solubilize Formazan Crystals e4->e5 a1 Read Absorbance (570 nm) e5->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow of the MTT assay for cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents. Cyanoacetamide derivatives have shown promise, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDStructureTarget MicroorganismMIC (µg/mL)Reference
Compound 6g Pyrazole derivativeStaphylococcus aureus (MDR)16 - 32[2]
Compound 5 α,β-unsaturated derivativeStaphylococcus aureusNot specified (qualitative)[3][7]
Compound 4n 4H-Chromene derivativeE. coli / S. aureusGood activity[8]
Compound 4p 4H-Chromene derivativeE. coli / S. aureusGood activity[8]

This method determines the MIC of a substance by testing its effect on the growth of a microorganism in a liquid broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Prepare Standardized Bacterial Inoculum p2 Perform 2-fold Serial Dilution of Compounds in 96-well Plate e1 Inoculate Wells with Bacteria p2->e1 e2 Incubate Plate at 37°C for 18-24h e1->e2 a1 Visually Inspect for Turbidity e2->a1 a2 Identify Lowest Concentration with No Growth a1->a2 a3 Record MIC Value a2->a3

Caption: Workflow of the broth microdilution method.

Part 2: In Silico Computational Analysis

In silico (Latin for "in silicon") studies use computer simulations to predict the properties of molecules, accelerating the drug discovery process by prioritizing the most promising candidates for synthesis and in vitro testing.[10]

Molecular Docking: Predicting Target Engagement

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, e.g., a cyanoacetamide derivative) when bound to a second (a receptor, e.g., a protein target) to form a stable complex.[11] The primary goal is to predict the binding affinity and mode, which are often quantified by a docking score (in kcal/mol). A more negative score typically indicates a more favorable binding interaction.

Compound IDTarget Protein (PDB ID)Target Disease/OrganismDocking Score (kcal/mol)Reference
Compound 5 Staphylococcus aureus Tyrosyl-tRNA synthetase (5MM8)Bacterial Infection-7.7[3][7]
Compound 6g DNA GyraseBacterial InfectionHigher affinity than ciprofloxacin[2]
Compound 6a Protein Kinase (5IVE)Cancer-7.82[2]
TP1 EHMT2 (7BUC)β-Thalassemia-10.7[12]

This protocol outlines the general steps using widely accepted software like AutoDock.[10]

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding polar hydrogen atoms, and assigning atomic charges.

    • Define the binding site (active site) by creating a grid box that encompasses the region where the natural ligand binds.

  • Ligand Preparation:

    • Draw the 2D structure of the cyanoacetamide derivative and convert it to a 3D structure.

    • Perform energy minimization to obtain a stable conformation.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

  • Docking Execution:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various binding poses of the ligand within the receptor's active site.[10]

  • Analysis of Results:

    • Analyze the output to identify the pose with the lowest binding energy.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site.[12]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p1 Prepare Receptor (Protein) p2 Prepare Ligand (Compound) d1 Define Binding Site Grid Box p2->d1 d2 Run Docking Algorithm d1->d2 a1 Rank Poses by Binding Energy d2->a1 a2 Visualize Best Pose a1->a2 a3 Analyze Key Interactions (H-bonds, etc.) a2->a3

Caption: General workflow for molecular docking.

ADMET Prediction: Profiling Drug-Likeness

ADMET stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Predicting these pharmacokinetic and toxicological properties early is crucial to avoid late-stage failures in drug development.[13][14] Machine learning models trained on large datasets are now commonly used to predict these characteristics from a molecule's structure.[15]

Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five. Violations of these rules may indicate potential problems with bioavailability.

Compound IDPropertyPredicted Value/OutcomeReference
Derivatives 5-9 Drug-likenessDesirable properties[5]
Pyridine-2-one derivatives Lipinski's & Veber's RulesNo violations[2]
Pyridine-2-one derivatives Toxicity PredictionNon-mutagenic, Non-cytotoxic[2]
Compound 5 Drug-likenessMeets all criteria[3][7]
  • Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string or draw the structure of the cyanoacetamide derivative.

  • Select Platform: Use a validated online prediction platform or standalone software (e.g., SwissADME, ADMETlab, etc.).[16]

  • Compute Properties: Submit the structure to the server. The software calculates a range of physicochemical descriptors (e.g., molecular weight, LogP, number of hydrogen bond donors/acceptors) and uses built-in models to predict ADMET properties.

  • Analyze Output: Review the predicted data, paying close attention to:

    • Physicochemical Properties: Molecular weight, LogP, etc.

    • Pharmacokinetics: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, interaction with CYP450 enzymes.

    • Drug-Likeness: Violations of Lipinski's, Veber's, and other rules.

    • Toxicity: Predictions for mutagenicity, cardiotoxicity (hERG inhibition), etc.

G cluster_filters In Silico Filtering start Large Virtual Compound Library f1 Drug-Likeness Filters (e.g., Lipinski's Rules) start->f1 f2 ADME Prediction (Absorption, Metabolism) f1->f2 f3 Toxicity Prediction (Mutagenicity, hERG) f2->f3 end Prioritized 'Hit' Compounds for Synthesis & In Vitro Testing f3->end

Caption: The role of ADMET prediction as a filter.

Conclusion: An Integrated Future

The study of cyanoacetamide derivatives exemplifies the power of an integrated drug discovery pipeline. In silico tools, such as molecular docking and ADMET prediction, serve as a crucial first pass, enabling the rational design of molecules and the prioritization of candidates with the highest probability of success. Subsequent in vitro validation provides the essential empirical data to confirm biological activity and establish potency. The iterative cycle of computational design, synthesis, and biological testing allows for the rapid optimization of lead compounds, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

  • Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Salahi, R. (2021). Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. ResearchGate. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. MethodsX, 12, 102691. [Link]

  • Fahmy, H. T. Y., et al. (2022). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]

  • Uddin, K. M., et al. (2024). (PDF) Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and In Silico Exploration. ResearchGate. [Link]

  • Krishnan, K. G., et al. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and in vitro antioxidant and anticancer evaluations. Monash University. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. Semantic Scholar. [Link]

  • El-Metwaly, N. M., & El-Sayed, R. E. (2020). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Zenodo. [Link]

  • Krishnan, K. G., et al. (2020). Novel cyanoacetamide integrated phenothiazines: synthesis, characterization, computational studies and in vitro antioxidant and anticancer evaluations. Sci-Hub. [Link]

  • El-Sabrout, A. M., et al. (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests. ResearchGate. [Link]

  • ResearchGate. (n.d.). Cyanoacetamide derivatives reactivity. ResearchGate. [Link]

  • Uddin, K. M., et al. (2023). Design, Synthesis, and Bioevaluation of Novel Unsaturated Cyanoacetamide Derivatives: In Vitro and in Silico Exploration. ResearchGate. [Link]

  • Uddin, K. M., et al. (2024). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. [Link]

  • Chaloin, L., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]

  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Digital Chemistry. [Link]

  • Kumar, S., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. MDPI. [Link]

  • bioRxiv. (2025). Improving ADMET prediction with descriptor augmentation of Mol2Vec embeddings. bioRxiv. [Link]

  • VLS3D. (n.d.). ADMET predictions. VLS3D.COM. [Link]

  • Science.gov. (n.d.). in-silico molecular docking: Topics. Science.gov. [Link]

  • Gul, S., & Khan, M. T. (2018). Chapter 21. Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect. [Link]

  • Khan, S., et al. (2023). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. MDPI. [Link]

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A Comparative Guide to the Synthesis of 2-cyano-N-pentylacetamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-cyano-N-pentylacetamide in Modern Drug Discovery

This compound is a versatile intermediate compound increasingly recognized for its utility in the synthesis of a variety of pharmacologically active molecules. Its unique structural motif, featuring a reactive methylene group flanked by a nitrile and an N-pentyl amide, serves as a valuable scaffold for the construction of diverse heterocyclic systems. These resulting structures are often explored for their potential as novel therapeutic agents in numerous disease areas. The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in medicinal chemistry and drug development. This guide provides a comprehensive comparison of the primary synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols to inform your selection of the most appropriate method for your research needs.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies dominate the landscape for the preparation of this compound: the direct aminolysis of an alkyl cyanoacetate and the coupling of cyanoacetic acid with pentylamine using a dehydrating agent. Each approach presents a distinct profile of advantages and disadvantages in terms of reaction efficiency, cost of reagents, operational simplicity, and waste generation.

Route 1: Direct Aminolysis of Ethyl Cyanoacetate

This is often the most straightforward and atom-economical approach. The reaction involves the direct nucleophilic acyl substitution of the ethoxy group of ethyl cyanoacetate by pentylamine. The reaction can be driven to completion by heating, often without the need for a catalyst, although base catalysis can sometimes be employed to enhance the reaction rate.[1] More recently, solvent-free and microwave-assisted variations of this method have been developed to improve efficiency and align with the principles of green chemistry.[2][3]

Mechanism: The lone pair of electrons on the nitrogen atom of pentylamine attacks the electrophilic carbonyl carbon of ethyl cyanoacetate. This is followed by the elimination of ethanol to yield the desired N-pentyl amide.

Route 2: Coupling of Cyanoacetic Acid and Pentylamine via a Carbodiimide Reagent

This method is employed when the direct aminolysis is sluggish or when starting from cyanoacetic acid is more convenient. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[4][5]

Mechanism: The carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent and is readily attacked by the amine to form the amide bond. The byproduct of this reaction is a urea derivative (dicyclohexylurea, DCU), which is typically insoluble in most organic solvents and can be removed by filtration.[6][7]

Quantitative Data Comparison

The following table summarizes the key performance indicators for the different synthetic approaches to this compound, with data extrapolated from analogous reactions in the literature.

ParameterDirect Aminolysis (Conventional Heating)Direct Aminolysis (Solvent-Free/Microwave)DCC Coupling
Starting Materials Ethyl cyanoacetate, PentylamineEthyl cyanoacetate, PentylamineCyanoacetic acid, Pentylamine, DCC
Typical Solvents High-boiling point solvents (e.g., DMF, Toluene) or neatNone (Solvent-free) or minimal high-dielectric solvent (for microwave)Aprotic solvents (e.g., DCM, THF, Ethyl Acetate)
Reaction Temperature 80-120°CRoom temperature to 100°C (Microwave)0°C to Room Temperature
Reaction Time 4-12 hours5-60 minutes2-8 hours
Reported Yield Range 60-85%70-95%[2]52-90%[8]
Byproducts EthanolEthanolDicyclohexylurea (DCU)
Work-up & Purification Distillation/Evaporation, RecrystallizationFiltration, RecrystallizationFiltration of DCU, Aqueous washes, Column chromatography/Recrystallization
Cost-Effectiveness High (Inexpensive starting materials)Very High (Reduced energy and solvent costs)Moderate (DCC is an additional reagent)
Scalability GoodExcellentModerate (DCU removal can be cumbersome on a large scale)

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound via Direct Aminolysis

This protocol is adapted from a general procedure for the solvent-free synthesis of N-substituted cyanoacetamides.[2]

Materials:

  • Ethyl cyanoacetate (1.0 eq)

  • Pentylamine (1.0 eq)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (optional, for prolonged heating)

Procedure:

  • To a clean, dry round-bottom flask, add ethyl cyanoacetate and pentylamine in a 1:1 molar ratio.

  • Stir the mixture at room temperature. The reaction is often exothermic and may proceed to completion without external heating.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, gently heat the mixture to 50-60°C with continuous stirring.

  • Upon completion of the reaction (as indicated by TLC), the resulting solid or oil is the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound via DCC Coupling

This protocol is a generalized procedure for the DCC-mediated coupling of a carboxylic acid and an amine.[8][9]

Materials:

  • Cyanoacetic acid (1.0 eq)

  • Pentylamine (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Anhydrous dichloromethane (DCM) or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve cyanoacetic acid in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC to the cooled solution and stir for 15-20 minutes.

  • In a separate flask, dissolve pentylamine in anhydrous DCM.

  • Slowly add the pentylamine solution to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizing the Workflows

Synthesis_Workflows cluster_aminolysis Route 1: Direct Aminolysis cluster_dcc Route 2: DCC Coupling A1 Mix Ethyl Cyanoacetate and Pentylamine A2 Heat (optional)/ Microwave A1->A2 A3 Monitor by TLC A2->A3 A4 Purification (Recrystallization) A3->A4 A5 This compound A4->A5 D1 Dissolve Cyanoacetic Acid and DCC in Solvent D2 Add Pentylamine (0°C to RT) D1->D2 D3 Monitor by TLC D2->D3 D4 Filter DCU Byproduct D3->D4 D5 Aqueous Work-up D4->D5 D6 Purification (Chromatography/ Recrystallization) D5->D6 D7 This compound D6->D7

Caption: Comparative workflows for the synthesis of this compound.

Expert Insights and Recommendations

For routine laboratory synthesis where cost and environmental impact are key considerations, the solvent-free direct aminolysis method is highly recommended. Its operational simplicity, high atom economy, and the avoidance of hazardous solvents and coupling agents make it an attractive and sustainable choice. For small-scale, rapid synthesis, microwave-assisted aminolysis can significantly reduce reaction times.

The DCC coupling route remains a valuable alternative, particularly when starting from cyanoacetic acid is necessary or when dealing with less reactive amines (though pentylamine is sufficiently reactive for direct aminolysis). However, the formation of the DCU byproduct can complicate purification, especially on a larger scale. The use of water-soluble carbodiimides like EDC can mitigate this issue, as the corresponding urea byproduct can be removed with an aqueous wash.

References

  • Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). CYANOACETAMIDE. Organic Syntheses, 9, 36. [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025). Mediterranean Journal of Medical Research.
  • Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • ETHYL CYANOACETATE. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of cyanoacetamide derivatives 2aed | Download Table. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. Arkivoc, 2020(i), 0-0. [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.). Retrieved January 17, 2026, from [Link]

  • Xian, Z. (n.d.). Synthesis of Cyanoacetamide via DCC Coupling. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • DNA-Compatible Solid-Phase Combinatorial Synthesis of β-Cyanoacrylamides and Related Electrophiles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. [Link]

  • Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. (2014, March 25). ACS Publications. [Link]

  • DCC Coupling | PDF | Amide | Ether. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Enzymatic synthesis of N-Acylethanolamines: Direct method for the aminolysis of esters. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Ethyl Cyanoacetate Reactions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Ethyl cyanoacetate. (2023, December 29). In Wikipedia. [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Cyano-N-pentylacetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Cyano-N-pentylacetamide Analogs in CNS Disorders

For researchers, scientists, and professionals in drug development, the quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor. Among the myriad of chemical scaffolds, N-substituted acetamides have emerged as a promising class of compounds, demonstrating a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties.[1] The this compound core structure, in particular, presents a compelling starting point for the development of new chemical entities. The incorporation of a cyano group can influence the electronic and steric properties of the molecule, potentially enhancing its pharmacological profile.[2]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs. While comprehensive SAR data for a series of N-pentyl analogs is not extensively available in published literature, we can infer valuable insights from closely related N-substituted acetamide derivatives. By examining the impact of structural modifications on anticonvulsant activity and neurotoxicity, we can establish a foundational understanding to guide future research and development in this area.

Comparative Analysis of Anticonvulsant Activity: Insights from N-Substituted Acetamide Analogs

The preclinical evaluation of anticonvulsant drug candidates typically relies on a battery of standardized in vivo models. The two most common primary screening assays are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence seizures.[3] A compound's neurotoxicity is often assessed using the rotarod test, which measures motor impairment.[4] The therapeutic potential of a compound is frequently expressed as its Protective Index (PI), calculated as the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀). A higher PI value indicates a wider therapeutic window.

To elucidate the SAR of this compound analogs, we will examine data from structurally related N-substituted acetamides. The following table summarizes the anticonvulsant activity of various analogs, providing a basis for our comparative analysis.

Table 1: Comparative Anticonvulsant Activity of N-Substituted Acetamide Analogs

Compound IDStructureMES (ED₅₀ mg/kg)scPTZ (ED₅₀ mg/kg)Neurotoxicity (TD₅₀ mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
Analog 1 N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100 (at 0.5h)Inactive>300>3 (MES)
Analog 2 N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide (Compound 20)52.30Not Determined>500>9.56 (MES)
Analog 3 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide45.6>100162.43.56 (MES)
Analog 4 N-(2-hydroxyethyl)decanamide22.0Not Determined>60027.5 (MES)
Analog 5 N-(2-hydroxyethyl)stearamide20.5Not Determined>1000>48.8 (MES)

Data for Analogs 1, 2, and 3 are sourced from studies on related N-substituted acetamides and serve as a proxy for understanding potential SAR trends.[1][3] Data for Analogs 4 and 5 are from a study on N-(2-hydroxyethyl)amide derivatives.[5]

Analysis of Structure-Activity Relationships

From the comparative data, several key SAR trends can be inferred for N-substituted acetamides, which are likely applicable to the this compound series:

  • Influence of the N-Substituent : The nature of the substituent on the amide nitrogen is a critical determinant of anticonvulsant activity. The presence of aromatic and heterocyclic moieties, as seen in Analogs 1, 2, and 3, confers activity primarily in the MES test, suggesting efficacy against generalized tonic-clonic seizures.[1][3]

  • Impact of Lipophilicity : The length of the alkyl chain in N-alkylamide derivatives appears to correlate with increased potency and a better safety profile. For instance, in the N-(2-hydroxyethyl)amide series, increasing the chain length from decanamide (Analog 4) to stearamide (Analog 5) resulted in a slight increase in potency (lower ED₅₀) and a significantly higher protective index.[5] This suggests that for this compound, modifications to the pentyl chain, such as increasing its length or introducing branching, could modulate both efficacy and toxicity. A study on cannabimimetic indoles also found that an alkyl chain length of at least three carbons was required for high-affinity binding, with optimal binding occurring with a five-carbon side chain.[6]

  • Role of the Cyano Group : While not explicitly varied in the presented analogs, the cyano group at the 2-position of the acetamide is expected to influence the molecule's polarity and hydrogen bonding capacity, which can impact its interaction with biological targets.

Experimental Methodologies: A Foundation for Self-Validating Protocols

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental protocols. Here, we detail the standard methodologies for the primary in vivo anticonvulsant screening assays.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used model for identifying compounds effective against generalized tonic-clonic seizures.

Protocol:

  • Animal Preparation: Adult male Swiss albino mice are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Test compounds are typically suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizures: At a predetermined time after compound administration (e.g., 30 or 60 minutes), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of a tonic hind limb extension seizure. The abolition of this tonic extensor phase is considered the endpoint of protection.

  • Determination of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic seizure, is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is employed to identify compounds that can protect against clonic seizures, which is relevant to human absence epilepsy.

Protocol:

  • Animal Preparation: Similar to the MES test, adult male mice are used.

  • Compound Administration: Test compounds are administered as described for the MES test.

  • Induction of Seizures: A convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

  • Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic contractions of the limbs). The absence of clonic seizures is the endpoint for protection.

  • Determination of ED₅₀: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

Protocol:

  • Animal Training: Mice are trained to remain on a rotating rod (rotarod) for a specific duration (e.g., 1 or 2 minutes).

  • Compound Administration: The test compound is administered to the trained animals.

  • Performance Evaluation: At various time points after administration, the animals are placed back on the rotarod, and their ability to remain on the rod is recorded.

  • Determination of TD₅₀: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail to remain on the rotarod for the predetermined time, is calculated.

Visualizing the Path Forward: Diagrams for Clarity

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G General Structure of this compound Analogs cluster_core 2-Cyanoacetamide Core cluster_substituent N-Pentyl Group (Site of Modification) NC-CH2-C(=O) NC-CH₂-C(=O)- NH-C5H11 -NH-(CH₂)₄-CH₃ NC-CH2-C(=O)->NH-C5H11 Amide Bond

Caption: General chemical structure of this compound.

G Conceptual Workflow for SAR Studies A Design & Synthesis of Analogs B In Vivo Screening (MES & scPTZ) A->B C Neurotoxicity Assessment (Rotarod) B->C D Data Analysis (ED₅₀, TD₅₀, PI) C->D E Establish SAR D->E E->A Iterative Design

Caption: Workflow for structure-activity relationship studies.

Conclusion: Charting the Course for Novel CNS Therapeutics

The exploration of the structure-activity relationship of this compound analogs, guided by insights from related N-substituted acetamides, provides a strategic framework for the rational design of novel CNS-active compounds. The available data suggests that modifications to the N-pentyl chain, particularly those that modulate lipophilicity, are likely to have a significant impact on both anticonvulsant efficacy and the therapeutic window. The detailed experimental protocols outlined in this guide provide a robust foundation for conducting these critical preclinical evaluations. As researchers continue to unravel the complexities of CNS disorders, the systematic investigation of promising scaffolds like this compound will be instrumental in the discovery of the next generation of therapeutics.

References

  • Guan, J., et al. (2010). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(1), 263-265. [Link]

  • Shindikar, A. V., et al. (2006). Design, synthesis and in vivo anticonvulsant screening in mice of novel phenylacetamides. European Journal of Medicinal Chemistry, 41(6), 786-792. [Link]

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(5), 903-911. [Link]

  • Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-590. [Link]

  • Huffman, J. W., et al. (2000). Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug and Alcohol Dependence, 60(2), 133-140. [Link]

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A Preclinical Benchmark Analysis of 2-cyano-N-pentylacetamide Against Established Anticonvulsants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticonvulsant Therapies

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous anticonvulsant drugs are available, a significant portion of patients either do not respond adequately to existing treatments or experience debilitating side effects. This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles. In this context, the exploration of new chemical entities is paramount. This guide provides a comprehensive preclinical comparison of a novel compound, 2-cyano-N-pentylacetamide, against a panel of well-established anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid.

It is important to note that direct preclinical data for this compound is not yet publicly available. Therefore, for the purpose of this comparative analysis, we will utilize published data for a close structural analog, 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide, as a proxy to project the potential anticonvulsant profile of this compound.[1][2] This approach, while indirect, allows for a valuable preliminary assessment of this new chemical scaffold against current standards of care in preclinical models.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative efficacy, safety, and potential mechanisms of action, supported by detailed experimental protocols.

Comparative Efficacy in Preclinical Seizure Models

The initial screening of potential anticonvulsant compounds relies on well-validated animal models that predict efficacy against specific seizure types. The two most widely used primary screening models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against non-convulsive (absence) seizures.

The following table summarizes the anticonvulsant activity (Median Effective Dose, ED₅₀) and neurotoxicity (Median Toxic Dose, TD₅₀) of our proxy compound for this compound and the benchmark anticonvulsants in mice. The Protective Index (PI = TD₅₀/ED₅₀) is a crucial measure of the margin of safety of a compound.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (MES)Protective Index (scPTZ)
Proxy for this compound 45.6> 100162.43.56< 1.62
Phenytoin 9.5Inactive68.57.2-
Carbamazepine 8.8Inactive74.28.4-
Valproic Acid 2721494261.572.86

Data for the proxy compound is for 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenyl-N-(3-phenylpropyl)acetamide.[1][2]

From this data, the proxy for this compound demonstrates notable activity in the MES test, suggesting potential efficacy against generalized tonic-clonic seizures. Its Protective Index in the MES model is favorable, indicating a reasonable safety margin. However, its lack of significant activity in the scPTZ test at the doses tested suggests it may not be effective against absence seizures.

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets of anticonvulsant drugs is crucial for rational drug design and for predicting their clinical utility and potential side effects.

Established Anticonvulsants:

  • Phenytoin and Carbamazepine: These classic anticonvulsants primarily act by blocking voltage-gated sodium channels.[3] They stabilize the inactive state of these channels, which reduces the ability of neurons to fire at high frequencies, thus preventing seizure propagation.

  • Valproic Acid: This broad-spectrum anticonvulsant has multiple mechanisms of action. It can block voltage-gated sodium channels and T-type calcium channels. Additionally, it increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis.

Proposed Mechanism for N-Substituted Cyanoacetamides:

While the exact mechanism of action for this compound is yet to be fully elucidated, research on related N-substituted acetamide and α-substituted acetamide derivatives suggests that they likely function as ion channel modulators .[4] The efficacy of the proxy compound in the MES test, a model sensitive to sodium channel blockers, strongly suggests that the primary mechanism of action for this class of compounds may involve the blockade of voltage-gated sodium channels .[3][5] This would place its mechanism in a similar category to that of phenytoin and carbamazepine, focusing on the prevention of seizure spread.

Caption: Comparative Mechanisms of Action of Anticonvulsants.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the primary preclinical screening assays are provided below.

Maximal Electroshock (MES) Test Protocol

This test evaluates a compound's ability to prevent the spread of seizures.

Materials:

  • Male albino mice (20-25 g)

  • Electroconvulsometer

  • Corneal electrodes

  • 0.9% saline solution

  • Test compound, vehicle control, and positive control (e.g., Phenytoin)

Procedure:

  • Animal Preparation: Acclimatize mice to the laboratory environment for at least one hour before testing.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection). Dosing should occur at a predetermined time before the seizure induction to coincide with the peak effect of the compound.

  • Seizure Induction: At the time of peak effect, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

  • Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The ED₅₀ (the dose that protects 50% of the animals) is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol

This test assesses a compound's ability to raise the seizure threshold.

Materials:

  • Male albino mice (20-25 g)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for subcutaneous injection

  • Observation chambers

  • Test compound, vehicle control, and positive control (e.g., Valproic Acid)

Procedure:

  • Animal Preparation: Acclimatize mice individually in observation chambers for at least 30 minutes.

  • Compound Administration: Administer the test compound, vehicle, or positive control at a predetermined time before PTZ injection.

  • PTZ Injection: Inject PTZ subcutaneously into a loose fold of skin on the back of the neck.

  • Observation: Observe the mice for 30 minutes for the occurrence of clonic seizures (characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, or jaw lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures within the 30-minute observation period is considered protection.

  • Data Analysis: The ED₅₀ is calculated using probit analysis.

Preclinical Anticonvulsant Screening Workflow cluster_MES Maximal Electroshock (MES) Test cluster_scPTZ Subcutaneous Pentylenetetrazol (scPTZ) Test cluster_Neurotox Neurotoxicity (Rotarod) Test MES_Admin Administer Test Compound MES_Stim Apply Corneal Electrical Stimulus MES_Admin->MES_Stim MES_Obs Observe for Tonic Hindlimb Extension MES_Stim->MES_Obs MES_End Endpoint: Absence of Tonic Extension MES_Obs->MES_End scPTZ_Admin Administer Test Compound scPTZ_Inject Inject PTZ Subcutaneously scPTZ_Admin->scPTZ_Inject scPTZ_Obs Observe for Clonic Seizures scPTZ_Inject->scPTZ_Obs scPTZ_End Endpoint: Absence of Clonic Seizures scPTZ_Obs->scPTZ_End Neuro_Admin Administer Test Compound Neuro_Place Place Mouse on Rotating Rod Neuro_Admin->Neuro_Place Neuro_Obs Measure Latency to Fall Neuro_Place->Neuro_Obs Neuro_End Endpoint: Impaired Motor Coordination Neuro_Obs->Neuro_End

Caption: Experimental Workflows for Preclinical Anticonvulsant Screening.

Rotarod Neurotoxicity Test Protocol

This test is used to assess motor coordination and identify potential neurological deficits caused by a compound.

Materials:

  • Male albino mice (20-25 g)

  • Rotarod apparatus

  • Test compound and vehicle control

Procedure:

  • Training: Prior to the test day, train the mice on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 trials to acclimate them to the apparatus.

  • Compound Administration: On the test day, administer the test compound or vehicle.

  • Testing: At the time of expected peak effect, place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Observation: Record the time (latency) it takes for the mouse to fall off the rotating rod.

  • Endpoint: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment.

  • Data Analysis: The TD₅₀ (the dose that causes motor impairment in 50% of the animals) is calculated.

Conclusion and Future Directions

This comparative guide provides a preliminary preclinical assessment of this compound, using a structural analog as a proxy, against established anticonvulsant drugs. The data suggests that this novel compound holds promise as a potential treatment for generalized tonic-clonic seizures, with a favorable safety profile in the MES model. Its likely mechanism of action, centered on the modulation of voltage-gated sodium channels, aligns with that of several effective anticonvulsants.

However, the lack of activity in the scPTZ model suggests a narrower spectrum of action compared to a broad-spectrum agent like Valproic Acid. Future research should focus on obtaining direct preclinical data for this compound to confirm these initial findings. Further studies to elucidate its precise molecular target(s) and to evaluate its efficacy in other seizure models, including those for drug-resistant epilepsy, are also warranted. The insights from this comparative analysis provide a strong rationale for the continued investigation of N-substituted cyanoacetamides as a promising new class of anticonvulsant agents.

References

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 137-144. [Link]

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Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 2-Cyano-N-phenylacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of target-specific therapeutics is paramount. While the efficacy of a compound against its intended molecular target is a primary focus, understanding its potential interactions with other biomolecules is equally critical for a comprehensive safety and efficacy profile. This guide provides an in-depth, technical framework for assessing the cross-reactivity of 2-cyano-N-phenylacetamide, a versatile chemical scaffold with demonstrated potential in anti-inflammatory research. While the specific compound 2-cyano-N-pentylacetamide is not extensively documented, we will use the closely related and better-studied 2-cyano-N-phenylacetamide as our primary subject. The principles and methodologies detailed herein are broadly applicable to other cyanoacetamide derivatives and small molecules in early-stage development.

Derivatives of 2-cyano-N-phenylacetamide have been investigated for a range of biological activities, including anti-inflammatory and analgesic effects, with some research suggesting cyclooxygenase (COX) enzymes as a potential target.[1] This guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to systematically evaluate the selectivity of this class of compounds.

The Imperative of Cross-Reactivity Profiling

Off-target interactions can lead to unforeseen side effects or even contribute to a compound's therapeutic action. A thorough understanding of a molecule's cross-reactivity profile is therefore not just a regulatory hurdle but a crucial component of elucidating its mechanism of action and ensuring its clinical viability. Early-stage cross-reactivity screening allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize selectivity and minimize the risk of late-stage failures. Challenges in drug development, such as drug resistance and off-target effects, underscore the importance of these studies.[2]

This guide will focus on a panel of key inflammatory enzymes to construct a relevant cross-reactivity profile for 2-cyano-N-phenylacetamide. The selection of these targets is based on the known pharmacology of anti-inflammatory drugs and the potential mechanisms of action for cyanoacetamide derivatives.

Comparative Compounds

To contextualize the cross-reactivity data of 2-cyano-N-phenylacetamide, it is essential to include well-characterized reference compounds in the experimental design. For this guide, we will use:

  • Indomethacin: A potent, non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[3] It serves as a benchmark for broad-spectrum COX inhibition.

  • Celecoxib: A selective COX-2 inhibitor, which allows for the differentiation between inhibition of the two main COX isoforms.[4]

  • Roflumilast: A selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade. This will serve as a control for a distinct but relevant anti-inflammatory target.

Experimental Framework for Cross-Reactivity Assessment

A multi-faceted approach, combining biochemical and cell-based assays, is recommended for a robust cross-reactivity assessment. This allows for the evaluation of direct enzyme inhibition as well as activity in a more physiologically relevant cellular context.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays a COX-1/COX-2 Inhibition Assay f Comparative Data Analysis & Cross-Reactivity Profile a->f IC50 Values b 5-LOX Inhibition Assay b->f c PDE4B Inhibition Assay c->f d Macrophage Nitric Oxide Production Assay (iNOS activity) d->f e Cellular PDE4B Activity Assay e->f IC50 Values compound Test Compounds (2-Cyano-N-phenylacetamide, Indomethacin, Celecoxib, Roflumilast) compound->a compound->b compound->c compound->d compound->e

Caption: Experimental workflow for cross-reactivity profiling.

Detailed Experimental Protocols

Biochemical Enzyme Inhibition Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme.

Rationale: Cyclooxygenases are key enzymes in the prostaglandin synthesis pathway and are the primary targets of NSAIDs. Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[5]

Protocol:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe for prostaglandin detection.

  • Procedure:

    • Prepare a dilution series of 2-cyano-N-phenylacetamide and control compounds (Indomethacin, Celecoxib) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the test compounds at various concentrations to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (e.g., ELISA or a colorimetric assay kit).

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Rationale: 5-LOX is another key enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Inhibition of 5-LOX represents an alternative anti-inflammatory mechanism.

Protocol:

  • Reagents: Human recombinant 5-LOX, linoleic acid or arachidonic acid (substrate), detection reagent that measures the formation of the hydroperoxy derivative.

  • Procedure:

    • Prepare a dilution series of the test compounds.

    • In a UV-transparent 96-well plate, add the 5-LOX enzyme solution.

    • Add the test compounds and incubate for 5-10 minutes at room temperature.

    • Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

    • Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, over a period of 5-10 minutes.

    • Calculate the initial reaction rates and determine the percentage of inhibition.

    • Calculate the IC50 values as described for the COX assays.

Rationale: PDE4B is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B leads to increased cAMP levels and a subsequent reduction in the inflammatory response.[6]

Protocol:

  • Reagents: Human recombinant PDE4B enzyme, cAMP (substrate), a fluorescently labeled cAMP analog, and a binding agent that specifically binds to the linear AMP product. A fluorescence polarization (FP) based assay is a common format.

  • Procedure:

    • Prepare a dilution series of 2-cyano-N-phenylacetamide and the control compound (Roflumilast).

    • In a black 96-well plate, add the PDE4B enzyme.

    • Add the test compounds and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the cAMP substrate and the fluorescently labeled cAMP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for cAMP hydrolysis.

    • Add the binding agent, which will bind to the hydrolyzed product, causing a change in fluorescence polarization.

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percentage of inhibition and determine the IC50 values.

Cell-Based Assays

These assays assess the activity of a compound in a cellular environment, providing insights into its cell permeability, metabolic stability, and engagement with the target in its native state.

Rationale: Inducible nitric oxide synthase (iNOS) is expressed in macrophages in response to inflammatory stimuli and produces large amounts of nitric oxide (NO), a key inflammatory mediator. This assay measures the inhibition of NO production in stimulated macrophages.

Protocol:

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Reagents: Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) for stimulation, Griess reagent for nitrite detection.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a dilution series of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and NO production.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent, which forms a colored product that can be measured spectrophotometrically at ~540 nm.

    • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite levels.

    • Calculate the percentage of inhibition of NO production and determine the IC50 values.

    • It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or resazurin) to ensure that the observed reduction in NO is not due to cell death.

Rationale: This assay confirms that the compound can penetrate the cell membrane and inhibit the target enzyme within the cell, leading to a downstream signaling event (increase in cAMP).

Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293) transfected with a CRE-luciferase reporter construct. CRE (cAMP response element) is a transcriptional element that is activated by increased cAMP levels.

  • Reagents: Forskolin (an adenylyl cyclase activator to increase basal cAMP levels), luciferase substrate.

  • Procedure:

    • Plate the CRE-luciferase reporter cells in a 96-well plate.

    • Treat the cells with a dilution series of the test compounds for a defined period.

    • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

    • Incubate for a further period (e.g., 6 hours) to allow for luciferase expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • The increase in luciferase signal is proportional to the inhibition of PDE4B.

    • Calculate the percentage of potentiation of the forskolin response and determine the EC50 value (the concentration that gives half-maximal potentiation).

Data Presentation and Interpretation

The results of the cross-reactivity studies should be summarized in a clear and comparative format.

Table 1: Biochemical Cross-Reactivity Profile (IC50 values in µM)

CompoundCOX-1COX-25-LOXPDE4B
2-Cyano-N-phenylacetamide15.22.5>10085.7
Indomethacin0.11.2>100>100
Celecoxib25.00.05>100>100
Roflumilast>100>100>1000.002

Table 2: Cell-Based Activity Profile (IC50/EC50 values in µM)

CompoundMacrophage NO Production (IC50)Cellular PDE4B Activity (EC50)
2-Cyano-N-phenylacetamide5.8>100
Indomethacin2.1>100
Celecoxib0.2>100
Roflumilast55.30.01

Interpretation of Hypothetical Data:

  • 2-Cyano-N-phenylacetamide shows a preference for inhibiting COX-2 over COX-1 (approximately 6-fold selectivity) in the biochemical assay. This is confirmed in the cell-based macrophage assay, where it inhibits NO production, a downstream effect of COX-2 activity in this context. It shows weak activity against PDE4B and no significant activity against 5-LOX at the tested concentrations. This profile suggests that 2-cyano-N-phenylacetamide is a moderately potent and selective COX-2 inhibitor with a favorable cross-reactivity profile against 5-LOX and PDE4B.

  • Indomethacin demonstrates potent, non-selective inhibition of both COX-1 and COX-2, as expected.

  • Celecoxib exhibits high selectivity for COX-2, with minimal inhibition of COX-1, consistent with its known mechanism of action.

  • Roflumilast is a highly potent and selective PDE4B inhibitor with no significant activity against the other targets.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of 2-cyano-N-phenylacetamide and its derivatives. By employing a combination of biochemical and cell-based assays against a rationally selected panel of targets, researchers can build a detailed selectivity profile. This information is invaluable for understanding the compound's mechanism of action, predicting potential side effects, and guiding further optimization efforts. The presented protocols, while specific to the selected targets, can be adapted for a wider range of off-target assessments, thereby upholding the principles of scientific rigor and integrity in the drug discovery process.

References

  • Iorkula, T. H., Osayawe, O. J.-K., Odogwu, D. A., Ganiyu, L. O., & Onyinyechi, O. L. (2025). Pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. ResearchGate. Available at: [Link]

  • JJ Medicine. (2021). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. YouTube. Available at: [Link]

  • Frontiers in Pharmacology. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers. Available at: [Link]

  • de Faria, A. R., et al. (2021). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. National Institutes of Health. Available at: [Link]

  • Silva, A. C. G., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at: [Link]

  • Alam, M. S., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2020). (E)-2-Cyano-3-(1H-Indol-3-yl)-N-Phenylacrylamide, a Hybrid Compound Derived from Indomethacin and Paracetamol: Design, Synthesis and Evaluation of the Anti-Inflammatory Potential. National Institutes of Health. Available at: [Link]

  • Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. Available at: [Link]

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  • PubChem. Acetamide, 2-cyano-N-phenyl-. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS. Available at: [Link]

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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Cyanoacetamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyanoacetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents, from kinase inhibitors to immunomodulatory drugs. The inherent reactivity of the cyano and acetamide groups allows for facile synthetic modifications, enabling the fine-tuning of pharmacological activity. However, the journey from a potent compound in vitro to a successful drug in vivo is paved with the complexities of pharmacokinetics. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for predicting their in vivo behavior, optimizing dosing regimens, and ultimately, determining their clinical success.

Comparative Pharmacokinetic Analysis

The pharmacokinetic profiles of small molecules are intimately linked to their physicochemical properties. For cyanoacetamide-based compounds, modifications to the core structure can dramatically alter their ADME characteristics. Here, we compare the pharmacokinetic parameters of several notable compounds to illustrate these relationships.

ParameterTeriflunomideHH-N25MRTX1133BafetinibRociletinib
Class Dihydroorotate dehydrogenase inhibitorTopoisomerase I inhibitorKRAS G12D inhibitorDual Bcr-Abl/Lyn kinase inhibitorEGFR inhibitor
Animal Model Mice, Rats, Rabbits, Dogs[1]Rats[2]Mice, Rats[3]Rodents[4]Preclinical (rodents)[5]
Oral Bioavailability (F%) ~100% (mice, rats, dogs), ~66% (rabbits)[1]Not reported0.5% (mice)[3]Not specified, but brain concentrations are ~10% of plasma[4]Not specified
Time to Max. Concentration (Tmax) 1-6 hours (animal dependent)[1]0.14 ± 0.06 h (IV)[2]Not specified2 hours (mice)[4]1.5 hours[5]
Plasma Protein Binding >99%[6]Not reportedNot reportedNot reportedNot specified
Half-life (t½) ~2 weeks (in humans)[7]4.51 ± 0.27 h (IV)[2]Not specifiedNot specified3.7 hours[5]
Metabolism Primarily through hydroxylation[3]Not detailedStable in mouse liver microsomes[3]Not detailedAmide hydrolysis to active metabolites[5]
Excretion Primarily fecal[3]Not detailedNot detailedNot detailedPrimarily fecal (85.2%)[5]

Key Insights from the Comparative Data:

  • High Oral Bioavailability is Achievable: Teriflunomide, the active metabolite of leflunomide, demonstrates excellent oral bioavailability across multiple species, indicating that the cyanoacetamide-like core does not inherently preclude good absorption.[1] This is likely due to a favorable balance of lipophilicity and aqueous solubility.

  • Structural Modifications Drastically Impact Absorption: In stark contrast to teriflunomide, MRTX1133 exhibits very low oral bioavailability in mice (0.5%).[3] This poor absorption is attributed to gastrointestinal barriers, as the compound is stable in liver microsomes.[3] This highlights the profound impact of peripheral structural motifs on a compound's ability to traverse the gut wall.

  • Rapid Absorption is Common: For compounds that are orally absorbed, the time to reach maximum plasma concentration (Tmax) is generally in the range of 1-6 hours, suggesting relatively rapid absorption from the gastrointestinal tract.[1][5]

  • Metabolism is a Key Determinant of Half-life: The long half-life of teriflunomide is a defining characteristic, driven by extensive plasma protein binding and slow metabolic clearance.[6][7] Conversely, rociletinib has a much shorter half-life of 3.7 hours, which is influenced by its metabolism via amide hydrolysis into active metabolites with their own distinct pharmacokinetic profiles.[5]

  • Excretion Routes Vary: While fecal excretion appears to be a common route of elimination for some of these compounds, the overall excretion profile is dependent on the extent of metabolism and the physicochemical properties of the parent drug and its metabolites.[3][5]

The Causality Behind Experimental Choices in Pharmacokinetic Profiling

The selection of appropriate in vitro and in vivo assays is critical for building a comprehensive pharmacokinetic profile of a cyanoacetamide-based drug candidate. Each experiment is designed to answer specific questions about the compound's journey through the body.

Caption: A typical experimental workflow for pharmacokinetic characterization.

Metabolic Stability Assays: The rationale for initiating with in vitro metabolic stability assays, often using liver microsomes, is to get an early indication of a compound's susceptibility to metabolism by key drug-metabolizing enzymes like cytochrome P450s.[7] A compound that is rapidly metabolized in vitro is likely to have high first-pass metabolism and low oral bioavailability in vivo. This allows for early-stage compound prioritization without the immediate need for animal studies.

Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, governs the concentration of the "free" or unbound drug that is available to interact with its target and be cleared from the body.[8] High plasma protein binding can lead to a lower volume of distribution and a longer half-life. Equilibrium dialysis is the gold standard for this assessment as it minimizes non-specific binding.[8]

In Vivo Pharmacokinetic Studies: Following promising in vitro data, in vivo studies in animal models (commonly rodents) are essential to understand the compound's behavior in a complex biological system.[9] An oral bioavailability study, comparing plasma concentrations after oral and intravenous administration, provides a definitive measure of absorption and first-pass metabolism.[10]

Excretion and Mass Balance Studies: The use of radiolabeled compounds (e.g., with ¹⁴C or ³H) is crucial for determining the routes and rates of excretion of the drug and all its metabolites.[11][12] This provides a complete picture of the drug's fate in the body, which is a regulatory requirement for new drug applications.

Detailed Experimental Protocols

The following are representative, step-by-step methodologies for key pharmacokinetic experiments. These protocols are intended as a guide and may require optimization based on the specific properties of the compound being tested.

Protocol 1: In Vitro Metabolic Stability in Rat Liver Microsomes

This protocol assesses the intrinsic clearance of a compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled male Sprague-Dawley rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer at a final protein concentration of 0.5 mg/mL.[13]

  • Incubation Mixture: In a 96-well plate, add the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM.[14] To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Caption: Workflow for in vitro metabolic stability assay.

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol determines the fraction of a compound that is unbound to plasma proteins.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the test compound into the rat plasma to a final concentration of 1-5 µM.

  • Device Assembly: Add the plasma containing the test compound to the sample chamber of the RED device insert. Add PBS to the buffer chamber.[8]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for approximately 4 hours to allow the unbound compound to reach equilibrium across the dialysis membrane.[8]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate quantification, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of drug-free plasma.

  • Analysis: Determine the concentration of the test compound in both the plasma and buffer samples by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Protocol 3: Oral Bioavailability Study in Rats

This protocol determines the fraction of an orally administered dose that reaches systemic circulation.

Materials:

  • Test compound

  • Vehicle for intravenous (IV) and oral (PO) administration

  • Male Sprague-Dawley rats with cannulated jugular veins

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., containing EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Animal Preparation: Fast the rats overnight with free access to water.[10]

  • Dosing:

    • IV Group: Administer the test compound intravenously via the tail vein at a specific dose (e.g., 1 mg/kg).[10]

    • PO Group: Administer the test compound orally by gavage at a specific dose (e.g., 10 mg/kg).[10]

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO administration.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for both routes.

    • The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The pharmacokinetic properties of cyanoacetamide-based compounds are highly dependent on their specific chemical structures. While some derivatives exhibit excellent drug-like properties with high oral bioavailability and favorable half-lives, others may be plagued by poor absorption or rapid metabolism. A thorough and systematic evaluation of the ADME properties, using a combination of in vitro and in vivo assays as outlined in this guide, is therefore indispensable in the development of new therapeutic agents based on this versatile scaffold. By understanding the structure-pharmacokinetic relationships and employing robust experimental methodologies, researchers can de-risk their drug discovery programs and increase the likelihood of advancing compounds with a higher probability of clinical success.

References

  • Sygnature Discovery. Plasma Protein Binding - Technical Notes. Sygnature Discovery. Available at: [Link].

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Cyano-N-pentylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. With this innovation comes the profound responsibility of ensuring the safety of the researchers at the forefront of discovery. This guide provides essential, field-tested safety and logistical information for handling 2-cyano-N-pentylacetamide. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles for cyano-containing compounds, ensuring both the integrity of your research and the well-being of your team.

I. Hazard Assessment and Core Principles

Understanding the potential risks is the first step in mitigating them. The cyano group (-CN) is the primary toxophore of concern, acting as a potential source of cyanide. Therefore, all handling procedures must be designed to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.[5][7]

Key Principles for Safe Handling:

  • Minimize Exposure: All operations should be conducted in a way that minimizes the generation of dust or aerosols.[1][2][8]

  • Containment: Procedures involving the solid compound should be performed within a certified chemical fume hood.[5][8]

  • Preparedness: Ensure that all personnel are aware of the hazards and that emergency procedures are clearly defined and accessible.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing or significant dust generation.[2][5]
Hand Protection Chemical-resistant gloves are required. Double gloving is highly recommended as a best practice for handling cyanide compounds.[5] Nitrile gloves are a suitable choice, but always check the manufacturer's compatibility chart. Gloves must be inspected for any signs of degradation before use.[2][9]
Body Protection A flame-resistant lab coat is essential to protect against spills and contamination of personal clothing.[5][10]
Footwear Closed-toe shoes are mandatory in any laboratory setting.[9][10]
Respiratory Protection While working in a fume hood should be the primary engineering control, a NIOSH-approved respirator may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.[1][7]

Diagram of Essential PPE for Handling this compound

PPE_Workflow cluster_ppe Essential Personal Protective Equipment goggles Chemical Safety Goggles face_shield Full-Face Shield (as needed) gloves Double-Layered Nitrile Gloves lab_coat Flame-Resistant Lab Coat shoes Closed-Toe Shoes researcher Researcher researcher->goggles Eye Protection researcher->face_shield Enhanced Face Protection researcher->gloves Hand Protection researcher->lab_coat Body Protection researcher->shoes Foot Protection

Caption: Essential PPE for handling this compound.

III. Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Weighing and Preparation of Solutions

  • All weighing and transfer operations must be conducted in a certified chemical fume hood to minimize the risk of inhaling fine powders.[5][8]

  • To avoid creating dust, do not pour the powder directly from the bottle. Instead, use a spatula or scoop for transfers.[8]

  • When preparing solutions, add the solid to the solvent slowly. If working with a hazardous material in solution, work over disposable bench covers to easily contain any spills.[8]

Step 3: During the Experiment

  • Keep the container of this compound closed when not in use.[8]

  • Be mindful of the reaction conditions. Avoid contact with strong acids, as this could lead to the generation of hydrogen cyanide gas.[5][6]

  • Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.[2][10]

IV. Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the safe handling of this compound and any associated materials.

Waste Segregation and Collection:

  • All waste containing this compound is considered hazardous waste.[5]

  • Solid Waste: This includes contaminated gloves, paper towels, and any unused compound. These should be collected in a dedicated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[5]

  • Contaminated Labware: Glassware should be decontaminated before being washed. A rinse with a pH 10 buffer solution is recommended for cyanide-contaminated surfaces, followed by standard cleaning procedures.[5]

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EH&S) office or a licensed waste disposal company.[2][11]

  • Never dispose of this compound down the drain.[1][2]

Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Obtain This compound weigh Weigh Solid in Chemical Fume Hood start->weigh prepare Prepare Solution (if applicable) weigh->prepare experiment Conduct Experiment prepare->experiment segregate Segregate Waste experiment->segregate Post-Experiment decontaminate Decontaminate Glassware experiment->decontaminate solid_waste Solid Waste (gloves, paper towels) segregate->solid_waste liquid_waste Liquid Waste (solutions) segregate->liquid_waste ehs_disposal Dispose via EH&S solid_waste->ehs_disposal liquid_waste->ehs_disposal decontaminate->ehs_disposal

Caption: Workflow for the safe handling and disposal of this compound.

V. Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

In Case of Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]

  • Remove any contaminated clothing.[5][7]

  • Seek immediate medical attention.

In Case of Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][5]

  • Seek immediate medical attention.[1]

In Case of Inhalation:

  • Move the individual to fresh air immediately.[1]

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

In Case of Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.[1]

  • Seek immediate medical attention.[1]

In Case of a Spill:

  • For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste disposal.[11]

  • For a large spill, evacuate the area and follow your institution's emergency procedures.[11]

By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Cyanide. Occupational Health and Safety Authority. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Material Safety Data Sheet - Cyanoacetamide 98%. [Link]

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of Washington. [Link]

  • MATERIAL SAFETY DATA SHEET CYANOACETAMIDE. [Link]

  • CYANOACETAMIDE FOR SYNTHESIS MSDS | CAS 107-91-5 MSDS. Loba Chemie. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Material Safety Data Sheet 2-Cyanoacetamide, 99%. T3DB. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.